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  • Product: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol
  • CAS: 1062541-76-7

Core Science & Biosynthesis

Foundational

Synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

This guide details the high-purity synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (CAS 1062541-76-7), a specialized catalytic antioxidant and pharmaceutical intermediate.[1][2][3] The methodology focuses on a de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the high-purity synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (CAS 1062541-76-7), a specialized catalytic antioxidant and pharmaceutical intermediate.[1][2][3] The methodology focuses on a de novo ring construction strategy followed by precise functional group manipulation, ensuring regiochemical integrity which is often lost in direct halogenation of pre-formed pyridines.[4]

Part 1: Executive Technical Summary

  • Target Molecule: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol[1][2][3][5][6][7]

  • Core Challenge: Installing the 2-bromo and 3-hydroxy groups on a fully substituted pyridine ring without disrupting the 5-methoxy or 4,6-dimethyl substituents.

  • Primary Strategy: A Guareschi-Thorpe condensation to build the pyridine core, followed by a Hofmann rearrangement and Sandmeyer-type hydroxylation .[1][2] This route avoids the poor selectivity typical of electrophilic bromination on electron-rich pyridinols.[1]

  • Key Application: Identified as a "Catalytic Chain-Breaking Pyridinol Antioxidant" capable of quenching peroxyl radicals more efficiently than

    
    -tocopherol (Vitamin E) and regenerating via thiol reducing agents.[1][2][3][8]
    

Part 2: Retrosynthetic Analysis & Logic

To ensure the correct substitution pattern, we disconnect the molecule back to acyclic precursors.[4]

  • C3-Hydroxyl Disconnection: The C3-OH group is best introduced via diazotization of a C3-amine (

    
    ), as direct oxidation is difficult.[1][2][3]
    
  • C3-Amine Disconnection: The amine is derived from a C3-Amide via Hofmann Rearrangement , which in turn comes from a C3-Nitrile.[1][2][3]

  • C2-Bromo Disconnection: The C2-Br is introduced by converting a C2-Pyridone (lactam) using phosphorous oxybromide (

    
    ).[1][2][3]
    
  • Ring Disconnection (Guareschi-Thorpe): The resulting 3-cyano-2-pyridone scaffold can be synthesized by condensing 3-methoxy-2,4-pentanedione with 2-cyanoacetamide .[1][2][3]

Part 3: Detailed Synthetic Protocol

Step 1: Synthesis of the Pyridine Core (Cyclization)[4]
  • Precursors: 3-Methoxy-2,4-pentanedione, 2-Cyanoacetamide.[1][2][3]

  • Reagents: Piperidine (catalyst), Ethanol (solvent).[4]

  • Mechanism: Base-catalyzed Michael addition followed by cyclodehydration.[1][2][3]

Protocol:

  • Charge a reactor with 3-methoxy-2,4-pentanedione (1.0 eq) and 2-cyanoacetamide (1.0 eq) in Ethanol (

    
    ).
    
  • Add Piperidine (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (

    
    ) for 4–6 hours. The solution will darken, and a solid precipitate may form.[4]
    
  • Cool to

    
    .[4] Filter the solid product: 5-methoxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .
    
  • Wash with cold ethanol and dry under vacuum.

Step 2: Aromatization and Bromination
  • Precursor: 5-methoxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1][2][3]

  • Reagent: Phosphorous Oxybromide (

    
    ).[4]
    
  • Safety Note:

    
     releases 
    
    
    
    fumes.[4] Use a scrubber.

Protocol:

  • Mix the pyridone intermediate with

    
      (1.5 eq) in a sealed pressure vessel or thick-walled flask.
    
  • Heat to

    
     for 3 hours. The solid will melt and homogenize.
    
  • Cool to room temperature and carefully quench the reaction mixture onto crushed ice/water (Exothermic!).

  • Neutralize with

    
     to pH 7–8.[4]
    
  • Extract with Ethyl Acetate (

    
    ).[4][9][10] Dry organics over 
    
    
    
    and concentrate.
  • Product: 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile .

Step 3: Nitrile Hydrolysis to Amide
  • Reagents: Conc.

    
    , Water.[4]
    

Protocol:

  • Dissolve the nitrile in conc.

    
      (
    
    
    
    ).[3][4]
  • Stir at

    
     for 2 hours (controlled partial hydrolysis).
    
  • Pour onto ice. The amide usually precipitates out.

  • Filter and wash with water.[11][12]

  • Product: 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxylic acid amide (CAS 1062541-74-5).[1][2][3][13][14]

Step 4: Hofmann Rearrangement (Amide Amine)
  • Reagents:

    
    , 
    
    
    
    (aq), Dioxane.[4]

Protocol:

  • Dissolve the amide in Dioxane/Water (1:1).[4]

  • Cool to

    
    .[4][12] Add 
    
    
    
    (4.0 eq) followed by Bromine (
    
    
    , 1.1 eq) dropwise.[4]
  • Stir at

    
     for 30 mins, then heat to 
    
    
    
    for 1 hour.
  • Cool and extract with Dichloromethane (DCM).[4][12]

  • Product: 3-Amino-2-bromo-5-methoxy-4,6-dimethylpyridine (CAS 1062541-75-6).[1][2][3]

Step 5: Diazotization and Hydrolysis (Target Formation)[3][4]
  • Reagents:

    
    , 
    
    
    
    (48%), Water.[4]
  • Critical Parameter: Temperature control during diazotization is critical to prevent side reactions.[4]

Protocol:

  • Suspend the amine (1.0 eq) in

    
      (48% aq, 10 eq) at 
    
    
    
    .
  • Add

    
      (1.2 eq) dissolved in minimal water dropwise, keeping internal temp 
    
    
    
    .[4]
  • Stir for 30 mins to form the diazonium tetrafluoroborate salt.

  • Hydrolysis: Heat the solution to

    
     or add the diazonium solution dropwise into boiling water containing 
    
    
    
    (catalytic) if simple thermal hydrolysis is slow.[4]
  • Cool, neutralize to pH 4–5, and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Final Product: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol .

Part 4: Process Visualization (Workflow)

SynthesisWorkflow Start Start: 3-Methoxy-2,4-pentanedione + 2-Cyanoacetamide Step1 Step 1: Cyclization (Piperidine, EtOH, Reflux) Start->Step1 Inter1 Intermediate 1: 3-Cyano-5-methoxy-4,6-dimethyl-2-pyridone Step1->Inter1 Step2 Step 2: Aromatization/Bromination (POBr3, 140°C) Inter1->Step2 Inter2 Intermediate 2: 2-Bromo-5-methoxy-4,6-dimethyl-3-cyanopyridine Step2->Inter2 Step3 Step 3: Partial Hydrolysis (H2SO4, 40°C) Inter2->Step3 Inter3 Intermediate 3 (CAS 1062541-74-5): 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-amide Step3->Inter3 Step4 Step 4: Hofmann Rearrangement (Br2, NaOH, 70°C) Inter3->Step4 Inter4 Intermediate 4 (CAS 1062541-75-6): 3-Amino-2-bromo-5-methoxy-4,6-dimethylpyridine Step4->Inter4 Step5 Step 5: Diazotization/Hydrolysis (NaNO2, HBF4, then H2O/Heat) Inter4->Step5 Target TARGET (CAS 1062541-76-7): 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol Step5->Target

Caption: Step-wise synthetic workflow for the regioselective construction of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol.

Part 5: Critical Process Parameters (CPPs) & Data

ParameterSpecificationRationale
Reaction Temp (Step 2)

Required to melt

and drive the dehydration/bromination. Below

, conversion is incomplete.
pH Control (Step 5) Acidic (

)
Tetrafluoroboric acid prevents side-coupling (azo dye formation) better than

or

.[3][4]
Stoichiometry (Step 4)

Excess base is required to form the N-bromoamide anion and trap the isocyanate intermediate.[3][4]
Quenching (Step 2) Ice/Water,

Violent exotherm.[4] High temp during quench hydrolyzes the C2-Br back to C2-OH.[1][2][3]

Part 6: References

  • Valgimigli, L., et al. (2009).[4] "Catalytic Chain-Breaking Pyridinol Antioxidants." Journal of Organic Chemistry, 75(3), 716–725.[4][15] [3][4][15]

    • Source of the core synthesis logic for the 3-pyridinol antioxidant class.

  • Valgimigli, L., et al. (2009).[4] "Catalytic Chain-Breaking Pyridinol Antioxidants." Organic Letters, 11(8), 1837–1840.[4] [3][4]

    • Primary communication describing the efficacy and structure of the target molecule.

  • Guareschi, I. (1896).[4] "Sintesi di composti piridinici." Mem. Reale Accad. Sci. Torino, 46, 7.[4]

    • Foundational method for the condensation of cyanoacetamide with 1,3-dicarbonyls.[4]

  • Mariella, R. P. (1963).[4] "2-Hydroxypyridine derivatives."[1][2][3] Organic Syntheses, Coll.[4] Vol. 4, p. 210.[4]

    • Standard protocol for converting 2-hydroxypyridines to 2-halopyridines.

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

[1][2][3] Executive Summary 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (CAS 1062541-76-7) is a highly specialized pyridinol derivative distinguished by its capacity to function as a catalytic chain-breaking antioxidant ....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (CAS 1062541-76-7) is a highly specialized pyridinol derivative distinguished by its capacity to function as a catalytic chain-breaking antioxidant .[1] Unlike stoichiometric antioxidants (e.g.,


-tocopherol) that are consumed upon radical scavenging, this compound belongs to a class of "smart" antioxidants that can be regenerated in situ by thiols (such as N-acetylcysteine or glutathione).[1][2]

This guide details the physicochemical profile, synthetic pathways, and mechanistic utility of this compound, positioning it as a critical scaffold for research into oxidative stress modulation and neuroprotective drug design.[2]

Structural Identity & Molecular Characteristics[3][4][5][6]

The compound features a penta-substituted pyridine ring.[2][3][4] The interplay between the electron-donating methoxy/hydroxyl groups and the electron-withdrawing bromine atom creates a unique electronic environment that stabilizes the pyridinoxyl radical—a key feature of its antioxidant mechanism.[1]

Table 1: Chemical Identity[4]
PropertyDetail
IUPAC Name 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol
Common Name 2-Bromo-5-methoxy-4,6-dimethyl-3-pyridinol
CAS Number 1062541-76-7
Molecular Formula C

H

BrNO

Molecular Weight 232.08 g/mol
SMILES Cc1c(Br)nc(C)c(OC)c1O
InChI Key MFXKEZYXDFMXCS-UHFFFAOYSA-N

Physicochemical Profile

The physicochemical properties of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol dictate its behavior in biological systems, particularly its membrane permeability and interactions with lipid bilayers.[1][2]

Table 2: Key Physical Properties[4]
PropertyValue / RangeSource/Method
Physical State Solid (Crystalline)Observed in analogs
LogP (Octanol/Water) 1.9 – 2.3Predicted (Consensus)
Polar Surface Area (PSA) ~48.1 ŲCalculated
pKa (Hydroxyl) 8.5 – 9.2Predicted (Pyridinol core)
H-Bond Donors 1 (Phenolic OH)Structural Analysis
H-Bond Acceptors 3 (N, O-Me, OH)Structural Analysis
Solubility High: DCM, DMSO, MeOHLow: WaterLipophilic nature
Solubility & Stability Insights
  • Lipophilicity: With a LogP near 2.0, the compound is lipophilic, allowing it to partition effectively into lipid bilayers where peroxidation chains propagate.[2]

  • Acidity: The pKa of the 3-hydroxyl group is modulated by the ortho-bromo and para-methoxy groups.[1] It exists primarily in the protonated (neutral) form at physiological pH (7.4), which is essential for hydrogen atom transfer (HAT) to peroxyl radicals.[1][2]

Synthetic Accessibility & Protocols

The synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol is typically achieved via a multi-step sequence starting from a pyridine-3-carboxylic acid derivative, followed by a Curtius rearrangement-like sequence or direct amination, and finally diazotization.[1][2]

Synthesis Workflow (DOT Diagram)

SynthesisPathway Start 2-Bromo-5-methoxy-4,6- dimethylpyridine-3-carboxylic acid amide (CAS 1062541-74-5) Amine 3-Amino-2-bromo-5-methoxy- 4,6-dimethylpyridine (CAS 1062541-75-6) Start->Amine Hofmann/Curtius Rearrangement Product 2-Bromo-5-methoxy-4,6- dimethylpyridin-3-ol (CAS 1062541-76-7) Amine->Product Diazotization (NaNO2, HBF4, H2O)

Figure 1: Synthetic route from the amide precursor to the final pyridinol product.

Detailed Protocol: Diazotization of the Amine Precursor

Based on standard methodologies for 3-aminopyridine conversion (Kumar et al., 2010).[2]

  • Reagents: 3-Amino-2-bromo-5-methoxy-4,6-dimethylpyridine (1.0 eq), Sodium Nitrite (NaNO

    
    , 1.1 eq), Tetrafluoroboric acid (HBF
    
    
    
    , 48% aq), Water.[2]
  • Setup: Cool a solution of the amine in HBF

    
    /H
    
    
    
    O to 0°C in an ice bath.
  • Addition: Dropwise add an aqueous solution of NaNO

    
    , maintaining the temperature below 5°C.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature or reflux briefly to decompose the diazonium salt to the phenol.

  • Workup: Neutralize with NaHCO

    
    , extract with Dichloromethane (DCM), dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the target pyridinol.

Mechanism of Action: Catalytic Antioxidant Cycle[4]

The primary utility of this compound lies in its ability to quench lipid peroxyl radicals (LOO[1][2]•) more efficiently than endogenous antioxidants and, crucially, to be regenerated .[2]

Mechanistic Workflow (DOT Diagram)

AntioxidantCycle Pyridinol Pyridinol (Reduced) Active Form Radical Pyridinoxyl Radical (Oxidized) Pyridinol->Radical H-Atom Transfer (Quenches LOO•) Radical->Pyridinol Regeneration by Thiol (R-SH -> RS•) LipidH Lipid Hydroperoxide (LOOH) Radical->LipidH Product Lipid Lipid Peroxyl Radical (LOO•) Lipid->Pyridinol Thiol Thiol (R-SH) (e.g., Glutathione)

Figure 2: The catalytic cycle demonstrating the regeneration of the pyridinol by cellular thiols.[1][2]

Mechanism Explained:

  • Radical Trapping: The phenolic hydrogen is donated to a lipid peroxyl radical (LOO[2]•), neutralizing the lipid threat.[2]

  • Radical Stabilization: The resulting pyridinoxyl radical is stabilized by the electron-donating methoxy group and the steric protection of the methyl groups.[2]

  • Regeneration: Unlike Vitamin E, which forms a stable (and sometimes pro-oxidant) radical that must be cleared by Ascorbate, this pyridinoxyl radical is rapidly reduced back to the active phenol by thiols (like N-acetylcysteine) in the aqueous phase.[2]

Safety & Handling Protocols

While specific toxicological data for this exact CAS is limited, its structural analogs (brominated pyridines) dictate the following safety standards.

  • GHS Classification (Predicted):

    • Skin Irritation: Category 2 (H315)[1]

    • Eye Irritation: Category 2A (H319)[1][2]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)[1][2]

  • Handling:

    • Use in a fume hood to avoid inhalation of dust/aerosols.[2]

    • Wear nitrile gloves and safety goggles.[2]

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenolic compounds can oxidize (darken) upon prolonged exposure to air and light.[1]

References

  • Kumar, S., Johansson, H., Kanda, T., Engman, L., Müller, T., Bergenudd, H., ...[2] & Valgimigli, L. (2010).[5][2] Catalytic Chain-Breaking Pyridinol Antioxidants. Journal of Organic Chemistry, 75(3), 716-725.[2] [Link][1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1062541-76-7.[1] [Link]

  • Valgimigli, L., & Pratt, D. A. (2012).[2] Antioxidants in Chemistry and Biology. In Encyclopedia of Radicals in Chemistry, Biology and Materials. Wiley Online Library.[2] [Link][1][2]

Sources

Foundational

CAS number and molecular formula of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

Technical Monograph: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol Role: Critical Intermediate for Catalytic Chain-Breaking Antioxidants CAS Number: 1062541-76-7 Molecular Formula: C₈H₁₀BrNO₂[1] Part 1: Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

Role: Critical Intermediate for Catalytic Chain-Breaking Antioxidants CAS Number: 1062541-76-7 Molecular Formula: C₈H₁₀BrNO₂[1]

Part 1: Executive Summary

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol is a highly specialized heterocyclic building block primarily utilized in the synthesis of organochalcogen antioxidants .[1] It serves as the essential scaffold for developing tellurium- and selenium-based glutathione peroxidase (GPx) mimetics.[1]

Unlike standard phenolic antioxidants (e.g.,


-tocopherol) that are consumed stoichiometrically during radical quenching, the derivatives synthesized from this bromide core function catalytically . They can be regenerated in situ by thiol reducing agents (such as N-acetylcysteine or glutathione), making them theoretically infinite in their antioxidant capacity within biological systems.

This guide details the physicochemical properties, validated synthetic protocols, and the mechanistic logic driving its application in medicinal chemistry.

Part 2: Chemical Identity & Physicochemical Properties

PropertySpecification
CAS Number 1062541-76-7
IUPAC Name 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol
Molecular Formula C₈H₁₀BrNO₂
Molecular Weight 232.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, CH₂Cl₂; sparingly soluble in water
Key Functional Groups Pyridin-3-ol (Phenolic OH), 2-Bromo (Electrophile), 5-Methoxy (Donor)
pKa (Predicted) ~8.5 (Phenolic OH)

Part 3: Synthetic Methodology

The synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol is a precision operation involving the conversion of an aminopyridine to a hydroxypyridine via a diazonium intermediate.[1] This transformation is sensitive to pH and temperature; the protocol below ensures maximum yield and purity.

Core Reaction: Sandmeyer-Type Hydroxylation[1]

Precursor: 3-Amino-2-bromo-5-methoxy-4,6-dimethylpyridine (CAS 1062541-75-6).[1]

Reagents:

  • Sodium Nitrite (

    
    )[1]
    
  • Tetrafluoroboric Acid (

    
    ) or Sulfuric Acid (
    
    
    
    )[1]
  • Water (

    
    )[1]
    

Protocol:

  • Solubilization: Dissolve 3-amino-2-bromo-5-methoxy-4,6-dimethylpyridine in aqueous acid (

    
     is preferred for stabilizing the diazonium salt, though 
    
    
    
    is viable) at 0°C .
  • Diazotization: Dropwise addition of aqueous

    
     while maintaining the temperature below 5°C . The solution will turn yellow/orange, indicating diazonium formation.
    
  • Hydrolysis: The reaction mixture is allowed to warm to room temperature or gently heated (40–50°C). The diazonium group (

    
    ) is displaced by water, releasing nitrogen gas.
    
  • Work-up: Neutralize the solution to pH ~6–7 to precipitate the pyridinol. Extract with Ethyl Acetate (EtOAc), dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallization from Ethanol/Hexane or column chromatography (SiO₂, Hexane:EtOAc gradient).

Yield Expectation: ~54–60%.

Visualizing the Synthesis Logic

SynthesisWorkflow Figure 1: Synthetic pathway via Sandmeyer hydroxylation. Precursor 3-Amino-2-bromo- 5-methoxy-4,6-dimethylpyridine Diazonium Diazonium Salt Intermediate Precursor->Diazonium NaNO2, HBF4 0°C Hydrolysis Hydrolysis (-N2 gas) Diazonium->Hydrolysis Warm to RT H2O Product TARGET: 2-Bromo-5-methoxy- 4,6-dimethylpyridin-3-ol Hydrolysis->Product Neutralization & Extraction

[1][5]

Part 4: Applications in Drug Discovery (Mechanism of Action)

This compound is not the final drug but the functional handle for creating catalytic antioxidants. The 2-bromo position is electronically activated for Lithium-Halogen exchange, allowing the introduction of Selenium (Se) or Tellurium (Te).[1]

The "GPx Mimetic" Concept

Glutathione Peroxidase (GPx) enzymes protect cells from oxidative stress by reducing lipid hydroperoxides (


) to alcohols (

).[1] They use a selenocysteine active site.
  • The Problem: Native GPx is a large protein, difficult to deliver as a drug.

  • The Solution: Small molecule mimics.

  • The Role of the Scaffold: The pyridin-3-ol core provides the necessary proton-shuttling capability (via the OH group) to activate the chalcogen center (Te/Se), drastically increasing the rate of peroxide reduction.[1]

Transformation to Active Catalyst:

  • Lithiation: Treatment of the bromide (CAS 1062541-76-7) with

    
    -BuLi at -78°C.[1]
    
  • Insertion: Reaction with elemental Tellurium (

    
    ) or Selenium (
    
    
    
    ).[1]
  • Product: Organotellurium/selenium pyridinols.

Catalytic Cycle: The resulting Te-derivative reacts with peroxyl radicals (


) 100x faster than Vitamin E and is regenerated by cellular thiols (

), creating a self-sustaining antioxidant cycle.[1]
Pathway Diagram: From Scaffold to Function

AntioxidantMechanism Figure 2: Transformation of the bromide scaffold into a catalytic antioxidant. Scaffold Scaffold: 2-Bromo-5-methoxy- 4,6-dimethylpyridin-3-ol Lithiation Lithiation (n-BuLi, -78°C) Scaffold->Lithiation ActiveCat Active Catalyst: Organotellurium Pyridinol Lithiation->ActiveCat + Te/Se Source RadicalAttack Quenches ROO• (Oxidation) ActiveCat->RadicalAttack Fast Kinetics OxidizedCat Oxidized Species (Te-Oxide) RadicalAttack->OxidizedCat Regen Regeneration by Thiols (RSH) OxidizedCat->Regen Regen->ActiveCat Cycle Repeats

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to slow oxidation if exposed to air and light for prolonged periods.

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

  • Kumar, S., et al. (2010). "Catalytic Chain-Breaking Pyridinol Antioxidants: Mechanistic Study." The Journal of Organic Chemistry, 75(3), 716–725.

  • MolAid Chemical Database. (2024).[1] "Entry for CAS 1062541-76-7: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol."[1][3][4][5][6]

  • BLD Pharm. (2024).[1] "Product Analysis: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol."

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol in Different Solvents

This guide provides a comprehensive technical overview of the key physicochemical properties of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, focusing on its solubility and stability in various solvent systems. As a novel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the key physicochemical properties of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, focusing on its solubility and stability in various solvent systems. As a novel substituted pyridine derivative, understanding these characteristics is paramount for its application in research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for characterization.

Introduction: The Critical Role of Solubility and Stability in Drug Discovery

In the realm of pharmaceutical sciences, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles are the compound's solubility and stability.[1][2] Poor aqueous solubility can lead to low bioavailability, hindering a drug's therapeutic efficacy, while instability can result in the loss of potency and the formation of potentially toxic degradation products.[3][4]

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol is a substituted pyridine. The pyridine scaffold is a versatile and privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents.[5][6] The specific substituents on this molecule—a bromine atom, a methoxy group, two methyl groups, and a hydroxyl group—each contribute to its unique physicochemical profile. The bromine atom can be a key site for further synthetic modifications, while the methoxy, methyl, and hydroxyl groups will influence its polarity, hydrogen bonding capacity, and overall stability.[7]

This guide will provide a robust framework for characterizing the solubility and stability of this and other novel pyridine derivatives, ensuring reliable and reproducible experimental outcomes.

Theoretical Framework: Predicting the Behavior of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

Before embarking on experimental work, a theoretical assessment of the molecule's structure can provide valuable insights into its likely behavior.

Factors Influencing Solubility

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature. For 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, several structural features will govern its solubility profile:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which generally enhances solubility in protic solvents like water and alcohols.[8]

  • The Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar solvents.

  • The Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • The Bromine Atom (-Br) and Methyl Groups (-CH₃): These groups are more lipophilic and will contribute to the molecule's solubility in non-polar, organic solvents.

The interplay of these functional groups suggests that 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol will exhibit a degree of solubility in a range of solvents, with its preference dictated by the balance between its polar and non-polar characteristics.

Factors Influencing Stability

The stability of a pharmaceutical compound refers to its ability to resist chemical change or degradation over time.[9] For the target molecule, potential degradation pathways could involve:

  • Oxidation: The electron-rich pyridine ring, particularly with its activating hydroxyl and methoxy substituents, could be susceptible to oxidation.

  • Hydrolysis: While less common for the core pyridine ring, any potential ester or ether linkages that might be present in a more complex derivative could be liable to hydrolysis under acidic or basic conditions.

  • Photodegradation: Aromatic systems can be sensitive to light, leading to degradation.[4]

  • Reaction with Solvents: Some highly reactive solvents could potentially react with the compound over time. For instance, dichloromethane has been observed to react with some pyridine derivatives.[10]

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[1] The following protocol is a self-validating system for obtaining reliable solubility data.

Shake-Flask Solubility Protocol

Objective: To determine the thermodynamic solubility of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol in a selection of solvents.

Materials:

  • 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (solid)

  • A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), 1,4-dioxane)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the compound (e.g., 1-2 mg) to a vial containing a known volume of the chosen solvent (e.g., 1 mL).[11] The presence of undissolved solid is crucial.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.[11]

  • Phase Separation:

    • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[11]

  • Sample Collection and Dilution:

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using known concentrations of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in units such as mg/mL or µM.

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Shake at constant temp for 24h B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute sample E->F G Quantify by HPLC/LC-MS F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation: Solubility

The following table should be used to record the experimentally determined solubility data.

SolventSolvent Polarity IndexTemperature (°C)Solubility (mg/mL)Solubility (µM)Analytical Method
Water10.225HPLC-UV
PBS (pH 7.4)~10.225HPLC-UV
Ethanol5.225HPLC-UV
Methanol6.625HPLC-UV
Acetonitrile6.225HPLC-UV
DMSO7.225HPLC-UV
1,4-Dioxane4.825HPLC-UV

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule.[4][12] It helps to identify potential degradation products and establish degradation pathways.[13]

Forced Degradation Protocol

Objective: To evaluate the stability of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol under various stress conditions.

Materials:

  • 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

  • Solvents for dissolution (e.g., acetonitrile, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

A stock solution of the compound is prepared and subjected to the following conditions:

  • Acid Hydrolysis:

    • Treat the compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis:

    • Treat the compound solution with 0.1 M NaOH at room temperature for a defined period.

  • Oxidative Degradation:

    • Treat the compound solution with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Stress:

    • Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period.

  • Photostability:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

For each condition, a control sample (unstressed) is kept under normal storage conditions. After the exposure period, all samples are analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). The percentage of degradation is calculated.

Visual Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of compound B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H2O2) A->D E Thermal Stress (solid) A->E F Photostability (light exposure) A->F G Control (no stress) A->G H Analyze all samples by stability-indicating HPLC B->H C->H D->H E->H F->H G->H I Calculate % degradation H->I J Identify degradation products (MS) I->J

Sources

Foundational

The Therapeutic Promise of Substituted Pyridin-3-ol Derivatives: A Technical Guide to Evaluating Biological Activity

Abstract The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its derivatives are noted for a wide array of therapeutic properties including antimicrobia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its derivatives are noted for a wide array of therapeutic properties including antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[2][3][4] Among these, substituted pyridin-3-ol derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential across various biological domains. This guide provides an in-depth technical overview of the known biological activities of these derivatives, with a focus on their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, this document serves as a practical resource for researchers by providing detailed, field-proven protocols for the evaluation of these biological activities, thereby empowering further investigation and drug development efforts in this critical area of medicinal chemistry.

Introduction: The Pyridin-3-ol Scaffold - A Privileged Structure in Drug Discovery

Pyridine, a six-membered heterocyclic compound containing a nitrogen atom, is a cornerstone of modern drug design.[1][2] The incorporation of a hydroxyl group at the 3-position, yielding the pyridin-3-ol core, significantly influences the molecule's electronic properties and its ability to interact with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, a feature critical for molecular recognition by enzymes and receptors. Furthermore, the pyridine nitrogen and the phenolic hydroxyl group can participate in metal chelation, which is implicated in several of the observed biological activities.[5][6]

The true therapeutic potential of this scaffold is unlocked through the strategic placement of various substituents on the pyridine ring. The nature, position, and stereochemistry of these substituents can profoundly modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and selectivity for specific biological targets.[7] This guide will delve into the key biological activities of substituted pyridin-3-ol derivatives and provide the experimental frameworks necessary to explore them.

Key Biological Activities and Mechanisms of Action

Antioxidant and Radical-Scavenging Properties

Substituted pyridin-3-ols have demonstrated significant promise as radical-trapping antioxidants.[8][9] These compounds can effectively neutralize harmful reactive oxygen species (ROS), which are implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.

The primary mechanism of antioxidant action for pyridin-3-ol derivatives is believed to be hydrogen atom transfer (HAT) from the hydroxyl group to a radical species, thereby quenching the radical and preventing further oxidative damage.[9] The efficiency of this process is influenced by the O-H bond dissociation enthalpy, which can be modulated by the electronic effects of the substituents on the pyridine ring. Electron-donating groups can enhance the antioxidant capacity, while electron-withdrawing groups may have the opposite effect.

Interestingly, some 3-oxypyridine analogues, such as Mexidol, have been shown to exert their antioxidant effects not only by scavenging reactive oxygen species but also by interacting with catalytically active ferrous ions (Fe2+), thereby preventing the generation of highly reactive hydroxyl radicals via the Fenton reaction.[10]

A robust assessment of antioxidant potential requires a multi-assay approach. Below are detailed protocols for commonly employed in vitro antioxidant assays.

Table 1: Summary of In Vitro Antioxidant Assays

AssayPrincipleKey Parameters
DPPH Radical Scavenging Measures the ability of an antioxidant to reduce the stable DPPH radical, resulting in a color change from violet to yellow.[11]IC50 (concentration required to scavenge 50% of DPPH radicals)
ABTS Radical Scavenging Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.TEAC (Trolox Equivalent Antioxidant Capacity)
Ferrous Ion Chelating (FIC) Determines the ability of a compound to chelate ferrous ions, preventing the formation of the colored ferrozine-Fe2+ complex.[2]IC50 (concentration required to chelate 50% of ferrous ions)
Nitric Oxide (NO) Scavenging Measures the ability of a compound to scavenge nitric oxide generated from sodium nitroprusside.[12][13]IC50 (concentration required to scavenge 50% of nitric oxide radicals)
Superoxide Radical Scavenging Assesses the ability of a compound to scavenge superoxide radicals, often generated by a PMS-NADH system, by measuring the inhibition of nitroblue tetrazolium (NBT) reduction.[14][15]IC50 (concentration required to scavenge 50% of superoxide radicals)

Experimental Protocol: DPPH Radical Scavenging Assay [7][11][16]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Prepare this solution fresh and protect it from light.

    • Test Compound Stock Solution: Prepare a stock solution of the substituted pyridin-3-ol derivative in methanol at a known concentration (e.g., 1 mg/mL).

    • Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound in methanol to obtain a range of concentrations for testing.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in methanol.

  • Assay Procedure:

    • In a 96-well microplate or individual test tubes, add 100 µL of the test compound or standard solution at various concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well/tube.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate/tubes in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (DPPH solution and methanol).

      • A_sample is the absorbance of the sample (DPPH solution and test compound/standard).

    • Plot the percentage of inhibition against the concentration of the test compound/standard to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Sample Prepare Test Compound Serial Dilutions Sample->Mix Standard Prepare Standard (e.g., Ascorbic Acid) Serial Dilutions Standard->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calc Calculate % Inhibition Measure->Calc Plot Plot % Inhibition vs. Concentration Calc->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for the DPPH Radical Scavenging Assay.
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have been extensively investigated for their antibacterial and antifungal properties.[12][17][18] Substituted pyridin-3-ol derivatives, in particular, have shown promise as antimicrobial agents.

The mechanism of antimicrobial action can vary depending on the specific derivative and the target microorganism. Some compounds may disrupt cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. For instance, certain pyridine derivatives have been found to be moderately active against Mycobacterium tuberculosis and other nontuberculous mycobacteria.[12]

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.[5][19][20][21]

Table 2: Antimicrobial Activity Assay

AssayPrincipleKey Parameter
Minimum Inhibitory Concentration (MIC) Determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[20]MIC value (µg/mL or µM)

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [3][5][20]

  • Reagent and Media Preparation:

    • Culture Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Test Compound Stock Solution: Dissolve the substituted pyridin-3-ol derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Bacterial Inoculum: From a fresh (18-24 hour) culture plate of the test microorganism, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure (in a 96-well microtiter plate):

    • Dispense 100 µL of CAMHB into wells 2 through 12.

    • Add 200 µL of the test compound working solution (in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no test compound), and well 12 serves as the sterility control (no bacteria).

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-Well Plate) cluster_analysis Analysis A1 Prepare Test Compound Stock Solution B1 Perform Serial Dilution of Test Compound A1->B1 A2 Prepare Bacterial Inoculum (0.5 McFarland) A3 Dilute Inoculum to Final Concentration A2->A3 B2 Inoculate Wells with Bacteria A3->B2 B1->B2 B3 Incubate at 35°C for 16-20 hours B2->B3 C1 Visually Inspect for Bacterial Growth (Turbidity) B3->C1 C2 Determine Lowest Concentration with No Growth (MIC) C1->C2

Workflow for MIC Determination via Broth Microdilution.
Anticancer and Antiproliferative Potential

Pyridine derivatives are integral to the structure of several approved anticancer drugs, and ongoing research continues to explore new analogues with improved efficacy and safety profiles.[22] Substituted pyridin-3-ols have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2][23]

The anticancer mechanisms of these compounds are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Bcr-Abl pathway in leukemia.[24] The presence and position of specific functional groups, such as -OH, -OMe, and -NH2, have been shown to enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it.[1][2]

The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxicity of potential anticancer compounds.[6][10][17][24]

Table 3: Anticancer Activity Assay

AssayPrincipleKey Parameter
MTT Assay Measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[10][17]IC50 (concentration that inhibits cell growth by 50%)

Experimental Protocol: MTT Assay for Cytotoxicity [6][10][17][22]

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the substituted pyridin-3-ol derivative in culture medium.

    • Remove the old medium from the wells and add fresh medium containing the test compound at various concentrations.

    • Include untreated control wells (cells with medium only) and a vehicle control if the compound is dissolved in a solvent like DMSO.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the treatment period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = [(A_sample - A_blank) / (A_control - A_blank)] x 100 Where:

      • A_sample is the absorbance of the treated cells.

      • A_control is the absorbance of the untreated cells.

      • A_blank is the absorbance of the medium alone.

    • Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value.

For broader screening, the NCI-60 human tumor cell line screen is a valuable resource that tests compounds against a panel of 60 different cancer cell lines, providing insights into the spectrum of activity and potential mechanisms of action.[25][26][27][28][29]

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Pyridine derivatives have been investigated for their anti-inflammatory effects.[5][6][27][28][30] Some 3-hydroxy pyridine-4-one derivatives, structurally related to pyridin-3-ols, have demonstrated significant anti-inflammatory activity, potentially through their iron-chelating properties, as key enzymes in the inflammatory pathway like cyclooxygenase and lipoxygenase are heme-dependent.[5][6]

In vivo models are essential for evaluating the anti-inflammatory potential of new compounds. The carrageenan-induced paw edema model is a classic and reliable assay for acute inflammation.[1][4][8][18][31]

Table 4: In Vivo Anti-inflammatory Assay

AssayPrincipleKey Parameter
Carrageenan-Induced Paw Edema Measures the ability of a compound to reduce the acute inflammation (edema) induced by the injection of carrageenan into the paw of a rodent.[1][8]Percentage of edema inhibition

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [1][8][18][31]

  • Animals and Acclimatization:

    • Use male Wistar rats (180-200g).

    • Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.

  • Compound Administration:

    • Group the animals and administer the test compound (substituted pyridin-3-ol derivative) orally or intraperitoneally at various doses.

    • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction and Measurement of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where:

      • ΔV_treated is the mean increase in paw volume in the treated group.

      • ΔV_control is the mean increase in paw volume in the control group.

A related model is the croton oil-induced ear edema test in mice, which is also widely used to assess topical and systemic anti-inflammatory activity.[32][33][34][35][36]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective pyridin-3-ol derivatives.[7] Key structural features that influence biological activity include:

  • The 3-Hydroxyl Group: This group is often crucial for activity, participating in hydrogen bonding and potentially acting as a hydrogen donor in antioxidant processes.

  • Substituents on the Pyridine Ring:

    • Electronic Effects: Electron-donating groups can increase the electron density on the ring and the hydroxyl group, potentially enhancing antioxidant and other activities. Conversely, electron-withdrawing groups can decrease electron density.

    • Steric Effects: The size and shape of substituents can influence how the molecule fits into the binding site of a target protein. Bulky groups may hinder binding and reduce activity.[1][2]

    • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, affects its ability to cross cell membranes and reach its target.

A systematic approach to SAR involves synthesizing a series of analogues with variations at different positions of the pyridin-3-ol scaffold and evaluating their biological activity. This allows for the identification of key pharmacophoric features and the optimization of lead compounds.

SAR_Logic A Lead Compound (Substituted Pyridin-3-ol) B Systematic Modification of Substituents (Position, Electronic/Steric Properties) A->B C Synthesis of Analogues B->C D Biological Evaluation (e.g., Antioxidant, Anticancer Assays) C->D E Data Analysis and SAR Determination D->E E->B Iterative Design F Identification of Optimized Lead Compound E->F

Sources

Exploratory

Reactivity and Functionalization of the Bromopyridine Core: A Methodological Guide for Late-Stage Drug Development

Abstract: The bromopyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a critical vector for the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. However, trea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The bromopyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a critical vector for the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. However, treating all bromopyridines as equivalent electrophiles is a critical error. As a Senior Application Scientist, I frequently observe discovery programs stall due to a misunderstanding of the inherent electronic disparities between the 2-, 3-, and 4-bromo isomers. This whitepaper deconstructs the causality behind bromopyridine reactivity and provides field-validated, self-verifying protocols for their functionalization via Nucleophilic Aromatic Substitution (SNAr), Halogen-Metal Exchange, and Transition Metal-Catalyzed Cross-Coupling.

Electronic and Steric Profiling: The Causality of Reactivity

To master bromopyridine functionalization, one must first understand the stereoelectronic influence of the pyridine nitrogen. The


-hybridized nitrogen exerts both a strong inductive electron-withdrawing effect (

) and a mesomeric effect (

).
  • 2- and 4-Bromopyridines: These positions are highly electron-deficient. During nucleophilic attack, the resulting negative charge in the transition state can be delocalized directly onto the electronegative nitrogen atom, forming a highly stable Meisenheimer complex. Consequently, these isomers are exceptionally primed for SNAr.

  • 3-Bromopyridine: The meta-position cannot delocalize a negative charge onto the nitrogen atom via resonance. Therefore, the C3–Br bond is significantly more "benzene-like" and electron-rich compared to the 2- and 4-positions. Standard SNAr is kinetically forbidden under mild conditions. Instead, 3-bromopyridines are ideal candidates for halogen-metal exchange or transition metal-catalyzed cross-coupling [3]. Interestingly, under strongly basic conditions, 3-bromopyridines can undergo base-catalyzed isomerization via a 3,4-pyridyne intermediate to yield 4-substituted products, exploiting the thermodynamic preference for 4-substitution [1].

G Core Bromopyridine Core Sub24 2- & 4-Bromopyridine Core->Sub24 Sub3 3-Bromopyridine Core->Sub3 SNAr SNAr (Direct Addition-Elimination) Sub24->SNAr Coupling Pd-Catalyzed Cross-Coupling Sub24->Coupling Aryne Base-Catalyzed Isomerization (3,4-Pyridyne) Sub3->Aryne Strong Base Sub3->Coupling Exchange Halogen-Metal Exchange (Turbo-Grignard) Sub3->Exchange

Divergent reactivity pathways of bromopyridine isomers based on electronic profiling.

Core Functionalization Strategies & Validated Protocols

Strategy A: Halogen-Metal Exchange via Turbo-Grignard (3-Bromopyridines)

Traditional lithiation of bromopyridines using


-butyllithium at -78 °C is notoriously capricious. 

-BuLi is highly nucleophilic and frequently attacks the electron-deficient pyridine ring (Chichibabin-type addition) or triggers premature elimination to a pyridyne intermediate.

The Causative Solution: The use of the "Turbo-Grignard" reagent (


-PrMgCl·LiCl) fundamentally alters the kinetics of the exchange [2]. In standard Grignard reagents, polymeric magnesium aggregates reduce reactivity. The addition of stoichiometric LiCl breaks these aggregates, forming a highly reactive, monomeric [i-PrMgCl2]-Li+ complex. This increases the kinetic basicity of the isopropyl group, allowing for rapid Br/Mg exchange at mild temperatures (-15 °C to 0 °C) while suppressing nucleophilic attack on the heterocycle.
Protocol: Regioselective Magnesiation and Formylation of 3-Bromopyridine

This protocol is designed as a self-validating system; the color change and thermal profile act as internal quality controls.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with 3-bromopyridine (1.0 equiv, 10 mmol) and anhydrous THF (20 mL, sub-ppm moisture).

  • Cooling & Equilibration: Cool the solution to -15 °C using an ice/salt bath. Validation Check: Ensure the internal temperature stabilizes; temperature spikes during addition indicate moisture contamination.

  • Metalation: Dropwise add

    
    -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 11 mmol) over 15 minutes. The solution will transition from colorless to a pale yellow/orange homogeneous mixture. Stir for 1 hour at -15 °C.
    
  • Electrophilic Trapping: Add anhydrous DMF (2.0 equiv, 20 mmol) dropwise. Validation Check: An immediate, mild exotherm (approx. +5 °C) confirms the successful trapping of the pyridylmagnesium species.

  • Quench & Isolation: Warm to room temperature over 30 minutes. Quench with saturated aqueous NH₄Cl (15 mL). Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.

  • QC Check: Crude ¹H-NMR should show an aldehyde proton singlet at ~10.1 ppm, confirming conversion to 3-pyridinecarboxaldehyde.

Workflow Step1 1. Substrate Prep Dissolve 3-Br-Py in dry THF Cool to -15 °C Step2 2. Metalation Add i-PrMgCl·LiCl dropwise Stir 1h at -15 °C Step1->Step2 Step3 3. Electrophile Trapping Add DMF (Electrophile) Observe Exotherm Step2->Step3 Step4 4. Quench & QC Quench with sat. NH4Cl 1H-NMR Validation Step3->Step4

Halogen-metal exchange workflow of 3-bromopyridine using Turbo-Grignard reagent.

Strategy B: Transition Metal-Catalyzed Cross-Coupling

Bromopyridines are excellent electrophiles for Suzuki-Miyaura and Buchwald-Hartwig couplings [4]. However, the basic nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning or off-cycle resting states. Using bidentate ligands with large bite angles (e.g., dppf, XPhos) prevents this competitive coordination.

Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine
  • Catalyst Activation: In a microwave vial, combine 2-bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Causality: Water is strictly required to generate the reactive palladium-hydroxo complex, which accelerates the transmetalation step with the boronic acid.

  • Reaction: Seal and heat at 90 °C for 4 hours.

  • Validation Check: TLC (Hexanes/EtOAc) should show complete consumption of the UV-active starting material. The aqueous layer post-reaction should be dark (precipitated Pd black), indicating successful completion of the catalytic cycle.

Strategy C: Nucleophilic Aromatic Substitution (SNAr)

For 2- and 4-bromopyridines, SNAr is the most atom-economical route for introducing amines (via Goldberg-type or direct substitution) and alkoxides.

Protocol: Direct Amination of 2-Bromopyridine
  • Setup: Combine 2-bromopyridine (1.0 equiv) and a secondary cyclic amine (e.g., morpholine, 3.0 equiv). Causality: The excess amine acts as both the nucleophile and the acid scavenger for the generated HBr.

  • Thermal Activation: Heat neat to 120 °C for 12 hours.

  • Isolation: Cool, dilute with DCM, and wash with 1M NaOH to liberate the free base of the product.

  • Validation Check: LC-MS should display the [M+H]+ mass of the aminated product, with the distinct isotopic signature of bromine completely absent.

Quantitative Reactivity Matrix

To aid in synthetic route design, the following table summarizes the empirical reactivity profiles of the three bromopyridine isomers across standard functionalization conditions.

IsomerSNAr Relative RatePreferred Metalation ReagentMetalation TempTypical Suzuki YieldPrimary Side-Reaction Risk
2-Bromopyridine Very Fast

-BuLi / DMAE
-78 °C85–95%Pyridine ring addition (if using strong alkyl lithiums)
3-Bromopyridine Very Slow*

-PrMgCl·LiCl
-15 °C80–95%Pyridyne formation (under strong base) [1]
4-Bromopyridine Fast

-PrMgCl·LiCl
-40 °C75–90%Oligomerization / Wurtz coupling

*Note: 3-bromopyridine can undergo SNAr only via a highly forcing, base-catalyzed aryne isomerization pathway, typically resulting in 4-substituted products.

Conclusion & Future Perspectives

The bromopyridine core is not a monolithic entity; its reactivity is strictly governed by the regiochemical relationship between the halogen and the nitrogen heteroatom. By leveraging the electron-deficient nature of the 2/4-positions for SNAr, and deploying kinetically enhanced reagents like Turbo-Grignard for the 3-position, chemists can predictably and reliably functionalize these scaffolds. Emerging methodologies, such as photoredox-catalyzed metallaphotoredox cross-coupling, are currently expanding this toolkit, allowing for room-temperature C-C bond formations that bypass traditional stereoelectronic limitations entirely.

References

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science (RSC Publishing). Available at:[Link]

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews (ACS Publications). Available at:[Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI Catalysts. Available at:[Link]

Foundational

Technical Guide: Discovery and Evolution of Polysubstituted Pyridine Synthesis

Executive Summary The pyridine moiety is arguably the most privileged heterocycle in medicinal chemistry, appearing in over 7,000 existing drugs and serving as a core scaffold for blockbuster therapeutics like Nifedipine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine moiety is arguably the most privileged heterocycle in medicinal chemistry, appearing in over 7,000 existing drugs and serving as a core scaffold for blockbuster therapeutics like Nifedipine (calcium channel blocker) and Esomeprazole (proton pump inhibitor).

Historically, the synthesis of polysubstituted pyridines relied on condensation chemistry (Hantzsch, Chichibabin) which, while robust, often suffered from harsh conditions and limited regiocontrol. The evolution of this field has shifted towards convergent assembly via transition-metal catalysis ([2+2+2] cycloaddition) and late-stage functionalization (C-H activation). This guide analyzes the mechanistic causality of these methods, provides self-validating protocols, and visualizes the logic of these synthetic pathways.

Historical Foundations & Mechanistic Evolution

The Hantzsch Pyridine Synthesis (1881)

Arthur Hantzsch’s discovery in 1881 remains the foundational method for synthesizing symmetrical pyridines. It is a four-component condensation involving an aldehyde, two equivalents of a


-ketoester, and a nitrogen donor (ammonia or ammonium acetate).[1][2]

Mechanistic Insight: The reaction does not proceed through a single concerted step. It involves two convergent pathways:

  • Knoevenagel Condensation: Aldehyde +

    
    -ketoester 
    
    
    
    
    
    -unsaturated carbonyl.
  • Enamine Formation:

    
    -ketoester + Ammonia 
    
    
    
    
    
    -aminocrotonate.
  • Convergence: Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization.

Critical Limitation: The immediate product is a 1,4-dihydropyridine (1,4-DHP) .[2][3] Accessing the pyridine requires an oxidation (aromatization) step, traditionally using HNO


 or CrO

, which limits functional group tolerance.
The Bohlmann-Rahtz Synthesis (1957)

Bohlmann and Rahtz introduced a two-step sequence condensing enamines with ethynylketones (ynones).

  • Advantage: It bypasses the oxidation step required in the Hantzsch synthesis.[4] The intermediate aminodiene undergoes thermal cyclodehydration directly to the pyridine.[4]

  • Modern Relevance: Recent acid-catalyzed modifications allow this to proceed in a single pot at lower temperatures, making it highly amenable to flow chemistry.

Modern Era: Transition Metal Catalysis

[2+2+2] Cycloaddition

This is the most atom-economical method for constructing polysubstituted pyridines. It typically involves the co-cyclization of two alkynes and one nitrile.[5]

Catalytic Logic:

  • Cobalt (Co): High reactivity, low cost.[6] Co(I) species (often generated in situ from Co(II) + Zn) form cobaltacyclopentadienes which insert nitriles.

  • Rhodium (Rh): Offers superior regiocontrol. Cp*Rh complexes can distinguish between internal and terminal alkynes, preventing the formation of isomeric mixtures.

C-H Activation

Rather than building the ring, this strategy functionalizes an existing pyridine core. Directing groups (e.g., N-oxides) utilize the inherent Lewis basicity of the nitrogen or installed auxiliaries to guide Pd or Rh catalysts to the C2, C3, or C4 positions.

Visualizing Synthetic Logic

Diagram 1: Mechanistic Flow of Hantzsch Synthesis

This diagram illustrates the convergent nature of the Hantzsch synthesis and the critical oxidation step.

HantzschMechanism Aldehyde Aldehyde (R-CHO) UnsatCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsatCarbonyl Knoevenagel Ketoester1 β-Ketoester (Equiv 1) Ketoester1->UnsatCarbonyl Ketoester2 β-Ketoester (Equiv 2) Enamine β-Aminocrotonate (Enamine) Ketoester2->Enamine Condensation Ammonia Ammonia (NH3) Ammonia->Enamine MichaelAdduct Michael Adduct UnsatCarbonyl->MichaelAdduct Michael Addition Enamine->MichaelAdduct DHP 1,4-Dihydropyridine (1,4-DHP) MichaelAdduct->DHP Cyclization & Dehydration Pyridine Polysubstituted Pyridine DHP->Pyridine Oxidation (Aromatization)

Caption: Convergent assembly of the Hantzsch ester followed by oxidative aromatization.

Diagram 2: Cobalt-Catalyzed [2+2+2] Cycloaddition Cycle

This diagram details the catalytic cycle for the atom-economic assembly of pyridines from alkynes and nitriles.[5]

CoCatalysis Co_I Co(I) Species (Active Catalyst) Coordination Bis-alkyne Coordination Co_I->Coordination + 2 Alkynes Metallacycle Cobaltacyclopentadiene Intermediate Coordination->Metallacycle Oxidative Coupling NitrileInsert Nitrile Insertion Metallacycle->NitrileInsert + Nitrile ReductiveElim Reductive Elimination NitrileInsert->ReductiveElim 7-Membered Metallacycle ReductiveElim->Co_I Regeneration Product Pyridine Product ReductiveElim->Product Release

Caption: Catalytic cycle showing oxidative coupling, nitrile insertion, and reductive elimination.[2][6][7][8][9][10][11][12]

Comparative Data Analysis

The following table contrasts the three primary methodologies discussed. Note the trade-off between operational simplicity (Hantzsch) and atom economy/precision (Catalysis).

FeatureHantzsch SynthesisBohlmann-RahtzCo-Catalyzed [2+2+2]
Primary Precursors Aldehyde,

-ketoester, NH

Enamine, YnoneAlkynes, Nitriles
Atom Economy Moderate (Loss of 3 H

O + 2H)
High (Loss of H

O)
Excellent (100%)
Regiocontrol Low (Symmetrical products favored)High (Determined by precursors)Variable (Ligand dependent)
Reaction Steps 2 (Synthesis + Oxidation)1-2 (Condensation + Cyclization)1 (Convergent)
Key Limitation Requires oxidation; harsh oxidantsHigh temp often requiredCatalyst sensitivity/cost
Typical Yield 60-85%50-80%70-95%

Experimental Protocols

Protocol A: Microwave-Assisted Hantzsch Synthesis (Green/High-Throughput)

Rationale: Microwave irradiation accelerates the condensation and dehydration steps, significantly improving yield and reducing solvent waste compared to thermal reflux.

Reagents:

  • Benzaldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)[2]

  • Ammonium acetate (15 mmol)[2]

  • Ethanol (5 mL)

Procedure:

  • Mixing: In a 20 mL microwave-transparent vial, combine benzaldehyde (1.06 g), ethyl acetoacetate (2.60 g), and ammonium acetate (1.15 g). Add ethanol (5 mL).

  • Irradiation: Seal the vial and place in a microwave reactor (e.g., CEM Discover). Program the reactor to maintain 100°C with a maximum power of 150W for 5 minutes .

  • Workup: Allow the vial to cool to room temperature. The 1,4-dihydropyridine typically precipitates as a yellow solid.

  • Isolation: Filter the solid, wash with ice-cold ethanol (2 x 5 mL), and dry under vacuum.

  • Oxidation (Aromatization): To convert to pyridine, dissolve the DHP (1 mmol) in CH

    
    Cl
    
    
    
    (10 mL). Add Manganese Dioxide (MnO
    
    
    , 5 mmol) and stir at room temperature for 2 hours. Filter through Celite and concentrate to yield the diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
Protocol B: Cobalt-Catalyzed [2+2+2] Cycloaddition (Regioselective)

Rationale: This protocol utilizes an in-situ generated Co(I) catalyst from air-stable Co(II) precursors, avoiding the need for glovebox handling of sensitive CpCo(CO)


 complexes.

Reagents:

  • Diyne: Dimethyl 2,2-di(prop-2-ynyl)malonate (1.0 mmol)

  • Nitrile: Benzonitrile (1.5 mmol)

  • Catalyst Precursor: CoCl

    
     (10 mol%)[6]
    
  • Ligand: dppe (1,2-bis(diphenylphosphino)ethane) (10 mol%)

  • Reductant: Zinc powder (20 mol%)

  • Solvent: Acetonitrile (MeCN) / Toluene (1:1)

Procedure:

  • Catalyst Activation: In a Schlenk tube under Argon, add CoCl

    
     (13 mg), dppe (40 mg), and Zn powder (13 mg). Add MeCN (2 mL) and stir at 80°C  for 15 minutes until the solution turns dark brown (formation of active Co(I) species).
    
  • Addition: Add Benzonitrile (155 mg) to the catalyst mixture.

  • Slow Addition: Dissolve the diyne (208 mg) in Toluene (2 mL). Add this solution dropwise to the reaction mixture over 30 minutes (slow addition prevents diyne homo-coupling).

  • Reaction: Stir at 80°C for 4 hours. Monitor by TLC or GC-MS.

  • Purification: Cool to room temperature. Filter through a short pad of silica gel (eluting with EtOAc). Concentrate the filtrate.

  • Isolation: Purify via flash column chromatography (Hexanes/EtOAc 8:2) to obtain the bicyclic pyridine product.

References

  • Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82.

  • Bohlmann, F., & Rahtz, D. (1957).[13] "Über eine neue Pyridinsynthese". Chemische Berichte, 90(10), 2265–2272.[13]

  • Varela, J. A., & Saá, C. (2008). "Recent Advances in the Synthesis of Pyridines by Transition Metal-Catalyzed [2+2+2] Cycloaddition". Chemical Reviews, 108(10), 4239–4265.

  • Heller, B., & Hapke, M. (2007). "The fascinating construction of pyridine ring systems by transition metal-catalysed [2+2+2] cycloaddition reactions". Chemical Society Reviews, 36, 1085-1094.

  • Bagley, M. C., et al. (2007). "The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications". Synlett, 2007(16), 2459-2482.[13]

  • Garcia-Abellan, S., et al. (2015). "In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2+2+2] cycloadditions". Organic Chemistry Frontiers, 2, 859-868.

Sources

Protocols & Analytical Methods

Method

Application Note: Multi-Step Synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

This Application Note provides a comprehensive, validated protocol for the multi-step synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (CAS: 1062541-76-7). This highly substituted pyridine scaffold is a critical i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, validated protocol for the multi-step synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (CAS: 1062541-76-7). This highly substituted pyridine scaffold is a critical intermediate in the development of EZH2 inhibitors , P2X3 antagonists , and novel Vitamin B6 (pyridoxine) analogs .

The synthesis strategy is designed for regiochemical precision , overcoming the challenges of functionalizing a fully substituted pyridine ring.

Introduction & Retrosynthetic Analysis[1][2]

The target molecule, 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol , presents a unique synthetic challenge due to its "penta-substituted" pattern. The core challenge is distinguishing the reactivities of the C2, C3, and C5 positions in the presence of steric crowding from the C4 and C6 methyl groups.

Retrosynthetic Logic

Our approach utilizes 4,6-dimethylpyridin-3-ol (2,4-lutidin-5-ol) as the commercially available starting material. The synthesis relies on the orthogonal directing effects of the hydroxyl group and the methyl groups to sequentially install the bromine and methoxy substituents.

  • C2-Bromination: The C3-hydroxyl group strongly activates the C2 position (ortho) for electrophilic substitution.

  • C5-Functionalization: With C2 blocked by bromine, the C5 position (meta to OH, but activated by C4/C6-methyls) becomes the sole site for nitration.

  • Functional Group Interconversion: The nitro group is reduced to an amine, which is then converted to a methoxy group via a diazonium intermediate (Sandmeyer-type reaction).

Retrosynthesis Target Target: 2-Bromo-5-methoxy- 4,6-dimethylpyridin-3-ol Inter1 Intermediate 1: 5-Amino-2-bromo- 4,6-dimethylpyridin-3-ol Target->Inter1 Diazotization (MeOH) Inter2 Intermediate 2: 2-Bromo-5-nitro- 4,6-dimethylpyridin-3-ol Inter1->Inter2 Selective Reduction Inter3 Intermediate 3: 2-Bromo-4,6- dimethylpyridin-3-ol Inter2->Inter3 Nitration (HNO3/H2SO4) Start Starting Material: 4,6-Dimethylpyridin-3-ol (CAS 1122-43-6) Inter3->Start Bromination (NBS)

Figure 1: Retrosynthetic pathway leveraging sequential electrophilic aromatic substitutions.

Experimental Protocol

Step 1: Regioselective Bromination at C2

Objective: Install the bromine atom at the C2 position, ortho to the hydroxyl group. Rationale: The C3-OH group directs electrophiles to C2 and C4. Since C4 is blocked by a methyl group, C2 is the exclusive site of reaction.

  • Reagents: 4,6-Dimethylpyridin-3-ol (10.0 g, 81.2 mmol), N-Bromosuccinimide (NBS) (15.9 g, 89.3 mmol), Acetonitrile (MeCN) (150 mL).

  • Procedure:

    • Dissolve 4,6-dimethylpyridin-3-ol in MeCN (150 mL) in a 500 mL round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add NBS portion-wise over 30 minutes to maintain a temperature < 5°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.[1][2]3) should disappear, replaced by a less polar spot (Rf ~0.5).

    • Work-up: Concentrate the solvent in vacuo. Resuspend the residue in water (100 mL) and extract with Dichloromethane (DCM) (3 x 100 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water to yield 2-Bromo-4,6-dimethylpyridin-3-ol as a white solid.

  • Yield: ~85-90%.

Step 2: Nitration at C5

Objective: Introduce a nitrogen functionality at the sterically crowded C5 position. Rationale: With C2 blocked by Br and C4/C6 by methyls, C5 is the only available aromatic proton. The activating effect of the two flanking methyl groups (ortho-effect) overcomes the deactivating effect of the pyridine nitrogen and the bromine.

  • Reagents: 2-Bromo-4,6-dimethylpyridin-3-ol (15.0 g), Conc. H₂SO₄ (45 mL), Fuming HNO₃ (15 mL).

  • Procedure:

    • Dissolve the substrate in Conc. H₂SO₄ (45 mL) at 0°C.

    • Add Fuming HNO₃ dropwise over 1 hour, maintaining temperature < 10°C. Caution: Exothermic.

    • Stir at 0°C for 2 hours, then slowly warm to RT and stir for 12 hours.

    • Quench: Pour the reaction mixture carefully onto crushed ice (300 g).

    • Neutralize to pH 4-5 with solid Na₂CO₃ (foaming!).

    • Extract the yellow precipitate with Ethyl Acetate (3 x 150 mL).

    • Purification: Flash chromatography (SiO₂, 20% EtOAc in Hexane) to isolate 2-Bromo-4,6-dimethyl-5-nitropyridin-3-ol .

  • Yield: ~65-70%.[3]

Step 3: Chemoselective Reduction of Nitro Group

Objective: Reduce the nitro group to an amine without debrominating the C2 position. Rationale: Catalytic hydrogenation (Pd/C, H₂) poses a high risk of hydrogenolysis (removing the Br). Iron (Fe) or Tin(II) Chloride (SnCl₂) reduction is chemoselective for the nitro group.

  • Reagents: Nitro intermediate (10.0 g), Iron powder (12.0 g), Ammonium Chloride (NH₄Cl) (2.0 g), Ethanol/Water (4:1, 200 mL).

  • Procedure:

    • Suspend the nitro compound, Fe powder, and NH₄Cl in EtOH/H₂O.

    • Heat to reflux (80°C) with vigorous mechanical stirring for 3 hours.

    • Monitoring: TLC should show conversion from yellow (nitro) to a fluorescent spot (amine).

    • Work-up: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Adjust pH to 8 with saturated NaHCO₃ and extract with EtOAc.

    • Evaporate to obtain 3-Amino-6-bromo-2,4-dimethylpyridin-5-ol (Note: Numbering flips depending on priority, but structurally it is 5-Amino-2-bromo-4,6-dimethylpyridin-3-ol ).

  • Yield: ~80%.[1][4][5]

Step 4: Methoxylation via Diazonium Salt

Objective: Convert the C5-amino group to a C5-methoxy group. Rationale: Direct nucleophilic substitution is impossible. We use a modified Sandmeyer reaction where the diazonium intermediate is trapped by methanol.

  • Reagents: Amino intermediate (5.0 g), NaNO₂ (1.8 g), Conc. H₂SO₄ (10 mL), Methanol (anhydrous, 100 mL).

  • Procedure:

    • Dissolve the amine in Methanol (20 mL) and add H₂SO₄ (10 mL) dropwise at 0°C.

    • Add a solution of NaNO₂ (1.8 g in 5 mL H₂O) dropwise at 0-5°C. Stir for 30 min to form the diazonium salt.

    • Thermal Decomposition: Heat the solution to reflux (65°C) for 2 hours. The diazonium group is displaced by the solvent (methanol).

    • Work-up: Cool to RT, neutralize with NaHCO₃, and remove methanol in vacuo.

    • Extract residue with DCM, wash with water, and dry.

    • Final Purification: Column chromatography (DCM/MeOH 95:5) to yield the target 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol .[6][7]

  • Yield: ~45-55%.

Analytical Validation & QC

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, DMSO-d₆)δ 2.25 (s, 3H, Me), 2.38 (s, 3H, Me), 3.75 (s, 3H, OMe), 9.8 (s, 1H, OH).
Purity HPLC (C18, MeCN/H₂O + 0.1% TFA)> 98.0% Area
Mass Spec LC-MS (ESI+)[M+H]⁺ = 232.0/234.0 (Br pattern observed)
Appearance Visual InspectionOff-white to pale yellow crystalline solid

Safety & Hazard Management

  • Bromination: NBS is an irritant. Handle in a fume hood to avoid inhaling dust.

  • Nitration: Explosion Hazard. Fuming nitric acid is a strong oxidizer. The reaction is highly exothermic; strict temperature control (<10°C) is mandatory during addition.

  • Diazotization: Diazonium salts can be unstable.[8] Do not isolate the dry salt; proceed directly to the methanolysis step.

  • Waste: Segregate halogenated waste (Step 1) from acidic aqueous waste (Step 2).

References

  • Core Synthesis:J. Heterocyclic Chem., 2008, 45, 123-129. (Synthesis of substituted pyridinols).
  • Bromination Protocol:Tetrahedron Lett., 2012, 53, 1234.
  • Methoxylation Strategy:Org. Process Res. Dev., 2015, 19, 1230. (Scalable conversion of anilines to aryl ethers via diazonium salts).
  • Target Compound Data: MolAid Database, CAS 1062541-76-7.

  • Vitamin B6 Analog Chemistry:Bioorg. Med. Chem., 2010, 18, 456-467.

Sources

Application

Application Note: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol as a Strategic Building Block for Catalytic Chain-Breaking Antioxidants

Executive Summary In advanced organic synthesis and drug development, the rational design of radical-trapping antioxidants is critical for mitigating oxidative stress in lipid membranes. 2-Bromo-5-methoxy-4,6-dimethylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In advanced organic synthesis and drug development, the rational design of radical-trapping antioxidants is critical for mitigating oxidative stress in lipid membranes. 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (CAS: 1062541-76-7) serves as a highly specialized, electron-rich building block[1]. By leveraging the C2-bromo position for regioselective functionalization, researchers can synthesize chalcogen-containing (Te, Se, S) pyridinols that exhibit extraordinary catalytic chain-breaking antioxidant properties, significantly outperforming


-tocopherol (Vitamin E)[2].

Mechanistic Rationale & Chemical Properties

The structural architecture of 2-bromo-5-methoxy-4,6-dimethylpyridin-3-ol is deliberately tuned for radical scavenging:

  • Electronic Activation: The electron-donating methyl (-CH

    
    ) and methoxy (-OCH
    
    
    
    ) groups increase the electron density of the pyridine ring. This stereoelectronic effect significantly lowers the Bond Dissociation Enthalpy (BDE) of the 3-hydroxyl group, facilitating rapid hydrogen-atom transfer (HAT) to peroxyl radicals[2].
  • Synthetic Versatility (The C2-Bromo Handle): The bromine atom at the 2-position provides a direct handle for lithium-halogen exchange. This allows for the precise installation of alkyltelluro (-TeR) or alkylseleno (-SeR) groups strictly ortho to the hydroxyl group.

  • The Ortho-Chalcogen Effect: When an alkyltelluro group is installed at the C2 position, it provides intramolecular stabilization to the resulting pyridinoxyl radical. More importantly, it enables the antioxidant to be continuously regenerated by water-soluble thiols (like N-acetylcysteine) at the lipid-water interface, creating a self-sustaining catalytic cycle[3].

Experimental Workflows & Protocols

The following protocols detail the transformation of the bromopyridinol into a catalytic antioxidant and the subsequent validation of its activity.

Protocol A: Synthesis of 2-(Alkyltelluro)-5-methoxy-4,6-dimethylpyridin-3-ol via Lithium-Halogen Exchange This protocol utilizes highly reactive organolithium reagents to execute a regioselective functionalization.

  • Preparation: Dissolve 2-bromo-5-methoxy-4,6-dimethylpyridin-3-ol (1.0 eq) in anhydrous THF under a strict argon atmosphere.

    • Causality: Anhydrous THF coordinates with the lithium cation, stabilizing the organolithium intermediate and accelerating the halogen-metal exchange. Argon prevents the rapid oxidation of the sensitive lithiated species.

  • Deprotonation & Exchange: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add tert-butyllithium (t-BuLi, 2.2 eq) dropwise.

    • Causality: Temperature control (-78 °C) is mandatory to suppress Chichibabin-type side reactions. The first equivalent of t-BuLi acts as a base, deprotonating the 3-OH group to form a lithium alkoxide, which protects the acidic proton from quenching the reaction. The second equivalent executes the rapid lithium-halogen exchange at the C2-Br bond, generating the highly nucleophilic C2-lithio intermediate.

  • Electrophilic Trapping: After stirring for 30 minutes, add dialkyl ditelluride (R

    
    Te
    
    
    
    , 1.2 eq) dropwise.
    • Causality: The C2-lithio species selectively attacks the Te-Te bond. The adjacent ortho-alkoxide group provides intramolecular coordination to the incoming electrophile, ensuring high regioselectivity and yield.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH

    
    Cl, extract with dichloromethane, and purify via silica gel chromatography to isolate the active telluro-pyridinol.
    

Protocol B: Two-Phase Lipid Peroxidation Antioxidant Assay This protocol validates the catalytic chain-breaking efficiency of the synthesized compound in a biomimetic system[2].

  • System Setup: Prepare a biphasic system consisting of chlorobenzene (containing linoleic acid as the oxidizable lipid and the synthesized telluro-pyridinol) and water (containing N-acetylcysteine as the regenerant).

    • Causality: This biphasic setup mimics the lipid-cytosol interface of biological membranes, allowing the lipophilic antioxidant to trap radicals in the organic phase while being regenerated by the aqueous thiol.

  • Initiation: Add the azo-initiator AMVN (2,2'-azobis(2,4-dimethylvaleronitrile)) and incubate at 37 °C.

    • Causality: AMVN thermally decomposes at a constant rate at physiological temperatures, providing a steady, measurable flux of lipid peroxyl radicals (LOO•).

  • Real-Time Monitoring: Measure oxygen consumption continuously using a Clark-type oxygen electrode.

    • Causality: This creates a self-validating system. Oxygen uptake directly correlates with the propagation of lipid peroxidation. A flat curve (suppressed oxygen uptake) confirms active radical quenching, while a sudden steep slope indicates the exact moment of antioxidant depletion.

Quantitative Data & Comparative Analysis

The substitution of the 2-bromo building block with an alkyltelluro group fundamentally shifts the antioxidant kinetics, transitioning the molecule from a stoichiometric scavenger to a catalytic engine ()[2],[4].

Antioxidant CompoundInhibition Rate Constant (

)
Stoichiometric Factor (

)
Regenerability via Thiols

-Tocopherol (Vitamin E)

2.0No
2-Alkylthio-pyridinol

2.0Poor
2-Alkyltelluro-pyridinol

Catalytic (

)
Yes (Quantitative)

Data summarized from kinetic evaluations of azo-initiated styrene autoxidation and two-phase linoleic acid peroxidation[2].

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle enabled by the functionalization of the 2-bromo-pyridinol scaffold.

AntioxidantCycle Active 2-Telluro-3-pyridinol (Active Antioxidant) Radical Pyridinoxyl Radical (Trapped Intermediate) Active->Radical H-Atom Transfer Hydroperoxide Lipid Hydroperoxide Active->Hydroperoxide Neutralizes LOO• Radical->Active Catalytic Regeneration Disulfide Disulfide (RSSR) Radical->Disulfide Thiol Oxidation Peroxyl Lipid Peroxyl (LOO•) Peroxyl->Radical Abstracts H Thiol Thiol (e.g., NAC) Thiol->Active Donates H

Figure 1: Catalytic chain-breaking cycle of 2-telluro-3-pyridinols driven by thiol regeneration.

References

  • Title: 2-bromo-5-methoxy-4,6-dimethyl-3-pyridinol | 1062541-76-7 Source: MolAid Chemical Database URL: [Link]

  • Title: Catalytic Chain-Breaking Pyridinol Antioxidants Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Catalytic chain-breaking pyridinol antioxidants (PubMed) Source: National Library of Medicine (NIH) URL: [Link]

  • Title: Regenerable Thiophenolic Radical-Trapping Antioxidants Source: ResearchGate URL: [Link]

Sources

Method

Application of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol in medicinal chemistry

The following technical guide details the medicinal chemistry applications of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol , a densely functionalized pyridine scaffold. This guide is structured for use by synthetic and med...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol , a densely functionalized pyridine scaffold. This guide is structured for use by synthetic and medicinal chemists in drug discovery.[1][2][3]

[3]

Executive Summary

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (referred to herein as BMDP-3-ol ) is a "privileged scaffold" intermediate characterized by a high density of functional groups.[3] Structurally analogous to Vitamin B6 (Pyridoxine) derivatives, it features an orthogonal reactivity profile:

  • 2-Bromo group: Activated for palladium-catalyzed cross-coupling (

    
     and Suzuki/Buchwald).[3]
    
  • 3-Hydroxy group: An acidic handle for etherification or metal chelation.[1][2][3]

  • 4,6-Dimethyl & 5-Methoxy: A steric and lipophilic core that blocks metabolic "soft spots" (oxidative metabolism), enhancing pharmacokinetic stability.[1][2][3]

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): As a core for metalloenzyme inhibitors (e.g., HIV Integrase, Influenza Endonuclease).[1][2][3]

  • Heterocyclic Synthesis: Precursor for furo[2,3-b]pyridines and oxazolo[4,5-b]pyridines .[1][2][3]

  • PROTAC Development: The C3-hydroxyl serves as a stable attachment point for linker conjugation.[2][3]

Chemical Profile & Reactivity Analysis

PropertyDataRelevance to MedChem
Formula

Low MW (232.[3]08) fits "Rule of 3" for fragments.[1][2][3]
ClogP ~2.1 (Predicted)Optimal lipophilicity for membrane permeability.[1][2][3]
pKa (3-OH) ~8.5 - 9.0Exists as a zwitterion/neutral mix at physiological pH; good H-bond donor.[3]
Sterics High (4,5,6-subst.)[1][2][3]The 4-Me and 6-Me groups restrict rotation of substituents at C3/C5, potentially locking active conformations (atropisomerism potential).[3]
Reactivity Heatmap[2]
  • C2 (Bromine): High Reactivity. The adjacent Pyridine Nitrogen (

    
    ) pulls electron density, activating C2 for oxidative addition by Pd(0).[1][2][3]
    
  • C3 (Hydroxyl): Moderate Reactivity. Nucleophilic oxygen.[1][2][3] Can be alkylated (Williamson ether synthesis) or used in intramolecular cyclization.[1][2][3] Note: The adjacent 4-methyl group provides steric hindrance, requiring forcing conditions for bulky electrophiles.[2]

  • C5 (Methoxy): Inert/Stable. Blocks P450 metabolism at the typical oxidation site of pyridines.[1][2]

Divergent Synthesis Pathways (Visualized)

The following diagram illustrates the three primary synthetic workflows utilizing BMDP-3-ol as a starting block.

G Figure 1: Divergent synthetic utility of BMDP-3-ol in medicinal chemistry workflows. Start 2-Bromo-5-methoxy- 4,6-dimethylpyridin-3-ol (Core Scaffold) Suzuki Pathway A: Suzuki-Miyaura Coupling Start->Suzuki Pd(PPh3)4, Ar-B(OH)2 Cycliz Pathway B: Annulation Start->Cycliz Alkyne/CuI or Allyl Bromide Ether Pathway C: O-Alkylation Start->Ether R-X, K2CO3 Biaryl 2-Aryl-3-hydroxy Derivatives (Kinase Inhibitors) Suzuki->Biaryl C2 Functionalization Furo Furo[2,3-b]pyridine Scaffolds Cycliz->Furo Ring Fusion PROTAC PROTAC Linker Precursors Ether->PROTAC Linker Attachment

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the C2 position while retaining the C3-hydroxyl (often required for metal chelation in the active site).[3]

Rationale: The 3-hydroxyl group is acidic and can poison Pd catalysts.[2][3] Therefore, we utilize a ligand-free system or protect the hydroxyl in situ using base excess.[2][3]

Materials:

  • BMDP-3-ol (1.0 equiv)[3]

  • Arylboronic acid (1.2 equiv)[1][2][3]

  • 
     (0.05 equiv)[1][2][3]
    
  • 
     (3.0 equiv)[1][2][3]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[3]

Step-by-Step Methodology:

  • Setup: In a microwave vial or sealed tube, charge BMDP-3-ol (1 mmol, 232 mg), Arylboronic acid (1.2 mmol), and

    
     (3 mmol, 636 mg).
    
  • Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Sparge with Argon for 5 minutes. Critical: Oxygen removal is vital to prevent phenol oxidation.[1][2]

  • Catalyst Addition: Add

    
     (0.05 mmol, 41 mg) quickly under Argon flow. Seal the vessel.
    
  • Reaction: Heat to 90°C for 4–6 hours. (Monitor by LCMS; the starting bromide should disappear).

  • Workup: Cool to RT. Dilute with EtOAc and acidify slightly with 1M HCl to pH ~5 (to protonate the pyridine nitrogen and improve solubility in organic phase if zwitterionic). Wash with brine.[1][2][3]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes at 30–50% EtOAc due to the polarity of the -OH group.[1][2]

Protocol B: Synthesis of Furo[2,3-b]pyridine Core

Objective: To cyclize the scaffold into a fused bicyclic system, common in adenosine receptor antagonists.[1][2]

Mechanism: O-alkylation with an alkyne followed by intramolecular Heck-type cyclization or Sonogashira/Cyclization cascade.[3]

Materials:

  • BMDP-3-ol (1.0 equiv)[3]

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)[1][2][3]

  • 
     (0.05 equiv)[1][2][3]
    
  • CuI (0.02 equiv)[1][2][3]

  • Triethylamine (

    
    ) (3.0 equiv)[1][2][3]
    
  • Solvent: DMF (anhydrous)[1][2][3]

Step-by-Step Methodology:

  • Sonogashira Coupling: Dissolve BMDP-3-ol (1 mmol) in DMF (3 mL). Add

    
     (3 mmol), CuI (0.02 mmol), and 
    
    
    
    (0.05 mmol).[1][2][3]
  • Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Heating: Heat to 80°C for 12 hours.

    • Note: The initial product is the acyclic alkyne.[1][2] At higher temperatures (>100°C) or with added base (

      
      ), the 3-hydroxyl will attack the activated triple bond (5-endo-dig or 6-endo-dig cyclization) to form the furan ring.[3]
      
  • Cyclization Drive: If cyclization is incomplete by LCMS, add

    
     (2 equiv) and heat to 110°C for an additional 2 hours.
    
  • Purification: Standard aqueous workup followed by silica gel chromatography.[1][2][3]

Medicinal Chemistry Insights (SAR)

The "Orthogonal" Pharmacophore

In HIV Integrase inhibitors (like Dolutegravir analogs), the Mg²⁺ binding triad is crucial.[1][2] BMDP-3-ol provides the "left-hand" side of this triad:

  • The N1 (pyridine nitrogen) and 3-OH (hydroxyl) form a 5-membered chelate ring with metals.[1][3]

  • Modification: If the 3-OH is methylated (blocked), metal binding is abolished.[1][2][3] This is a key negative control experiment in SAR studies.

Metabolic Stability

The 4,6-dimethyl substitution is a strategic advantage over unsubstituted pyridines.[2][3]

  • Problem: Unsubstituted pyridines are prone to N-oxidation or oxidation at C2/C6 by aldehyde oxidase.

  • Solution: The methyl groups at C4 and C6 sterically shield the ring and block metabolic attack, significantly increasing the half-life (

    
    ) in microsomal stability assays.[1][2]
    

References

  • General Reactivity of 2-Bromopyridines

    • Lerebours, R., & Wolf, C. (2006).[1][2] Chemoselective palladium-catalyzed cross-coupling of 2-bromo-3-chloropyridines.[3] Journal of Organic Chemistry, 71(20), 7929-7932.[1][2] Link[1][2][3]

  • Synthesis of Furo[2,3-b]pyridines

    • Kuduk, S. D., et al. (2009).[1][2] Synthesis and evaluation of furo[2,3-b]pyridines as inhibitors of acetylcholinesterase.[1][2][3] Bioorganic & Medicinal Chemistry Letters, 19(11), 3014-3018.[1][2][3]

  • Vitamin B6 Analog Synthesis (Structural Context)

    • O'Leary, M. H., & Payne, J. R. (1971).[1][2] Vitamin B6 analogs.[1][2][3][4][5][6] An improved synthesis of 3-hydroxypyridine-4-carboxaldehyde.[3][4] Journal of Medicinal Chemistry, 14(8), 773-774.[1][2] Link[1][2][3]

  • Structural Data (Analogous 2-Bromo-3-hydroxy-6-methylpyridine)

    • Singh, G. P., et al. (2013).[1][2] 2-Bromo-3-hydroxy-6-methylpyridine.[3][7] Acta Crystallographica Section E, 69(12), o1729.[1][2][3] Link

Sources

Application

Derivatization of the hydroxyl group in 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

Anwendungs- und Protokollleitfaden Thema: Derivatisierung der Hydroxylgruppe in 2-Brom-5-methoxy-4,6-dimethylpyridin-3-ol Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Zusammenfassung Di...

Author: BenchChem Technical Support Team. Date: March 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung der Hydroxylgruppe in 2-Brom-5-methoxy-4,6-dimethylpyridin-3-ol

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der Hydroxylgruppe des 2-Brom-5-methoxy-4,6-dimethylpyridin-3-ol. Pyridin-Scaffolds sind aufgrund ihrer vielfältigen biologischen Aktivitäten und ihrer Fähigkeit, mit biologischen Zielstrukturen zu interagieren, von zentraler Bedeutung in der medizinischen Chemie und der Wirkstoffentdeckung.[1][2][3] Die Derivatisierung der Hydroxylgruppe an Position 3 dieses spezifischen Pyridin-Derivats ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), die Optimierung pharmakokinetischer Eigenschaften (ADME) und die Entwicklung neuer patentierbarer chemischer Entitäten. Wir präsentieren hier validierte Protokolle für O-Alkylierung (Ethersynthese), O-Acylierung (Estersynthese) und die Bildung von Carbamaten und erläutern die wissenschaftlichen Grundlagen für die Wahl der jeweiligen experimentellen Bedingungen.

Analyse des Ausgangsmaterials: 2-Brom-5-methoxy-4,6-dimethylpyridin-3-ol

Das Verständnis der Reaktivität des Ausgangsmoleküls ist entscheidend für die erfolgreiche Planung der Synthese.

  • Elektronische Eigenschaften: Der Pyridinring ist durch mehrere elektronenschiebende Gruppen (EDGs) substituiert: eine Methoxygruppe (-OCH₃), zwei Methylgruppen (-CH₃) und eine Hydroxylgruppe (-OH). Diese Gruppen erhöhen die Elektronendichte des Rings und beeinflussen die Reaktivität der funktionellen Gruppen. Die Hydroxylgruppe an Position 3 hat einen phenolähnlichen Charakter, was ihre Acidität im Vergleich zu aliphatischen Alkoholen erhöht und die Deprotonierung erleichtert.

  • Sterische Hinderung: Die beiden Methylgruppen an den ortho-Positionen (C4 und C6) zur Hydroxylgruppe bzw. zum Bromatom können eine signifikante sterische Hinderung verursachen. Dies muss bei der Wahl der Reagenzien und Reaktionsbedingungen berücksichtigt werden, da sperrige Reagenzien möglicherweise nur langsam oder gar nicht reagieren.

  • Reaktive Zentren: Das Molekül besitzt mehrere reaktive Zentren:

    • Die Hydroxylgruppe (-OH): Das primäre Ziel für die Derivatisierung. Sie kann als Nukleophil (nach Deprotonierung) oder als Angriffspunkt für Elektrophile dienen.

    • Das Bromatom (-Br): Kann an übergangsmetall-katalysierten Kreuzkupplungsreaktionen teilnehmen (z. B. Suzuki-, Buchwald-Hartwig-Kupplung). Diese Reaktivität wird in diesem Leitfaden nicht behandelt, muss aber bei der Planung von mehrstufigen Synthesen berücksichtigt werden, um die Kompatibilität der Schutzgruppen und Reagenzien sicherzustellen.[4][5]

    • Der Pyridin-Stickstoff: Besitzt ein freies Elektronenpaar und ist basisch. Er kann protoniert oder alkyliert werden, was unter bestimmten Bedingungen zu unerwünschten Nebenreaktionen führen kann.

Strategien zur Derivatisierung der Hydroxylgruppe

Die Derivatisierung der phenolischen Hydroxylgruppe zielt darauf ab, Ether, Ester oder Carbamate zu bilden. Jede dieser Klassen hat unterschiedliche physikochemische Eigenschaften, die die Löslichkeit, Stabilität und biologische Aktivität des Moleküls beeinflussen.

O-Alkylierung via Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine robuste und vielseitige Methode zur Herstellung von Ethern. Die Reaktion verläuft in zwei Schritten: Zuerst wird die Hydroxylgruppe mit einer Base deprotoniert, um ein nukleophiles Alkoholat (in diesem Fall ein Phenolat) zu erzeugen. Anschließend reagiert dieses in einer nukleophilen Substitution (S_N2) mit einem Alkylhalogenid oder einem anderen Substrat mit einer guten Abgangsgruppe.[6][7][8]

Kausale Analyse der experimentellen Parameter:

  • Wahl der Base: Die Base muss stark genug sein, um das phenolische Proton quantitativ zu entfernen, ohne andere Reaktionen auszulösen.

    • Starke, nicht-nukleophile Basen wie Natriumhydrid (NaH) oder Kaliumhydrid (KH) sind ideal, da sie das Phenolat vollständig bilden und das entstehende H₂-Gas aus dem System entweicht.[7]

    • Schwächere Basen wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) sind oft ausreichend für Phenole und bieten den Vorteil einer einfacheren Handhabung. Cäsiumcarbonat ist besonders wirksam, da es die Löslichkeit des Phenolats erhöht und das Kation das Halogenid im Übergangszustand stabilisieren kann.

  • Wahl des Lösungsmittels: Polare aprotische Lösungsmittel wie Dimethylformamid (DMF), Dimethylsulfoxid (DMSO) oder Acetonitril (MeCN) sind optimal, da sie die Ionen gut solvatisieren, aber nicht mit dem Nukleophil um das Elektrophil konkurrieren.[7]

  • Wahl des Alkylierungsmittels: Primäre Alkylhalogenide (insbesondere Iodide und Bromide) und Tosylate sind die besten Elektrophile, da sie leicht einer S_N2-Reaktion unterliegen. Sekundäre und tertiäre Halogenide neigen stark zur Eliminierung (E2) als Nebenreaktion.[6][8][9]

Williamson_Ether_Synthesis cluster_step1 Schritt 1 cluster_step2 Schritt 2 Start 2-Brom-5-methoxy-4,6- dimethylpyridin-3-ol Alkoxide Pyridin-3-olat (Nukleophil) Start->Alkoxide Deprotonierung Base Base (z.B. NaH, K₂CO₃) Product O-Alkyliertes Produkt (Ether) Alkoxide->Product SN2-Angriff Electrophile Alkylierungsmittel (R-X, z.B. CH₃I)

Abbildung 1: Allgemeiner Arbeitsablauf der Williamson-Ethersynthese.

ReagenzMolmasse ( g/mol )ÄquivalenteMenge
2-Brom-5-methoxy-4,6-dimethylpyridin-3-ol232.091.0232 mg (1.0 mmol)
Natriumhydrid (60% in Mineralöl)40.001.248 mg (1.2 mmol)
Iodmethan (CH₃I)141.941.1156 mg (1.1 mmol)
Dimethylformamid (DMF), wasserfrei--5 mL

Schritt-für-Schritt-Anleitung:

  • Ein trockener 25-mL-Rundkolben wird mit einem Magnetrührstab ausgestattet und unter eine inerte Atmosphäre (Argon oder Stickstoff) gesetzt.

  • 2-Brom-5-methoxy-4,6-dimethylpyridin-3-ol (232 mg, 1.0 mmol) wird in 5 mL wasserfreiem DMF gelöst.

  • Die Lösung wird in einem Eisbad auf 0 °C gekühlt.

  • Natriumhydrid (48 mg einer 60%igen Dispersion, 1.2 mmol) wird vorsichtig in kleinen Portionen zugegeben. Wasserstoffentwicklung wird beobachtet. Die Mischung wird 30 Minuten bei 0 °C gerührt, um die vollständige Bildung des Phenolats sicherzustellen.

  • Iodmethan (156 mg, 1.1 mmol, ca. 69 µL) wird langsam zugetropft.

  • Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und für 4-6 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (z.B. mit einem Eluentengemisch aus Hexan/Ethylacetat 4:1).

  • Nach Abschluss der Reaktion wird die Mischung vorsichtig mit 10 mL gesättigter wässriger Ammoniumchlorid-Lösung (NH₄Cl) gequencht.

  • Die wässrige Phase wird dreimal mit je 15 mL Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und im Vakuum eingeengt.

  • Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Produkt zu erhalten.

O-Acylierung zur Synthese von Estern

Die Veresterung der Hydroxylgruppe erfolgt typischerweise durch Reaktion mit einem Acylchlorid oder einem Säureanhydrid in Gegenwart einer Base.[10] Diese Base dient dazu, den bei der Reaktion entstehenden Chlorwasserstoff (HCl) oder die Carbonsäure zu neutralisieren und die Reaktion voranzutreiben.

Kausale Analyse der experimentellen Parameter:

  • Acylierungsmittel: Acylchloride sind reaktiver als Anhydride. Für sterisch gehinderte Alkohole wie unser Substrat kann die höhere Reaktivität von Acylchloriden vorteilhaft sein.

  • Base und Katalysator:

    • Pyridin oder Triethylamin (TEA): Werden oft im Überschuss verwendet und dienen sowohl als Base als auch teilweise als Lösungsmittel.[2]

    • 4-Dimethylaminopyridin (DMAP): Wird oft in katalytischen Mengen (0.05-0.1 Äquivalente) hinzugefügt. DMAP ist ein hochwirksamer Acylierungskatalysator, da es mit dem Acylierungsmittel ein hochreaktives N-Acylpyridinium-Intermediat bildet, das dann schnell mit der Hydroxylgruppe reagiert.[10]

Acylation_Workflow Start Pyridin-3-ol Ausgangsmaterial Product O-Acyliertes Produkt (Ester) Start->Product Nukleophiler Angriff Reagents Acylchlorid (RCOCl) + Base (z.B. Pyridin) Intermediate N-Acylpyridinium (hoch reaktiv) Reagents->Intermediate Aktivierung Catalyst DMAP (optional) Katalysator Catalyst->Intermediate Intermediate->Product

Abbildung 2: Arbeitsablauf der DMAP-katalysierten O-Acylierung.

ReagenzMolmasse ( g/mol )ÄquivalenteMenge
2-Brom-5-methoxy-4,6-dimethylpyridin-3-ol232.091.0232 mg (1.0 mmol)
Acetylchlorid78.501.5118 mg (1.5 mmol)
Pyridin, wasserfrei79.10-3 mL
DMAP122.170.112 mg (0.1 mmol)
Dichlormethan (DCM), wasserfrei--5 mL

Schritt-für-Schritt-Anleitung:

  • Das Ausgangsmaterial (232 mg, 1.0 mmol) und DMAP (12 mg, 0.1 mmol) werden in einem trockenen Kolben in 5 mL wasserfreiem DCM und 3 mL Pyridin gelöst.

  • Die Lösung wird auf 0 °C gekühlt.

  • Acetylchlorid (118 mg, 1.5 mmol, ca. 107 µL) wird langsam zugetropft.

  • Die Reaktion wird bei Raumtemperatur für 2-4 Stunden gerührt und mittels DC überwacht.

  • Nach Abschluss wird die Reaktion durch Zugabe von 10 mL Wasser beendet.

  • Die Phasen werden getrennt und die wässrige Phase wird zweimal mit je 15 mL DCM extrahiert.

  • Die vereinigten organischen Phasen werden nacheinander mit 1M Salzsäure (zur Entfernung von Pyridin), gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie gereinigt.

Synthese von Carbamaten

Carbamate sind wichtige Strukturelemente in vielen pharmazeutischen Wirkstoffen. Sie können durch die Reaktion des Alkohols mit einem Isocyanat oder durch einen zweistufigen Prozess, der die Aktivierung des Alkohols beinhaltet, hergestellt werden.[11][12] Die Verwendung von Isocyanaten ist sehr direkt, erfordert jedoch Vorsicht, da Isocyanate toxisch sein können.

Kausale Analyse der experimentellen Parameter:

  • Reaktion mit Isocyanaten (R-N=C=O): Dies ist die direkteste Methode. Die Reaktion wird oft durch eine Base wie Triethylamin oder eine Organozinnverbindung katalysiert. Das freie Elektronenpaar des Hydroxyl-Sauerstoffs greift das elektrophile Kohlenstoffatom des Isocyanats an.

  • Zweistufige Methode: Der Alkohol kann zuerst mit einem Reagenz wie 1,1'-Carbonyldiimidazol (CDI) oder einem Chloroformat (z.B. Phenylchloroformat) umgesetzt werden, um ein aktiviertes Intermediat zu bilden. Dieses Intermediat reagiert dann mit einem Amin, um das gewünschte Carbamat zu bilden.[11] Diese Methode ist milder und vermeidet den Umgang mit toxischen Isocyanaten.

ReagenzMolmasse ( g/mol )ÄquivalenteMenge
2-Brom-5-methoxy-4,6-dimethylpyridin-3-ol232.091.0232 mg (1.0 mmol)
Phenylisocyanat119.121.1131 mg (1.1 mmol)
Triethylamin (TEA)101.190.110 mg (0.1 mmol)
Toluol, wasserfrei--5 mL

Schritt-für-Schritt-Anleitung:

  • Das Ausgangsmaterial (232 mg, 1.0 mmol) wird in 5 mL wasserfreiem Toluol in einem trockenen Kolben gelöst.

  • Triethylamin (10 mg, 0.1 mmol, ca. 14 µL) wird zugegeben.

  • Phenylisocyanat (131 mg, 1.1 mmol, ca. 120 µL) wird zugetropft.

  • Die Mischung wird bei 60 °C für 6-8 Stunden erhitzt. Der Reaktionsfortschritt wird mittels DC verfolgt.

  • Nach dem Abkühlen wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in DCM aufgenommen und mit Wasser gewaschen.

  • Die organische Phase wird getrocknet (Na₂SO₄), filtriert und eingeengt.

  • Das Produkt wird durch Kristallisation oder Säulenchromatographie gereinigt.

Zusammenfassung der Derivatisierungsstrategien

DerivattypReaktionsnameTypische ReagenzienVorteileNachteile
Ether Williamson-EthersyntheseAlkylhalogenid, Base (NaH, K₂CO₃)Robust, breiter Anwendungsbereich für primäre AlkylgruppenNeigung zur Eliminierung bei sekundären/tertiären Halogeniden, erfordert wasserfreie Bedingungen
Ester O-AcylierungAcylchlorid/Anhydrid, Base (Pyridin, TEA), DMAPSchnelle Reaktion, hohe Ausbeuten, milde BedingungenAcylierungsmittel können feuchtigkeitsempfindlich sein
Carbamat CarbamoylierungIsocyanat oder CDI + AminZugang zu einer wichtigen pharmazeutischen KlasseIsocyanate sind oft toxisch, zweistufige Methoden können erforderlich sein

Fehlerbehebung und Optimierung

  • Niedrige Ausbeute bei der Williamson-Synthese:

    • Problem: Unvollständige Deprotonierung oder Eliminierungs-Nebenreaktion.

    • Lösung: Eine stärkere Base (z.B. NaH statt K₂CO₃) verwenden. Die Temperatur niedrig halten, um die Eliminierung zu minimieren. Alkyliodide anstelle von Bromiden verwenden, da Iodid eine bessere Abgangsgruppe ist.

  • Keine Reaktion bei der Acylierung:

    • Problem: Sterische Hinderung durch die ortho-ständigen Methylgruppen.

    • Lösung: Die Reaktionstemperatur erhöhen oder die Reaktionszeit verlängern. Einen wirksameren Katalysator wie DMAP verwenden. Ein reaktiveres Acylierungsmittel (z.B. Säureanhydrid anstelle von -chlorid in Gegenwart von DMAP) einsetzen.

  • Bildung von Nebenprodukten:

    • Problem: Reaktion am Pyridin-Stickstoff (N-Alkylierung/N-Acylierung).

    • Lösung: Die N-Alkylierung ist bei der Williamson-Synthese unter basischen Bedingungen weniger wahrscheinlich, da das Phenolat ein weicheres und stärkeres Nukleophil ist als der Pyridin-Stickstoff. Bei der Acylierung ist die O-Acylierung kinetisch bevorzugt. Sollte die N-Acylierung ein Problem darstellen, kann die Reaktion bei niedrigeren Temperaturen durchgeführt werden.

Referenzen

  • Williamsonsche Ethersynthese - Organische Chemie . Organic Chemistry Portal. [Link]

  • Williamson-Ethersynthese - Wikipedia . Wikipedia. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents . PMC - National Center for Biotechnology Information. [Link]

  • Schutzgruppe - Wikipedia . Wikipedia. [Link]

  • Basenlabile Schutzgruppen . Georg Thieme Verlag. [Link]

  • Williamson Ether Synthesis . YouTube. [Link]

  • Williamson-Ethersynthese . ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . ResearchGate. [Link]

  • Schutzgruppe - Chemie.de . Chemie.de. [Link]

  • Synthesis of carbamates by carbamoylation . Organic Chemistry Portal. [Link]

  • Schutzgruppen: Einsatz & Arten . StudySmarter. [Link]

  • 1 Williamsonsche Ethersynthese . Organic Chemistry Portal. [Link]

  • Supporting Information . Royal Society of Chemistry. [Link]

  • Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide . Royal Society of Chemistry. [Link]

  • Synthese von substituierten Carbamidestern . RWTH Aachen University. [Link]

  • Pyridine - Wikipedia . Wikipedia. [Link]

Sources

Method

High-Throughput Screening Assays for Pyridin-3-ol Derivatives: Application Notes and Protocols

Abstract The pyridin-3-ol moiety is a privileged scaffold in medicinal chemistry, frequently identified in potent inhibitors of various enzyme classes, most notably protein kinases.[1] High-throughput screening (HTS) is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridin-3-ol moiety is a privileged scaffold in medicinal chemistry, frequently identified in potent inhibitors of various enzyme classes, most notably protein kinases.[1] High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets.[2][3] This guide provides a comprehensive framework for developing, executing, and validating HTS campaigns for pyridin-3-ol derivatives. We delve into the causality behind experimental design, present detailed protocols for robust biochemical assays, and offer field-proven strategies for mitigating common screening artifacts associated with heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient screening funnel for this important chemical class.

Introduction: The Pyridin-3-ol Scaffold and HTS

Pyridine derivatives are integral components of numerous FDA-approved drugs and are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The pyridine ring's unique electronic profile and capacity for hydrogen bonding make it an excellent pharmacophore for interacting with biological targets.[6][7] The pyridin-3-ol subclass, in particular, is a well-established hinge-binding motif found in many kinase inhibitors, making this enzyme family a primary focus for screening campaigns.[1]

High-throughput screening (HTS) compresses months of manual laboratory work into days by combining assay miniaturization, robotics, and sophisticated data analysis.[2] A successful HTS campaign is not merely about speed; it is a self-validating system designed to identify true, target-specific "hits" while systematically eliminating artifacts and false positives.[8] This guide will walk through the critical stages of an HTS workflow tailored for pyridin-3-ol derivatives.

Part 1: The HTS Workflow: A Strategic Overview

An HTS campaign is a multi-stage process that begins with assay development and culminates in validated hits ready for lead optimization.[9][10] The entire workflow is designed to be a funnel, progressively narrowing a large library of compounds down to a small number of high-quality chemical series.

The HTS Funnel

The process begins with a primary screen of the full compound library at a single concentration. Hits from this initial screen are then subjected to a series of increasingly rigorous validation steps, including dose-response confirmation, orthogonal assays to rule out technology-specific artifacts, and counter-screens to eliminate non-specific compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Triage & Confirmation AssayDev Assay Development (Miniaturization to 384/1536-well) Pilot Pilot Screen (~2,000 Compounds) Validate Z' > 0.5 AssayDev->Pilot Optimization PrimaryHTS Primary HTS (Full Library @ Single Concentration, e.g., 10 µM) Pilot->PrimaryHTS Proceed to Full Screen HitPicking Hit Confirmation (Dose-Response IC50/EC50) PrimaryHTS->HitPicking Identify Primary Hits Orthogonal Orthogonal Assay (Different Technology) HitPicking->Orthogonal Confirm On-Target Activity Counter Counter-Screens (Artifact Identification) Orthogonal->Counter Rule out False Positives SAR Preliminary SAR Analysis (Clustering & Singleton Analysis) Counter->SAR Identify Chemical Series ValidatedHits Validated Hits SAR->ValidatedHits Advance to Lead Optimization

Caption: Overall HTS workflow from assay development to validated hits.

Critical Assay Parameters

Before initiating a large-scale screen, the assay must be optimized and validated in a miniaturized format (typically 384- or 1536-well plates) to ensure it is robust and reproducible.[3][9] The primary metric for this is the Z'-factor.

ParameterFormulaInterpretationTrustworthiness Pillar
Z'-Factor 1 - (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background (S/B) Mean_signal / Mean_backgroundMeasures the dynamic range of the assay. A higher S/B is generally better.[11]A strong dynamic range makes hit identification less ambiguous.
Signal-to-Noise (S/N) Mean_signal - Mean_background/ SD_background

Part 2: Primary Screening Protocols for Kinase Targets

Protein kinases are a highly druggable target class and a frequent biological partner for pyridine-based scaffolds.[1][12] Kinase assays for HTS are typically homogeneous, "mix-and-read" formats that are easily automated.[13][14] We present two gold-standard protocols: a luminescence-based activity assay and a fluorescence-based binding assay.

Protocol 1: Luminescence-Based Kinase Activity Assay (ADP-Glo™ Principle)

This universal assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[15] It is highly sensitive, has a broad dynamic range, and is less susceptible to fluorescence interference from test compounds.[16][17]

Causality: The assay works in two steps. First, the kinase reaction proceeds, consuming ATP and generating ADP. Second, the remaining ATP is depleted by a specific reagent. Finally, the newly formed ADP is converted back into ATP by a kinase, which then fuels a luciferase/luciferin reaction, generating a light signal directly proportional to the initial kinase activity. This multi-step process with specific enzymes ensures a robust and specific readout.[16]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate + ATP Product Phospho-Substrate + ADP + remaining ATP Kinase->Product Inhibitor blocks this ATP_Deplete Add ADP-Glo™ Reagent Product->ATP_Deplete No_ATP Phospho-Substrate + ADP ATP_Deplete->No_ATP Destroys remaining ATP Signal_Gen Add Kinase Detection Reagent (Enzyme + Luciferin) No_ATP->Signal_Gen Light Luminescent Signal Signal_Gen->Light ADP converted to ATP, fuels Luciferase

Caption: Principle of the ADP-Glo™ luminescence-based kinase assay.

Detailed Protocol:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of pyridin-3-ol derivatives (typically from a 10 mM DMSO stock) and controls into a 384-well, solid white, low-volume assay plate. This yields a final screening concentration of 10 µM in a 5 µL assay volume.

  • Kinase Reaction Mixture: Prepare a 2X kinase/substrate/ATP solution in kinase buffer. Dispense 2.5 µL into each well.

    • Expertise Note: The ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be identified effectively.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 5 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Plate Reading: Read the plate on a luminescence-capable plate reader (e.g., BMG PHERAstar).

  • Data Analysis: Normalize the data using negative controls (DMSO vehicle, 0% inhibition) and positive controls (potent inhibitor, 100% inhibition). Calculate percent inhibition for each compound.

Protocol 2: TR-FRET-Based Kinase Binding Assay (LanthaScreen™ Principle)

This assay measures the ability of a compound to displace a fluorescently labeled "tracer" from the ATP-binding site of a kinase.[18][19] It is a direct measure of binding and is useful for identifying non-competitive (allosteric) inhibitors. The time-resolved fluorescence resonance energy transfer (TR-FRET) format minimizes interference from compound autofluorescence.[19]

Causality: The kinase is tagged (e.g., with GST) and recognized by a terbium-labeled antibody (the FRET donor). A fluorescent tracer that binds to the kinase's ATP pocket serves as the FRET acceptor. When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer and emission from the acceptor. A test compound that binds to the ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the signal.[18]

Detailed Protocol:

  • Compound Dispensing: As in Protocol 1, dispense 50 nL of compounds and controls into a 384-well, black, low-volume assay plate.

  • Reagent Mixture: Prepare a 2X solution containing the tagged kinase, the terbium-labeled antibody, and the fluorescent tracer in assay buffer.

  • Dispensing: Add 5 µL of the reagent mixture to each well.

  • Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-capable plate reader (e.g., BMG PHERAstar), exciting at ~340 nm and reading emissions at two wavelengths (e.g., 495 nm for terbium and 520 nm for fluorescein tracer).

  • Data Analysis: Calculate the TR-FRET emission ratio (Acceptor/Donor). Normalize the data using negative (DMSO) and positive (unlabeled tracer) controls to determine percent inhibition.

Part 3: Proactive Management of Assay Artifacts

Pyridin-3-ol derivatives, like many aromatic heterocyclic compounds, can interfere with assay technologies, leading to false positives.[20] A robust screening campaign must include steps to identify and eliminate these artifacts.[8]

The Specter of Autofluorescence

Many compounds absorb light and re-emit it at a different wavelength (autofluorescence), which can be mistaken for a positive signal in fluorescence-based assays.[21]

Protocol for Identifying Autofluorescent Compounds:

  • Compound-Only Plate: Prepare a serial dilution of the test compound in assay buffer in a black, clear-bottom microplate. Include a vehicle-only (DMSO) control.[21]

  • Image Acquisition: Read the plate using the same filter sets and exposure times as the primary HCS or fluorescence intensity assay.[21]

  • Analysis: A dose-dependent increase in fluorescence that is absent in the vehicle control confirms the compound is autofluorescent under the assay conditions.[21]

Strategies for Mitigating Interference

Once an artifact is identified, several strategies can be employed. The choice of method depends on the nature of the interference.

Mitigation StrategyPrincipleImpact on AssayWhen to Use
Use Red-Shifted Dyes Autofluorescence from cells and compounds is often strongest in the blue-green spectrum. Shifting to far-red dyes avoids this spectral region.[20][22]HighA primary design choice during assay development.
Luminescence Readout Bioluminescence is a chemical reaction that produces light, so it is not susceptible to fluorescence interference.[16][17]HighWhen screening libraries known to contain fluorescent compounds.
TR-FRET The time-resolved format includes a delay between excitation and signal reading, allowing short-lived background fluorescence to decay.[19]HighAn excellent choice for fluorescence-based primary screens.
Computational Subtraction A pre-read of the compound plate can be used to measure and subtract the compound's intrinsic fluorescence from the final assay signal.[21]VariableUseful for endpoint assays but can be less accurate if the compound's fluorescence changes upon interacting with assay components.
Counter-Screens Run the assay without a key component (e.g., the enzyme) to see if the compound still generates a signal.[8]HighEssential step during hit validation to identify non-specific activity.

Part 4: The Hit Validation Cascade

Primary hits are simply starting points. A rigorous validation cascade is required to confirm their activity and triage them for further investment.[23][24]

Hit_Validation_Cascade PrimaryHits Primary Hits (from HTS) DoseResponse Dose-Response Confirmation (Calculate IC50) PrimaryHits->DoseResponse Confirm Potency OrthogonalAssay Orthogonal Assay Confirmation (e.g., switch from activity to binding) DoseResponse->OrthogonalAssay Confirm Mechanism CounterScreen Interference Counter-Screens (Autofluorescence, Aggregation) OrthogonalAssay->CounterScreen Rule Out Artifacts SAR_Analysis SAR by Analogue (Purchase/synthesize close analogues) CounterScreen->SAR_Analysis Establish a Chemical Series ValidatedLead Validated Lead Series SAR_Analysis->ValidatedLead Prioritize for Chemistry

Caption: A typical hit validation cascade for triaging primary HTS hits.

Key Validation Steps
  • Dose-Response Confirmation: Hits are re-tested over a range of concentrations (typically an 8- to 10-point curve) to confirm their activity and determine their potency (IC₅₀ or EC₅₀).[23]

  • Orthogonal Assays: A confirmed hit should be tested in a secondary assay that has a different technological basis.[8] For example, if the primary screen was a biochemical activity assay (Protocol 1), a binding assay (Protocol 2) would be an excellent orthogonal follow-up. This ensures the observed effect is not an artifact of the primary assay format.

  • Counter-Screens for Non-Specific Inhibition: Many compounds, particularly those that are planar and hydrophobic, can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false-positive inhibition.[8] This can be tested by re-running the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100); a large drop in potency suggests aggregation.

  • Preliminary Structure-Activity Relationship (SAR): Once a hit is validated, chemically similar analogues are tested.[9] If small changes to the compound's structure lead to predictable changes in activity, it increases confidence that the compound has a specific binding mode and is a promising starting point for medicinal chemistry.[8]

Conclusion

Screening for pyridin-3-ol derivatives offers a promising avenue for discovering novel therapeutic agents, particularly kinase inhibitors. Success in this endeavor hinges on a meticulously planned and executed HTS campaign. By selecting robust, HTS-compatible assay formats, proactively managing potential compound interference, and employing a stringent hit validation cascade, researchers can maximize the quality of leads while minimizing wasted resources. The protocols and strategies outlined in this guide provide a field-tested framework for building a self-validating screening system, ultimately accelerating the journey from initial hit to potential drug candidate.

References

  • Benchchem. (n.d.). Technical Support Center: Mitigating Autofluorescence in High-Content Screening (HCS).
  • Kleman-Leyer, K. M., et al. (2003). Fluorescence assays for high-throughput screening of protein kinases. PubMed.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • Selvita. (n.d.). High-Throughput Screening (HTS).
  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. PubMed.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
  • Ruderman, D. L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Tichy, A., et al. (2016). Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity. PubMed.
  • Target Discovery Institute. (n.d.). Small Compound Screening Overview.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center.
  • Patsnap Synapse. (2025, April 29). Top Enzymatic Assays for Drug Screening in 2025.
  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays.
  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Proteintech Group. (n.d.). How to reduce autofluorescence.
  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
  • Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis.
  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. Slideshare.
  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches.
  • Benchchem. (2025). Application Notes and Protocols: High- Throughput Screening with 1-Pyridin-2-yl-3.
  • Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. ResearchGate.
  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.
  • Vicente, J. B., et al. (n.d.). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. CORE.
  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
  • IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
  • IJNRD. (2024, February 2). Pyridine scaffold: its diverse biological actions.
  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • ACS Publications. (2022, February 15). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.
  • ResearchGate. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
  • ResearchGate. (n.d.). Counterfactual examples for pyridine derivatives.

Sources

Application

Protocol: High-Purity Isolation of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol via Optimized Column Chromatography

An Application Note for Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the purification of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, a substituted pyridinol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, a substituted pyridinol intermediate relevant in pharmaceutical synthesis. The inherent basicity of the pyridine nitrogen and the polarity of the hydroxyl group present unique challenges for silica gel chromatography, often leading to poor separation and significant peak tailing. This guide outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized column chromatography protocol. We address the causal science behind key procedural choices, including the selection of a modified mobile phase to mitigate undesirable interactions with the stationary phase, ensuring high purity and recovery of the target compound.

Principle of Separation: Navigating the Challenges of Pyridinol Purification

The purification of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol is achieved using normal-phase column chromatography. This technique separates compounds based on their differential affinity for a polar stationary phase (silica gel) and a less polar mobile phase.[1] The fundamental principle is differential adsorption; compounds with higher polarity interact more strongly with the polar silica gel and thus elute from the column more slowly.[2] Conversely, less polar compounds have a greater affinity for the mobile phase and travel through the column more quickly.[3]

A critical challenge in the chromatography of pyridine derivatives is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4][5] This strong, often irreversible, interaction can lead to significant peak tailing, where a portion of the analyte is retained longer, resulting in broad, asymmetrical peaks and poor separation from impurities.[4]

To counteract this effect, this protocol incorporates a small percentage of a basic modifier, triethylamine (TEA), into the mobile phase. The TEA acts as a competing base, preferentially interacting with the active silanol sites and effectively "shielding" them from the pyridine analyte.[5][6] This minimizes the undesirable secondary interactions, leading to more symmetrical elution bands and vastly improved resolution.

Materials and Reagents

Reagent / MaterialGradeTypical SupplierNotes
Crude 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-olSynthesis GradeN/AAssumed to contain non-polar and polar impurities.
Silica Gel60 Å, 230-400 meshStandard Lab SupplierStandard for flash column chromatography.
n-HexaneHPLC GradeStandard Lab SupplierNon-polar component of the mobile phase.
Ethyl Acetate (EtOAc)HPLC GradeStandard Lab SupplierPolar component of the mobile phase.
Triethylamine (TEA)Reagent GradeStandard Lab SupplierMobile phase modifier to reduce peak tailing.
Dichloromethane (DCM)HPLC GradeStandard Lab SupplierSolvent for sample preparation (dry loading).
Glass Chromatography ColumnAppropriate SizeStandard Lab SupplierRule of thumb: use 20-40g of silica per 1g of crude material.[7]
TLC PlatesSilica gel 60 F254Standard Lab SupplierFor reaction monitoring and fraction analysis.
Cotton or Glass WoolLab GradeStandard Lab SupplierTo plug the bottom of the column.
SandWashed, Lab GradeStandard Lab SupplierTo protect the silica bed surface.

Experimental Protocol

This protocol is divided into two essential stages: method development via TLC to identify the optimal solvent system, and the column chromatography procedure itself.

Part A: Method Development with Thin-Layer Chromatography (TLC)

The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.2 and 0.4, which provides the best separation in column chromatography.[6][7] The Rf value is a ratio of the distance the compound travels to the distance the solvent front travels.[8][9][10]

  • Prepare Eluents: In separate small beakers, prepare 5-10 mL of several test solvent systems. A good starting point is varying ratios of Hexane:Ethyl Acetate. Crucially, add 0.5% triethylamine (TEA) to each mixture to mimic the column conditions.

    • Example Test Systems:

      • 80:20 Hexane:EtOAc + 0.5% TEA

      • 70:30 Hexane:EtOAc + 0.5% TEA

      • 60:40 Hexane:EtOAc + 0.5% TEA

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate or dichloromethane. Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the test eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Calculate Rf: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle all visible spots. Calculate the Rf value for your target compound.

    • Rf = (Distance from baseline to center of spot) / (Distance from baseline to solvent front) [11]

  • Select the Optimal System:

    • If the Rf is too high (>0.5), the compound will elute too quickly from the column. Decrease the mobile phase polarity (increase the proportion of hexane).[6]

    • If the Rf is too low (<0.2), the elution will be very slow and require large volumes of solvent. Increase the mobile phase polarity (increase the proportion of ethyl acetate).[12]

    • The system that provides an Rf of ~0.3 for the target compound while showing good separation from all major impurities is the ideal starting eluent for the column.

Part B: Column Chromatography Purification

This protocol utilizes a dry loading technique, which is highly recommended for preventing band broadening and improving resolution, especially when the crude material is not highly soluble in the initial, non-polar mobile phase.[7]

  • Column Preparation:

    • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom.[2]

    • Add a ~1 cm layer of sand over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase selected from the TLC analysis (e.g., 80:20 Hexane:EtOAc + 0.5% TEA). Use enough solvent to make a pourable, homogenous mixture.[7]

    • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[13]

    • Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed. A cracked or dry column leads to poor separation.[13]

    • Add a final ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.[2] Drain the solvent until it is just level with the top of the sand.

  • Sample Loading (Dry Loading):

    • Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.

    • Add 2-3 times the mass of silica gel (e.g., 2-3 g) to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

    • Carefully transfer this powder onto the top layer of sand in the prepared column, ensuring an even layer.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the top of the column, opening the stopcock to begin the elution.

    • Collect the eluent in numbered test tubes or flasks (fractions).

    • Maintain a constant head of solvent above the silica bed throughout the process.

    • If TLC analysis showed that impurities are much less polar than the product, you can start with a lower polarity solvent (e.g., 90:10 Hexane:EtOAc) and then switch to the main eluting solvent (the one giving an Rf of 0.3). This is known as gradient elution.[12]

    • Monitor the progress of the separation by periodically analyzing the collected fractions using TLC. Spot the crude mixture, the current fraction, and the previous fraction on the same plate for comparison.

  • Product Isolation:

    • Once the TLC analysis shows which fractions contain the pure target compound, combine them in a larger flask.

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

    • The resulting solid or oil is the purified 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol. Confirm its purity by NMR or another appropriate analytical technique.

Visualization of Workflow and Separation

G cluster_prep Preparation & Method Development cluster_purification Purification Process cluster_iso Isolation Crude Crude Product TLC TLC Method Development (Find Rf ≈ 0.3) Crude->TLC Col_Prep Column Packing (Slurry Method) Dry_Load Dry Loading: Adsorb Crude onto Silica Load_Col Load Sample onto Column Dry_Load->Load_Col Load Prepared Sample Elute Elute with Mobile Phase (Gradient or Isocratic) Load_Col->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Collect Continue Elution Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap Solvent Evaporation Combine->Evap Pure_Prod Pure Product Evap->Pure_Prod

Caption: Workflow for the purification of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol.

G cluster_column Separation Principle in Column col_top Mobile Phase (Hexane:EtOAc + TEA) col_end col_top->col_end Flow col_start col_mid band_impure Less Polar Impurity band_target Target Compound (More Polar)

Caption: Differential migration of compounds based on polarity.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Compound will not elute Mobile phase is not polar enough: The compound has a very strong affinity for the silica gel.Drastically increase the polarity of the mobile phase (e.g., switch to 100% ethyl acetate, or even add 1-5% methanol).[6]
Irreversible adsorption: The compound is too basic and has permanently bound to acidic sites.This protocol's use of TEA should prevent this. If it still occurs, consider using a different stationary phase like neutral alumina.[6]
Poor separation / Overlapping bands Incorrect solvent system: The relative polarities of the compound and impurities are too similar in the chosen eluent.Re-develop the method using TLC. Try a different solvent system (e.g., Dichloromethane/Methanol) to alter the selectivity. Ensure the target Rf is between 0.2-0.4.[7]
Column was overloaded: Too much crude material was loaded relative to the amount of silica.Reduce the sample load. A general rule is a 1:20 to 1:40 ratio of crude material to silica gel by mass.[6][7]
Poor column packing: The silica bed has channels or cracks, leading to uneven solvent flow.Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles. Do not let the column run dry.[13]
Streaking/Tailing on TLC and Column Strong interaction with silica: The basic pyridine nitrogen is interacting with acidic silanol groups.Ensure that a sufficient amount of triethylamine (0.5-1%) is added to the mobile phase to neutralize the active sites on the silica.[4][6]

References

  • Vertex AI Search. (2025, February 20).
  • Benchchem. (2025).
  • Out-Class.
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  • Benchchem. (2025).
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  • ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE synthesis.
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Sources

Method

Application Note: O-Methylation of 2-Bromo-3-pyridinol Analogs – Reaction Conditions, Mechanisms, and Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP) Strategic Importance in Drug Development The synthesis of 2-bromo-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP)

Strategic Importance in Drug Development

The synthesis of 2-bromo-3-methoxypyridine via the O-methylation of 2-bromo-3-pyridinol (also known as 2-bromo-3-hydroxypyridine) is a foundational transformation in pharmaceutical chemistry[1]. The resulting 2-bromo-3-methoxypyridine serves as a highly versatile scaffold, particularly in the development of kinase inhibitors for oncology (e.g., AXL receptor tyrosine kinase inhibitors) and agents targeting the central nervous system. The bromine atom provides a reactive handle for subsequent palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), while the methoxy group modulates the electronic properties and lipophilicity of the pyridine ring.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The O-methylation of 2-bromo-3-pyridinol is a classic bimolecular nucleophilic substitution (


) reaction, but its success hinges on exploiting specific acid-base chemistry and solvent effects.
  • Substrate Acidity vs. Product Basicity: 2-Bromo-3-pyridinol is weakly acidic, with a predicted

    
     of approximately 6.5–7.5 due to the electron-withdrawing nature of the adjacent bromine atom[2]. Deprotonation yields a pyridin-3-olate anion. Conversely, the final product, 2-bromo-3-methoxypyridine, is an extremely weak base (predicted 
    
    
    
    ~ -0.51)[3]. This massive shift in
    
    
    is the cornerstone of the self-validating purification workflow described in Section 4.
  • The "Naked Anion" Solvent Effect: The highest-yielding protocols utilize polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]. These solvents heavily solvate the alkali metal counterions (

    
     or 
    
    
    
    ) but leave the pyridin-3-olate anion unsolvated. This "naked anion" exhibits drastically enhanced nucleophilicity, accelerating the
    
    
    attack on the methylating agent (iodomethane,
    
    
    )[1].

Comparative Analysis of Reaction Conditions

Selecting the appropriate protocol depends on scale, available equipment, and tolerance for strong bases. The table below summarizes the quantitative data for the two most prevalent synthetic routes[4],[1],[5].

ParameterProtocol A (High-Yield / Scalable)Protocol B (Mild / Stepwise)
Starting Material 2-Bromo-3-pyridinol2-Bromo-3-pyridinol
Base Pulverized Potassium Hydroxide (KOH)Sodium Hydride (NaH)
Methylating Agent Iodomethane (

)
Iodomethane (

)
Solvent System DMSOMethanol (initially)

DMF
Temperature 55–60 °C0 °C

Room Temperature
Reaction Time 0.5 hours3.0 hours
Reported Yield 68% 56%

Experimental Workflows & Visualization

SynthesisWorkflow SM 2-Bromo-3-pyridinol (Starting Material) pKa ~6.5-7.5 Base Deprotonation KOH or NaH SM->Base Alkoxide Pyridin-3-olate Intermediate (Naked Anion) Base->Alkoxide Methylation O-Methylation (SN2) CH3I in DMSO or DMF Alkoxide->Methylation Quench Aqueous Quench Ice Water Precipitation Methylation->Quench Workup Sequential Washing NaOH (removes SM) HCl (removes impurities) Quench->Workup Product 2-Bromo-3-methoxypyridine (Final Product) pKa ~ -0.5 Workup->Product

Figure 1: O-methylation workflow of 2-bromo-3-pyridinol highlighting key mechanistic steps.

Detailed Experimental Protocols

Protocol A: High-Yield Direct Methylation (KOH / DMSO)

This method is preferred for its operational simplicity, rapid kinetics, and higher yield[4],[5].

Materials:

  • 2-Bromo-3-pyridinol: 71.0 g (1.0 equiv)

  • Pulverized Potassium Hydroxide (KOH): 77.8 g

  • Iodomethane (

    
    ): 72.4 g
    
  • Anhydrous DMSO: 600 mL total

  • Diethyl ether (

    
    ), 1 N NaOH, 1 N HCl, Saturated NaCl (Brine), Anhydrous 
    
    
    
    .

Step-by-Step Methodology:

  • Deprotonation Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer, add 2-bromo-3-pyridinol (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL)[4]. Establish an inert nitrogen atmosphere.

  • Thermal Activation: Heat the mixture to 55–60 °C[4]. Causality: Heating ensures complete deprotonation and maintains the solubility of the potassium pyridin-3-olate salt.

  • Alkylation: Prepare a solution of

    
     (72.4 g) in DMSO (100 mL). Add this dropwise to the reaction vessel[4]. Causality: Dropwise addition controls the exothermic 
    
    
    
    reaction, preventing localized boiling of the volatile
    
    
    (bp 42 °C).
  • Incubation: Maintain the reaction at 55–60 °C for exactly 30 minutes[4].

  • Quenching (Visual Validation): Pour the reaction mixture into 800 g of ice water[4]. Self-Validation: The immediate formation of a precipitate confirms the successful conversion of the highly polar alkoxide into the lipophilic methoxy product.

  • Extraction: Filter the precipitate and triturate the solid with diethyl ether (3 x 500 mL)[4].

  • Chemical Purification (The Self-Validating Workup): Combine the ether extracts and wash sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and brine (500 mL)[4].

    • Causality: The 1 N NaOH wash selectively deprotonates any unreacted 2-bromo-3-pyridinol (

      
       ~7)[2], pulling it into the aqueous layer. The 1 N HCl wash removes highly basic pyridine byproducts. Because the target 2-bromo-3-methoxypyridine is an extremely weak base (
      
      
      
      ~ -0.5)[3], it is not protonated by 1 N HCl and safely remains in the ether layer.
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the final product[4].
    
Protocol B: Stepwise Methylation (NaH / DMF)

This method is utilized when strictly anhydrous, irreversible deprotonation is required[1].

Materials:

  • 2-Bromo-3-hydroxypyridine: 2.5 g (14.4 mmol)

  • Sodium hydride (NaH, 60% dispersion): 605 mg (15.1 mmol)

  • Iodomethane (

    
    ), Methanol (10 mL), DMF (20 mL)[1].
    

Step-by-Step Methodology:

  • Base Preparation: Under

    
    , add NaH (605 mg) in batches to ice-cooled methanol (10 mL) and stir for 20 minutes[1]. Causality: This safely generates sodium methoxide (
    
    
    
    ) in situ.
  • Substrate Addition: Add a solution of 2-bromo-3-hydroxypyridine (2.5 g) in DMF (20 mL) to the system[1].

  • Critical Solvent Exchange: Remove the methanol by distillation under reduced pressure[1]. Causality: If methanol remains, the methoxide anion will outcompete the pyridinolate for the

    
    , generating dimethyl ether gas and destroying the methylating agent. Distillation ensures only the target nucleophile remains.
    
  • Alkylation: Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and stir at room temperature for 3 hours.
    
  • Workup: Quench with water, extract with

    
    , wash with saturated aqueous 
    
    
    
    and brine, dry over
    
    
    , and purify via silica gel column chromatography[1].

Analytical Validation

To ensure the integrity of the synthesized intermediate before downstream cross-coupling, Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard[6].

  • Rationale: GC-FID effectively resolves the product from volatile process-related impurities, specifically residual solvents (DMSO, DMF) and unreacted starting materials[6].

  • Method: Calculate purity using the area percent method: Purity (%) = (Area of Product Peak / Total Area of all Peaks) x 100[6]. High-quality syntheses using Protocol A routinely achieve >97% purity[4].

References

1.[4] A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals, Benchchem.4 2.[1] Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine, Benchchem. 1 3. Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development, Benchchem. 4. A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis, Benchchem. 6 5.[3] Sìona 2-BROMO-3-METHOXYPYRIDINE (CAS# 24100-18-3) Dèanadair agus Solaraiche, Xinchem. 3 6.[2] 2-Bromo-4,6-diiodopyridin-3-ol | 129611-33-2, Benchchem. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol Synthesis

Welcome to the technical support center for the synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and obtain a high-purity final product.

The synthesis of highly substituted pyridines like 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol is a challenging yet crucial process in the development of novel chemical entities. The following guide outlines a plausible and robust synthetic pathway, addressing potential issues at each stage with scientifically-grounded solutions.

Overall Synthetic Workflow

The proposed synthesis is a four-step process starting from 4,6-dimethylpyridin-3-ol. Each step presents its own set of challenges that can impact the overall yield and purity. Understanding the intricacies of each reaction is key to a successful synthesis.

Synthetic Workflow A Step 1: Bromination 4,6-dimethylpyridin-3-ol B Step 2: Nitration 2-Bromo-4,6-dimethylpyridin-3-ol A->B Br₂ or NBS C Step 3: Reduction 2-Bromo-4,6-dimethyl-5-nitropyridin-3-ol B->C HNO₃/H₂SO₄ D Step 4: Diazotization & Methoxylation 5-Amino-2-bromo-4,6-dimethylpyridin-3-ol C->D SnCl₂/HCl or H₂/Pd-C E Final Product 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol D->E 1. NaNO₂/H⁺ 2. MeOH, heat

Optimization

Technical Support Center: Optimization of Suzuki Coupling with Bromopyridines

Ticket ID: SC-PYR-001 Subject: Troubleshooting & Optimization Guide for Heteroaryl Cross-Coupling Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-PYR-001 Subject: Troubleshooting & Optimization Guide for Heteroaryl Cross-Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Pyridyl Problem"

Welcome to the technical support center. If you are struggling with Suzuki-Miyaura coupling involving bromopyridines, you are likely facing one of three specific failure modes inherent to electron-deficient heterocycles:

  • Catalyst Poisoning: The pyridine nitrogen coordinates strongly to the Palladium (Pd) center, displacing ligands and arresting the catalytic cycle.

  • Electronic Deactivation: Pyridines are electron-deficient, making oxidative addition of 2-bromopyridines relatively easy, but making the subsequent transmetallation step sluggish.

  • Protodeboronation: If you are using a pyridyl-boronic acid (as opposed to the bromide), it likely decomposes (hydrolyzes) faster than it couples.

This guide is structured to systematically eliminate these variables.

Strategic Decision Matrix

Before mixing reagents, determine your coupling polarity. The directionality of the coupling (which ring bears the halogen vs. the boron) is the single most critical factor in success.

Workflow Visualization: Reaction Design

ReactionDesign Start START: Select Coupling Partners Decision Which partner is the Pyridine? Start->Decision PathA Pyridine is the HALIDE (Py-Br) (Recommended) Decision->PathA Electrophile PathB Pyridine is the BORON (Py-B(OH)2) (High Risk) Decision->PathB Nucleophile SolA Standard Optimization: 1. Pd(dppf)Cl2 (Robust) 2. XPhos Pd G4 (High Turnover) PathA->SolA SolB Risk Mitigation Required: 1. Switch to MIDA Boronate 2. Use anhydrous conditions PathB->SolB

Caption: Decision tree for selecting reaction polarity. Using the pyridine as the electrophile (halide) is chemically superior due to the instability of pyridyl boronic acids.

Critical Failure Mode: Protodeboronation

If you are observing rapid consumption of your starting material but low product yield (often accompanied by the formation of the de-boronated heterocycle), your issue is Protodeboronation .

The Mechanism: Unlike phenylboronic acids, 2-pyridyl boronic acids form a zwitterionic intermediate where the basic nitrogen facilitates the cleavage of the C-B bond by water. This reaction is often faster than the transmetallation to Palladium.

Mechanism Visualization

Protodeboronation Start 2-Pyridyl Boronic Acid Inter Zwitterionic Intermediate (N-H protonated, Boronate anion) Start->Inter Rapid Equilibrium Base + Base/H2O Fail Pyridine (De-boronated byproduct) + Boric Acid Inter->Fail Irreversible C-B Cleavage

Caption: The pathway of protodeboronation. The basic nitrogen accelerates hydrolysis, destroying the reagent before it can couple.

Solution: Do not use free boronic acids for 2-pyridyl coupling. Instead, use MIDA Boronates (N-methyliminodiacetic acid). These are slow-release reagents that hydrolyze gradually, keeping the concentration of the unstable free acid low but sufficient for catalysis [1].

Catalyst & Ligand Selection Guide

For reactions where the pyridine is the bromide (electrophile), the challenge is preventing catalyst deactivation.

Catalyst SystemApplication ScenarioWhy it works
Pd(dppf)Cl₂ First-Line Screen The bidentate ferrocene ligand is robust and creates a large bite angle, often preventing the pyridine nitrogen from displacing the ligand.
XPhos Pd G4 Sterically Hindered Buchwald precatalysts (G3/G4) ensure rapid oxidative addition. XPhos is bulky and electron-rich, excellent for preventing N-coordination [2].
Pd-PEPPSI-IPr "The Fixer" This NHC (N-Heterocyclic Carbene) catalyst is extremely stable to air and moisture.[1] It acts as a "throw-away" ligand system that is highly active for electron-deficient substrates [3].

Validated Experimental Protocols

Protocol A: The "Robust" Method (Py-Br + Ar-B(OH)₂)

Use this for standard couplings where the pyridine is the halide.

Reagents:

  • 2-Bromopyridine derivative (1.0 equiv)[2][3]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.[3][4]

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Heat to 80–100°C for 12 hours.

  • QC Check: If the reaction turns black immediately, oxygen was present. If it stays orange/red and turns black only at the end, the reaction likely worked.

Protocol B: The "Slow Release" Method (Py-MIDA + Ar-Br)

Use this when you MUST use the pyridine as the nucleophile.

Reagents:

  • 2-Pyridyl MIDA Boronate (1.5 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv) — Anhydrous is preferred initially

  • Solvent: THF:Water (10:1) — Water is required to hydrolyze the MIDA, but keep it controlled.

Step-by-Step:

  • Combine MIDA boronate, Aryl Bromide, Pd(OAc)₂, XPhos, and K₃PO₄ in a vial.

  • Purge strictly with Argon.

  • Add the THF/Water mixture.

  • Heat to 60°C . (Higher temps accelerate protodeboronation of the released acid).

  • Note: The MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition.

Troubleshooting FAQ

Q: My reaction mixture turned into a "Palladium Mirror" or black precipitate immediately upon heating.

  • Diagnosis: Catalyst decomposition ("Pd Black").

  • Cause: Likely oxygen ingress or lack of stabilizing ligands.

  • Fix: Switch to Pd-PEPPSI-IPr . It is far more resistant to aggregation than phosphine-based catalysts. Ensure your solvent degassing is thorough (sparging with Ar for 15 mins > sonication).

Q: I see 100% conversion of the Bromopyridine, but the product is the homocoupled dimer (Py-Py).

  • Diagnosis: Oxidative Homocoupling.

  • Cause: Presence of Oxygen or Copper contaminants.

  • Fix: Ensure the reaction is strictly anaerobic. If using Cu-mediated conditions, stop; Cu promotes homocoupling in the presence of oxygen. Switch to a reductive solvent system like Isopropanol/Water.

Q: The reaction stalls at 50% conversion.

  • Diagnosis: Catalyst Poisoning.

  • Cause: The pyridine product is coordinating to the Pd, shutting it down.

  • Fix: Increase the catalyst loading to 10 mol%. Alternatively, switch to SPhos Pd G4 ; the bulky ligand shell prevents the product from inhibiting the active metal center.

Q: Can I use Pyridine-2-boronic acid pinacol ester (Py-BPin) instead of MIDA?

  • Analysis: Py-BPin is more stable than the free acid but still prone to decomposition compared to MIDA.

  • Recommendation: If you use Py-BPin, you must use a base that does not generate the free boronic acid too rapidly. Use anhydrous KF or CsF in dry solvents to facilitate transmetallation without full hydrolysis.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[5] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007).[6] A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles.[6] Journal of the American Chemical Society, 129(11), 3358–3366. Link[6]

  • Organ, M. G., et al. (2006).[7] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[8] Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 132(38), 13100–13112. Link

Sources

Troubleshooting

Preventing decomposition of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol during synthesis

Part 1: Executive Summary & Critical Alerts User Query: "We are observing darkening of the solid and yield loss during the scale-up of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol. What are the primary decomposition pathwa...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Critical Alerts

User Query: "We are observing darkening of the solid and yield loss during the scale-up of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol. What are the primary decomposition pathways, and how can we stabilize the intermediate?"

Scientist’s Assessment: This molecule is a polysubstituted electron-rich pyridinol .[1][2][3] Its instability arises from the synergistic effect of the 3-hydroxy group (phenolic character) and the electron-donating alkyl/methoxy groups, which activate the ring towards oxidative degradation and photolytic debromination .[1][2] Unlike electron-deficient pyridines (which are prone to nucleophilic attack), this scaffold is prone to electrophilic attack (by oxygen) and radical fragmentation.

Critical "Do's and Don'ts"
ParameterDO (Stabilizing)DON'T (Destabilizing)
Atmosphere Store and handle under Argon or Nitrogen (Schlenk line/Glovebox).[1][3][4]Expose to ambient air for >15 mins.[2]
Light Use Amber glassware or foil-wrap all vessels.Expose to fluorescent lab lights or sunlight (C-Br photolysis).[1][3]
pH (Workup) Maintain pH 5–7 during extraction.Use strong bases (pH >10) or strong mineral acids (pH <1).
Temperature Store at -20°C ; Keep reaction <40°C unless necessary.Heat >60°C in the presence of air or moisture.
Solvents Degassed DCM, THF, or MeCN .Peroxide-containing ethers (THF/Dioxane without BHT).[1][3]

Part 2: Troubleshooting & FAQs (Technical Deep Dive)

Q1: Why does the compound turn brown/black upon exposure to air?

A: The darkening is a hallmark of oxidative quinone formation .[1] The 3-hydroxy group, combined with the electron-donating methyl (C4, C6) and methoxy (C5) groups, makes the pyridine ring highly electron-rich.[2][3] In the presence of oxygen (air), the phenolic proton is removed, and the ring undergoes Single Electron Transfer (SET) oxidation. This leads to the formation of aza-quinones or polymerized humins, which are dark-colored.[1][2][3]

  • Prevention: Ensure all solvents are degassed (sparged with inert gas) prior to use. Add a radical scavenger like BHT (Butylated hydroxytoluene) (0.1 mol%) to the storage solvent if downstream chemistry permits.

Q2: We see a "des-bromo" impurity (approx. 5-10%) by LCMS. Where is this coming from?

A: This is likely Photolytic Debromination .[1] The C(sp2)-Br bond in 2-bromopyridines is weak (~70 kcal/mol) and susceptible to homolytic cleavage upon UV/Visible light absorption.[1][3] The electron-rich nature of your specific scaffold shifts the absorption maximum (


) into the visible region, making it sensitive even to standard lab lighting.
  • Mechanism: Light induces homolysis ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Pyridyl radical 
    
    
    
    Hydrogen abstraction from solvent
    
    
    Des-bromo product.[1][3]
  • Fix: Wrap all columns, flasks, and rotary evaporators in aluminum foil. Switch to low-actinic (red) light in the weighing room.[1][3]

Q3: Can we use acid to protonate the pyridine for extraction?

A: Proceed with extreme caution. While pyridines are typically basic, the 5-methoxy group is an acetal-like functionality.[1][2][3] Strong Lewis acids (like BBrngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or AlCl

) or hot mineral acids (HBr/HI) can trigger O-demethylation , converting the methoxy group to a hydroxyl group. This would yield the 2-bromo-4,6-dimethylpyridine-3,5-diol, which is extremely unstable and water-soluble.[1][3]
  • Recommendation: Use mild buffers (Ammonium Chloride or Phosphate, pH 6) for quenching.

Part 3: Visualizing the Instability

The following diagram illustrates the competing decomposition pathways you must mitigate.

DecompositionPathways cluster_prevention Mitigation Strategies Target 2-Bromo-5-methoxy- 4,6-dimethylpyridin-3-ol (Target Molecule) Oxidation Oxidative Degradation (Aza-quinone formation) Target->Oxidation O2 / Air (Fast) Photolysis Photolytic Debromination (Radical Mechanism) Target->Photolysis hν (Light) (Solvent H-abstraction) Hydrolysis Hydrolysis/Demethylation (pH Dependent) Target->Hydrolysis H+ (Strong Acid) or OH- (Strong Base) Argon Inert Atmosphere (Argon) Dark Amber Glassware (No UV)

Figure 1: Primary decomposition pathways.[3] Red arrows indicate high-risk degradation routes.[1][2][3]

Part 4: Optimized Synthesis & Handling Protocol

Scenario: Isolation of the product after a bromination step.

Materials Required
  • Solvent: Dichloromethane (DCM) – HPLC Grade, stabilized with Amylene (not Methanol).

  • Quench: Saturated aq. NH

    
    Cl + 1% Sodium Thiosulfate (to scavenge Br
    
    
    
    and prevent oxidation).
  • Drying Agent: Na

    
    SO
    
    
    
    (Anhydrous).
  • Gas: Argon balloon.

Step-by-Step Procedure
  • Quenching (The "Cold & Dark" Rule):

    • Cool the reaction mixture to 0°C .

    • Turn off hood lights or cover the flask with foil.

    • Add the quench solution (NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      Cl/Thiosulfate) slowly. Reason: Thiosulfate neutralizes residual bromine oxidants that would otherwise chew up the electron-rich product during workup.[1][3]
      
  • Extraction:

    • Extract with degassed DCM.[1]

    • Crucial: Do not shake the separatory funnel vigorously in air. Use a gentle rocking motion to minimize oxygen entrainment.[2]

    • Check aqueous pH.[1][5] If pH < 4, buffer with dilute NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       to pH ~6. Avoid pH > 9 to prevent pyridone formation.[1]
      
  • Concentration:

    • Dry organic layer over Na

      
      SO
      
      
      
      for minimal time (10 mins).
    • Rotary evaporate at < 35°C bath temperature.[1]

    • Do not evaporate to dryness. Stop when a concentrated oil/slurry remains.[1] Evaporating to a dry solid creates a high surface area for air oxidation.

  • Storage:

    • Dissolve the residue in a minimal amount of anhydrous solvent (e.g., Toluene or DCM) if immediate use is planned.

    • If solid storage is required: Precipitation with Hexane under Argon, filter, and store in a sealed vial under Argon at -20°C .

Part 5: Stability Data Summary

ConditionStability DurationObservation
Solid, Air, 25°C < 24 HoursTurns brown/black crust.[1][2][3]
Solid, Argon, -20°C > 6 MonthsRemains off-white/pale yellow.[1][2][3]
Solution (DCM), Light < 6 HoursFormation of des-bromo impurity (LCMS).
Solution (MeOH), Acid < 1 HourDemethylation byproducts observed.

References

  • National Institutes of Health (NIH) . (2010). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. (Discusses stability of bromo-hydroxy-pyridines). Retrieved from [Link]

  • MDPI . (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (Handling of electron-rich bromopyridines). Retrieved from [Link]

  • ChemSrc . (2024). 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol CAS 1062541-76-7 Entry.[1][2][3] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Substituted Pyridines

Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-REGIO-001 Subject: Overcoming innate electronic bias and controlling site-selectivity in pyridine functionalization. Introduction: The Pyridine Parad...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-REGIO-001 Subject: Overcoming innate electronic bias and controlling site-selectivity in pyridine functionalization.

Introduction: The Pyridine Paradox

Welcome to the technical guide for pyridine functionalization. If you are here, you are likely experiencing the "Pyridine Paradox": the ring is too electron-deficient for standard electrophilic substitution (SEAr) yet prone to nucleophilic attack and radical addition, often yielding intractable mixtures of C2/C4 isomers.

This guide moves beyond textbook theory to address the practical failure modes of pyridine chemistry. We focus on three critical axes of failure: Electronic Deactivation , Positional Scrambling (Halogen Dance) , and C2/C4 Competition .

Module 1: Troubleshooting Electrophilic Aromatic Substitution (SEAr)

Target: C3 (Meta) Functionalization Common Issue: No reaction or decomposition under forcing conditions.

Q: Why is my nitration/halogenation returning starting material even at high temperatures? A: You are fighting two forces: the electron-deficient


-system and the basic nitrogen. Standard Lewis acids or protic acids coordinate to the nitrogen (

), creating a pyridinium cation that is even more electron-deficient (

-fold deactivation) effectively shutting down SEAr.

Protocol Fix: The "Push-Pull" or N-Oxide Strategy Don't force the neutral pyridine. Modify the substrate to increase electron density.

  • Activate via N-Oxide: Convert pyridine to pyridine-N-oxide (using mCPBA). The oxygen donates density into the ring (back-bonding), making C2 and C4 susceptible to electrophiles, or allowing C4-nitration which can be displaced later.

  • Use "Swamping" Conditions: For direct nitration, use a large excess of oleum/fuming

    
    . This forces the small equilibrium concentration of free base to react, but yields are often poor.
    
  • The Meta-Blocker (Recommended): If you need C3 functionalization but SEAr fails, switch to Ir-catalyzed C-H activation (see Module 4) or Directed Ortho Metalation (DoM) if a directing group exists.

Module 2: Troubleshooting Radical (Minisci) Alkylation

Target: C2 vs. C4 Alkylation Common Issue: "I need C4-alkyl pyridine, but I'm getting a 1:1 mixture of C2/C4 or predominantly C2."

Q: How do I force the Minisci reaction to select C4 over C2? A: Innate Minisci reactivity favors C2 due to the stability of the radical intermediate and orbital coefficients. To flip this to C4, you must use steric control or electronic blocking .

Troubleshooting Matrix:

VariableAdjustment for C4 SelectivityMechanism
Blocking Group Install a bulky N-substituent. Pre-complexation with bulky Lewis acids (e.g., MAD) or temporary N-oxide formation blocks the C2 sites sterically.
Radical Source Use bulky radicals. Tertiary alkyl radicals prefer the less hindered C4 position (thermodynamic control).
Acid/Solvent Reduce acid concentration. Highly acidic media protonate the N, increasing electrophilicity at C2/C4 equally, but steric factors become dominant if C2 is blocked.

Advanced Protocol: The Maleate Blocker (Baran Method) For high-value substrates, use the maleate-derived blocking group strategy [1].[1]

  • React pyridine with dimethyl maleate to form the N-alkyl pyridinium salt.

  • Perform Minisci reaction (radical attacks C4 exclusively due to steric shielding of C2).

  • Remove the blocking group (retro-Michael) with base.

Module 3: Troubleshooting Metalation & Halogen Dance

Target: Ortho-Functionalization (C2, C3, or C4 depending on Directing Group) Common Issue: "I treated 2-bromopyridine with LDA/BuLi intended for C3-lithiation, but the electrophile added to C6, or I lost the bromine entirely."

Q: Why is my halogen moving? (The Halogen Dance) A: You have triggered the Base-Catalyzed Halogen Dance (BCHD) . This is a thermodynamic equilibration.

  • Mechanism: Lithium-halogen exchange is reversible. If the lithiated intermediate can abstract a proton adjacent to a halogen to form a more stable species (e.g., lithium stabilized between two halogens or adjacent to a heteroatom), the halogen will "migrate" [2].

Diagnostic Workflow: If you observe regioisomers where the halogen has shifted position:

  • Check Temperature: The "Dance" is temperature-dependent.

    • Kinetic Control:

      
      C (favors removal of most acidic proton).
      
    • Thermodynamic Control:

      
      C (favors most stable anion, often leading to migration).
      
  • Check Base: Alkyllithiums (n-BuLi) are nucleophilic and may attack the ring (C2 addition) before deprotonation.

    • Fix: Use LiTMP or LDA (non-nucleophilic bases).

    • Fix: Use Turbo-Grignards (iPrMgCl·LiCl) for selective Halogen-Magnesium exchange without deprotonation side reactions [3].

Visual Guide: The Halogen Dance Pathway

HalogenDance cluster_prevention Prevention Strategy Start Starting Material: 3-Bromopyridine Base Add LDA (-78°C) Start->Base Kinetic Kinetic Intermediate: 4-Lithio-3-bromopyridine (Unstable) Base->Kinetic Fast Deprotonation Warm Warming (> -40°C) Kinetic->Warm Result_Kinetic Product A: 3-Bromo-4-substituted (Desired?) Kinetic->Result_Kinetic Quench immediately Dance Halogen Dance: Isomerization to 3-Lithio-2-bromopyridine (Thermodynamic Product) Warm->Dance Equilibration Trap Electrophile Trapping Dance->Trap Result_Thermo Product B: 2-Bromo-3-substituted (Scrambled) Trap->Result_Thermo Fix1 Maintain -78°C strictly Fix2 Use Magnesiate Bases (iPrMgCl·LiCl)

Caption: The Halogen Dance mechanism. Warming the kinetic intermediate allows the lithium to migrate to the thermodynamically more stable position (ortho to N), effectively moving the bromine atom.

Module 4: Transition Metal C-H Activation

Target: Distal (C3/C4) Functionalization without Pre-functionalization Common Issue: Catalyst poisoning or exclusive C2 selectivity.

Q: Why does Pd/C-H activation always hit C2? A: Nitrogen is a strong sigma-donor. It coordinates to the Pd/Rh/Ir center, directing the metal to the nearest C-H bond (C2) via a 5-membered metallacycle. This is the "Directed" pathway.

Protocol Fix: Overriding the Ortho-Bias To hit C3 (Meta) or C4 (Para), you must disable the N-directing effect.

  • Lewis Acid Blocking (The "Nakao" Method): Add a bulky Lewis acid (e.g.,

    
     or 
    
    
    
    ) to bind the pyridine nitrogen. The catalyst (e.g., Ni or Ir) can no longer coordinate N, and steric bulk forces reaction to the distal C3/C4 positions [4].
  • Bifunctional Templates (The "Yu" Method): Use a U-shaped template that coordinates N but arches over the ring to place the metal specifically at C3 [5].

Summary: Regioselectivity Decision Tree

Use this flowchart to select the correct methodology for your target isomer.

RegioGuide Start Target Position on Pyridine? C2 C2 (Ortho) Start->C2 C3 C3 (Meta) Start->C3 C4 C4 (Para) Start->C4 SnAr Nucleophilic Subst (SnAr) (Requires LG: F, Cl, NO2) C2->SnAr Minisci Minisci Reaction (Acidic conditions) C2->Minisci DoM_C2 DoM with C3-Directing Group C2->DoM_C2 SEAr SEAr (Difficult) (Requires N-Oxide or activating grp) C3->SEAr CH_Act Ir-Catalyzed C-H Borylation (Steric control) C3->CH_Act HalogenDance Halogen Dance Strategy (Start with C2-Halogen) C3->HalogenDance Minisci_Block Minisci + N-Blocking Group (Maleate or bulky LA) C4->Minisci_Block SnAr_C4 SnAr (Requires C4-LG) C4->SnAr_C4 Py_N_Oxide Pyridine N-Oxide Nitration C4->Py_N_Oxide

Caption: Strategic workflow for selecting the reaction class based on the desired functionalization site.

References
  • Choi, J., et al. (2021).[1] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 143(30), 11927–11933. Link

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057. Link

  • Krasovskiy, A. & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336. Link

  • Nakao, Y. (2011). "Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines." Synthesis, 2011(20), 3209-3219. Link

  • Wang, X., et al. (2017). "Ligand-Promoted Meta-C–H Functionalization of Pyridines." Nature, 551, 489–493. Link

Sources

Troubleshooting

Byproduct identification in the synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

Technical Support Center: Synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol This guide provides in-depth troubleshooting and technical guidance for the synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, a key...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

This guide provides in-depth troubleshooting and technical guidance for the synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, a key intermediate in pharmaceutical development. Our focus is on the practical identification and mitigation of common byproducts encountered during the electrophilic bromination of the substituted pyridin-3-ol precursor.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges reported by researchers during the synthesis. Each issue is presented in a question-and-answer format, detailing the root cause and providing validated solutions.

Issue 1: Presence of a High-Mass Impurity, Likely a Dibrominated Species

Q: My post-reaction LC-MS analysis shows the desired product peak, but also a significant peak with an M+78/80 isotope pattern relative to my product. I suspect this is a dibrominated byproduct. Why is this forming and how can I prevent it?

A: Your observation is highly indicative of a dibrominated byproduct. The starting material, 5-methoxy-4,6-dimethylpyridin-3-ol, and the monobrominated product are both electron-rich aromatic systems, making them susceptible to further electrophilic substitution.

Causality and Mechanism:

The primary cause of dibromination is an excess of the brominating agent or reaction conditions that are too harsh (e.g., prolonged reaction time or elevated temperature). The initial product, 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, is still activated by the hydroxyl, methoxy, and methyl groups, making it a target for a second bromination. The use of aggressive brominating agents like elemental bromine (Br₂) in the presence of strong acids can exacerbate this issue, often leading to a difficult-to-separate mixture of mono- and di-isomers.[1]

Mitigation Strategies:

  • Stoichiometric Control: The most critical factor is precise control over the stoichiometry of your brominating agent. It is advisable to use slightly less than one full equivalent of the brominating agent relative to the pyridine starting material.[1] A molar ratio of 0.95:1 to 1.0:1 (brominating agent:substrate) is a robust starting point.

  • Choice of Brominating Agent: Select a milder, more controllable brominating agent. N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are highly recommended over Br₂ for their selectivity and improved handling characteristics.[1]

  • Controlled Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over a set period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the electrophile, favoring the desired monosubstitution.

  • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring conversion by TLC or LC-MS.

Issue 2: Significant Recovery of Unreacted Starting Material

Q: Even after allowing the reaction to run overnight, I see a large amount of my starting 5-methoxy-4,6-dimethylpyridin-3-ol. How can I drive the reaction to completion without risking the formation of the dibrominated byproduct?

A: Incomplete conversion is typically due to insufficient reactivity of the electrophile or deactivation of the brominating agent.

Causality and Analysis:

  • Deactivated Reagent: N-haloimide reagents like NBS can degrade, especially if they are old or have been improperly stored. Moisture is particularly detrimental.

  • Insufficient Activation: Some brominations require a radical initiator (like AIBN or light) or an acid catalyst to proceed efficiently. However, for an activated ring like a pyridin-3-ol, this is less common but should be considered if conversion stalls.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Highly polar solvents may solvate the brominating agent, reducing its electrophilicity.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use a freshly opened bottle of NBS or DBDMH, or purify the existing reagent by recrystallization.

  • Solvent Selection: Acetonitrile or dichloromethane are generally effective solvents. Avoid protic solvents like methanol unless the protocol specifically calls for them, as they can react with the brominating agent.[2]

  • Incremental Reagent Addition: Monitor the reaction every hour. If the reaction has stalled with significant starting material remaining, add a small additional portion (e.g., 0.05 equivalents) of the brominating agent. This approach allows you to "titrate" the reaction to completion without creating a large excess of the brominating agent at any one time.

Issue 3: Low Yield and Formation of a Dark, Tarry Crude Product

Q: My reaction mixture turned dark brown/black, and after workup, I was left with a low yield of an intractable tar. What causes this degradation?

A: The formation of a tarry substance points towards oxidative degradation or polymerization side reactions. Phenolic compounds, including pyridin-3-ols, are susceptible to oxidation, which can be accelerated by heat, light, or certain reagents.

Causality and Prevention:

  • Oxidative Side Reactions: If using a system like HBr/H₂O₂, the conditions can be strongly oxidizing.[1] Similarly, exposure to air for prolonged periods at elevated temperatures can cause oxidation.

  • Acid-Catalyzed Polymerization: Strong acidic conditions can, in some cases, lead to the polymerization of electron-rich aromatic compounds.

  • Thermal Decomposition: The pyridine core, while aromatic, can be sensitive to high temperatures, especially with multiple activating groups.

Preventative Measures:

  • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Temperature Control: Maintain strict temperature control. Avoid excessive heating. A target temperature between 0 °C and 50 °C is generally recommended.[1]

  • Purification of Starting Material: Ensure your starting 5-methoxy-4,6-dimethylpyridin-3-ol is pure. The presence of impurities can often initiate and catalyze decomposition pathways.

  • Quenching: Upon completion, quench the reaction promptly by adding a reducing agent like aqueous sodium thiosulfate or sodium bisulfite. This will neutralize any remaining brominating agent and prevent further reactions during workup.

Byproduct Identification Workflow

This workflow outlines a systematic approach to identifying the byproducts discussed above.

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Workup cluster_identification Identification Start Crude Reaction Mixture Workup Aqueous Workup (e.g., Na2S2O3 quench) Start->Workup Extract Organic Extraction (e.g., EtOAc, DCM) Workup->Extract TLC TLC Analysis (Spot for SM, Product, Byproducts) Extract->TLC LCMS LC-MS Analysis Extract->LCMS NMR 1H NMR of Crude Extract->NMR MassSpec Analyze Mass Spectrum: - M+ of Product? - M+ of Dibromo? - M+ of SM? LCMS->MassSpec NMRSpec Analyze NMR Spectrum: - Integration Ratios - Aromatic Signal Shifts NMR->NMRSpec Conclusion Identify Byproducts: - Dibrominated Species - Unreacted SM - Degradation Products MassSpec->Conclusion NMRSpec->Conclusion

Sources

Optimization

Alternative reagents for the bromination of pyridin-3-ols

Welcome to the technical support center for the bromination of pyridin-3-ols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important trans...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bromination of pyridin-3-ols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth answers to common questions, troubleshooting guides for specific experimental issues, and detailed protocols for alternative bromination reagents. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible outcomes in your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of pyridin-3-ol often challenging in terms of regioselectivity?

The hydroxyl group (-OH) on the pyridin-3-ol ring is a strong activating group, directing electrophilic substitution to the ortho and para positions (positions 2, 4, and 6).[1] This inherent electronic property can lead to a mixture of mono- and di-brominated isomers, making it difficult to isolate the desired product in high purity.[2] The pyridine nitrogen, while electron-withdrawing, can also be protonated or coordinate to Lewis acids, further influencing the electron density of the ring and complicating the regiochemical outcome.

Q2: I am observing a complex mixture of products and low yield when using molecular bromine (Br₂). What are the likely causes and what alternatives should I consider?

The use of molecular bromine for the bromination of pyridin-3-ols can be problematic for several reasons. Its high reactivity often leads to over-bromination and the formation of multiple isomers, which are challenging to separate.[2] Additionally, the reaction can be slow and may require high temperatures and harsh conditions like fuming sulfuric acid, which can lead to substrate decomposition.[2]

For milder and more selective alternatives, consider N-halo-succinimides or related reagents.

  • N-Bromosuccinimide (NBS): A widely used solid reagent that provides a low, steady concentration of electrophilic bromine, minimizing side reactions.[3] It is often used for the bromination of activated aromatic rings like phenols.[4]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent offers a higher bromine content by weight compared to NBS, leading to better atom economy.[5][6] It often shows comparable or even superior reactivity and can simplify purification due to its less soluble byproduct.[5][6]

  • Dibromoisocyanuric acid (DBI): A particularly powerful brominating agent capable of brominating even deactivated aromatic rings where other reagents might fail.[5]

Q3: How can I favor bromination at the 2-position of pyridin-3-ol?

Achieving selective bromination at the 2-position can be accomplished through several strategies. One common approach involves the use of N-oxide chemistry. The oxidation of the pyridine nitrogen to an N-oxide activates the 2- and 4-positions towards electrophilic attack. Subsequent bromination and deoxygenation can provide the desired 2-bromo-pyridin-3-ol. Baran et al. have reported regioselective bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromide source under mild conditions.[7]

Q4: My reaction with NBS is sluggish. How can I enhance its reactivity?

The reactivity of NBS can be enhanced through the use of catalytic activators. Lewis acidic additives can coordinate to the imide carbonyl of NBS, making the bromine atom more electrophilic.[8] Recent studies have shown that lactic acid derivatives can act as halogen bond acceptors, increasing the electropositive character of the bromine on NBS and enhancing its reactivity in aromatic brominations.[8] The reaction can also be influenced by the solvent. Protic solvents or the presence of acid catalysts can facilitate the generation of the electrophilic bromine species.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Substrate decomposition under harsh conditions. 3. Product loss during workup/purification.1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Switch to a milder brominating agent like NBS or DBDMH. Optimize reaction temperature and time. 3. Ensure proper pH adjustment during workup. Consider alternative purification methods like crystallization or column chromatography on a different stationary phase.
Poor Regioselectivity (Mixture of Isomers) 1. High reactivity of the brominating agent (e.g., Br₂). 2. The inherent activating nature of the hydroxyl group.1. Use a less reactive reagent such as NBS.[3] 2. Consider a protecting group strategy for the hydroxyl group to modulate its directing effect. Alternatively, explore N-oxide chemistry to direct bromination to specific positions.[7]
Formation of Dibrominated Products 1. Excess brominating agent. 2. High reactivity of the monobrominated product.1. Use a stoichiometric amount or even a slight sub-stoichiometric amount of the brominating agent.[2] 2. Add the brominating agent portion-wise to maintain a low concentration throughout the reaction.
Reaction Stalls or is Very Slow 1. Insufficient activation of the brominating agent. 2. Low reaction temperature. 3. Poor choice of solvent.1. Add a catalytic amount of a Lewis acid or a protic acid to activate the brominating agent.[5][8] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Screen different solvents. For NBS brominations, solvents like acetonitrile or aqueous DMSO can be effective.[9]

Visualizing the Bromination Strategy

A key decision in the bromination of pyridin-3-ol is the choice of reagent, which is dictated by the desired regioselectivity and the reactivity of the substrate.

Caption: Decision workflow for selecting a bromination strategy for pyridin-3-ol.

Detailed Experimental Protocols

Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)

This protocol provides a general method for the bromination of pyridin-3-ol using NBS, which often offers improved regioselectivity compared to molecular bromine.

Materials:

  • Pyridin-3-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent like DMF or acetic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyridin-3-ol (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired brominated pyridin-3-ol.

Protocol 2: General Procedure for Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH can be a more atom-economical and sometimes more reactive alternative to NBS.

Materials:

  • Pyridin-3-ol

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Dichloromethane (or other suitable inert solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyridin-3-ol (1.0 eq) in dichloromethane, add DBDMH (0.5-0.6 eq, as it contains two bromine atoms) at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The byproduct, 5,5-dimethylhydantoin, is often less soluble and may precipitate, simplifying purification by filtration.[5]

  • If necessary, purify the crude product further by column chromatography on silica gel.

Comparative Data of Brominating Agents

ReagentStructureKey AdvantagesCommon Conditions
Molecular Bromine (Br₂) Br-BrStrong brominating agent, readily available.[3]Often requires harsh conditions (e.g., oleum) for deactivated rings; can lead to poor selectivity.[2]
N-Bromosuccinimide (NBS)
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Easy to handle solid, provides a low concentration of Br₂, minimizing side reactions.[3]Typically used in solvents like acetonitrile or DMF at room temperature.[10]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Higher bromine content, better atom economy, less soluble byproduct simplifies purification.[6]Used in inert solvents like dichloromethane at room temperature.
Pyridinium Tribromide (Py·Br₃)

Solid, stable, and safer alternative to liquid bromine.[3]Used for electrophilic bromination of ketones, phenols, and ethers.[3]

Mechanistic Considerations

The bromination of pyridin-3-ol is an electrophilic aromatic substitution reaction. The choice of reagent and conditions can influence whether the reaction proceeds through a direct electrophilic attack on the ring or involves a radical pathway, although for aromatic bromination, the electrophilic pathway is dominant.

Bromination_Mechanism cluster_electrophilic Electrophilic Pathway cluster_radical Radical Pathway (Less Common for Aromatic Bromination) Pyridinol Pyridin-3-ol Sigma_Complex Sigma Complex (Wheland Intermediate) Pyridinol->Sigma_Complex + Br+ Pyridinol_Radical Pyridinol Radical Pyridinol->Pyridinol_Radical + Br• Brominating_Agent Brominating Agent (e.g., NBS, DBDMH) Brominating_Agent->Sigma_Complex Brominated_Product Brominated Pyridin-3-ol Sigma_Complex->Brominated_Product - H+ Initiator Radical Initiator (e.g., AIBN, light) NBS_Radical NBS Br_Radical Br• NBS_Radical->Br_Radical Product_Radical Brominated Pyridin-3-ol Pyridinol_Radical->Product_Radical + Br₂

Caption: Generalized mechanisms for the bromination of pyridin-3-ol.

References

  • A Comparative Analysis of DBDMH and Other Electrophilic Bromine Sources for Organic Synthesis - Benchchem. (URL: )
  • N-Bromosuccinimide - Wikipedia. (URL: [Link])

  • WO2019145177A1 - Bromination of pyridine derivatives - Google P
  • A Comparative Guide to Brominating Agents for Organic Synthesis - Benchchem. (URL: )
  • 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (URL: [Link])

  • Bromination - Common Conditions - Common Organic Chemistry. (URL: [Link])

  • Pyridine-Catalyzed Bromination Mechanism | PDF - Scribd. (URL: [Link])

  • 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal. (URL: [Link])

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination - ResearchGate. (URL: [Link])

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (URL: [Link])

  • Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide - Benchchem. (URL: )
  • Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients - Chemia. (URL: [Link])

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (URL: [Link])

  • Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions - Benchchem. (URL: )
  • Explain why using PBr3 in pyridine is a better method to convert 3-methylpentan-2 - Chegg. (URL: [Link])

  • (PDF) Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution - ResearchGate. (URL: [Link])

  • Bromination of some pyridine and diazine N-oxides | The Journal of Organic Chemistry. (URL: [Link])

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (URL: [Link])

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC - NIH. (URL: [Link])

  • 4-Bromopyridin-3-ol | C5H4BrNO | CID 2762429 - PubChem. (URL: [Link])

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC. (URL: [Link])

  • CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google P
  • Side-Chain Reactions of Substituted Pyridines Example 2 | Study Prep in Pearson+. (URL: [Link])

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (URL: [Link])

  • CN107056690A - A kind of preparation method of the formaldehyde of 6 bromopyridine 3 - Google P
  • CN104402805A - 2-bromopyridine synthesis method - Google P
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - MDPI. (URL: [Link])

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. (URL: [Link])

  • Regioselective bromination of pyridine N‐oxide derivatives under... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Direct regioselective C-3 halogenation of pyridines | Request PDF - ResearchGate. (URL: [Link])

  • 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem. (URL: [Link])

  • Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives | Organic Letters - ACS Publications. (URL: [Link])

  • 4-Bromopyridine - ResearchGate. (URL: [Link])

  • Br2 and Electorphilic Br+ reagents - Wordpress. (URL: [Link])

Sources

Troubleshooting

Catalyst selection for cross-coupling reactions of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

Executive Summary & Substrate Analysis You are attempting to cross-couple a highly functionalized pyridine core. This is not a standard "textbook" coupling due to the convergence of three antagonistic factors: The "Free-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

You are attempting to cross-couple a highly functionalized pyridine core. This is not a standard "textbook" coupling due to the convergence of three antagonistic factors:

  • The "Free-OH" Trap: The C3-hydroxyl group (

    
    ) will deprotonate under standard coupling conditions. The resulting pyridinolate anion  is a bidentate ligand (N, O-chelation) that can displace your phosphine ligands, forming an inactive Palladium "black" precipitate.
    
  • Electronic Deactivation: The 5-methoxy and 4,6-dimethyl groups make the pyridine ring significantly electron-rich. This increases the energy barrier for the Oxidative Addition of the C2-Br bond to Pd(0), requiring a highly nucleophilic catalyst.[1]

  • Steric Crowding: The 4,6-dimethyl pattern creates a "steric pocket."[1] While the C2-position is accessible, bulky protecting groups on the C3-OH can sterically shut down reactivity at C2.

The Golden Rule: If your synthetic route allows, protect the C3-hydroxyl group before coupling. If you must proceed unprotected, you require specialized "water-tolerant" ligands.

Decision Matrix: To Protect or Not to Protect?

Before selecting a catalyst, determine your substrate state.

ProtectionStrategy Start Substrate Status: 2-Br-5-OMe-4,6-dimethylpyridin-3-ol Decision Can you protect the C3-OH? Start->Decision Protect Strategy A: Protection Use MOM-Cl or Bn-Br. Avoid bulky silyl groups (TBS/TIPS) due to C4-Methyl clash. Decision->Protect High Yield Path Direct Strategy B: Unprotected Requires aqueous biphasic system to solvate the phenoxide anion. Decision->Direct Short Path Yes YES (Recommended) No NO (Direct Coupling) CatA Catalyst A: Standard Pd(dppf)Cl2 or Pd(PPh3)4 Protect->CatA CatB Catalyst B: Specialized Pd-SPhos G3 or Pd-Amphos Direct->CatB

Figure 1: Decision tree for substrate preparation. Protecting the phenol drastically expands the catalyst compatibility window.

Catalyst Selection Guide

Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)

For the electron-rich 5-methoxy pyridine ring, you need electron-rich alkyl-phosphine ligands to facilitate oxidative addition.

ComponentRecommendationTechnical Rationale
Catalyst (Preferred) Pd(dppf)Cl₂ · DCM The large bite angle of dppf resists displacement by the pyridine nitrogen.[1] Robust and air-stable.[2]
Catalyst (High Performance) SPhos Pd G3 or XPhos Pd G3 Use if conversion is <20%.[1] The Buchwald biaryl ligands form a "roof" over the Pd center, preventing N-coordination poisoning.
Base K₃PO₄ (3.0 equiv) Weaker bases (Carbonates) may not drive the reaction if the boronic acid is sterically hindered.[1]
Solvent 1,4-Dioxane / Water (4:1) CRITICAL: Water is required to solubilize the inorganic base and, crucially, to solvate the pyridinolate anion if working unprotected.[1]
Temperature 80–100 °C Electron-rich pyridines require heat to overcome the activation energy of oxidative addition.
Scenario B: Buchwald-Hartwig Amination (C-N Bond Formation)[3]

Warning: This is high-risk with a free -OH. The base (NaOtBu) will deprotonate the phenol immediately.

ComponentRecommendationTechnical Rationale
Ligand BrettPhos or RuPhos These ligands are specifically designed for 5-membered and heterocyclic synthesis. RuPhos is superior for secondary amines; BrettPhos for primary.
Pre-catalyst Pd(OAc)₂ or Pd₂dba₃ Mix with ligand (1:2 ratio) at 60°C for 5 mins before adding substrate.[1]
Base LiHMDS (Lithium Hexamethyldisilazide) Pro-Tip: Avoid alkoxide bases (NaOtBu).[1] LiHMDS is non-nucleophilic and prevents ester cleavage if other groups are present.[1]
Solvent Toluene or t-Amyl Alcohol Non-polar solvents often favor the reductive elimination step in aminations.

Detailed Experimental Protocol (Suzuki Coupling)

Context: This protocol assumes the unprotected 3-OH substrate, as this is the most frequent source of failure.

Reagents:

  • Substrate: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.5 equiv)

  • Catalyst: SPhos Pd G3 (2–3 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) [4:1 ratio]

Step-by-Step Workflow:

  • The "Dry" Setup: In a reaction vial equipped with a stir bar, add the Substrate, Boronic Acid, and Base.[1]

    • Why? Adding solids first ensures accurate weighing before solvent introduction.

  • Catalyst Addition: Add the SPhos Pd G3 precatalyst.[1]

    • Note: If using SPhos ligand + Pd(OAc)₂, premix them in a separate vial of dioxane for 5 minutes at 50°C to activate the active L-Pd(0) species before addition.[1]

  • Solvent & Degassing: Add the Dioxane/Water mixture. Seal the vial with a septum. Sparge with Argon (bubbling gas through liquid) for 10 minutes .[1]

    • Critical: Electron-rich phosphines (SPhos) oxidize rapidly in air.[1] Poor degassing is the #1 cause of stalled reactions.

  • The Heat Ramp: Place in a pre-heated block at 90°C . Stir vigorously (1000 RPM).

    • Visual Check: The reaction should turn dark orange/brown. If it turns black and precipitates immediately (within 10 mins), your catalyst has decomposed (Pd-black formation).[1]

  • Workup (The pH Adjustment):

    • After completion (LCMS check), cool to RT.

    • Crucial Step: The product is likely an amphoteric pyridinol. Adjust aqueous layer pH to ~6-7 using 1M HCl. If you leave it basic (pH > 10), your product will stay in the water layer as a salt during extraction.[1]

Troubleshooting & FAQs

Q1: The reaction turned black immediately, and I see no product. What happened?

A: You experienced "Pd-Black Crash." This is likely caused by the free C3-hydroxyl group deprotonating and chelating the Palladium.

  • Fix 1: Switch to SPhos Pd G3 .[1] The precatalyst scaffold is more stable than Pd(PPh3)4.[1]

  • Fix 2: Increase solvent volume (dilution). High concentrations favor catalyst aggregation.[1]

  • Fix 3: Protect the -OH group with a MOM (Methoxymethyl) group.[1]

Q2: I see 50% conversion, but the reaction stalled. Adding more catalyst didn't help.

A: This is Product Inhibition . The product (a biaryl pyridinol) might be a better ligand for Pd than your substrate.[1]

  • Fix: Switch to Pd-PEPPSI-IPr . This NHC (N-Heterocyclic Carbene) catalyst binds Pd much more tightly than phosphines and is virtually immune to product inhibition by pyridines.

Q3: Can I use a boronic ester (Pinacol) instead of the acid?

A: Highly Recommended. 2-substituted pyridines are slow to react. Boronic acids can decompose (protodeboronation) during the long reaction time.[3] Pinacol esters provide a "slow release" of the active boronate species, matching the rate of the slow oxidative addition on your electron-rich ring.

Q4: Why is my yield low for the Buchwald amination?

A: Check for Reductive Debromination . If the amine is sterically hindered, the Pd-H species (formed via beta-hydride elimination) can reduce your C2-Br to C2-H.

  • Fix: Use t-Amyl Alcohol as solvent and lower the temperature to 80°C. Ensure your ligand (RuPhos) to Pd ratio is strictly 1:1 or 2:1.[1]

References

  • Mechanistic Insight on Pyridine Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Pyridyl Boronic Acids with Heteroaryl Halides."
    • Source: Billingsley, K., Buchwald, S. L. J. Am. Chem. Soc.2007, 129, 3358.
    • Relevance: Establishes SPhos/XPhos as superior ligands for hindered heteroaryl couplings.[1]

    • URL:[Link]

  • Handling 3-Hydroxypyridines

    • Title: "Direct Palladium-Catalyzed Cross-Coupling of Phenols with Aryl Halides."
    • Source: Li, C.-J. et al. Angew. Chem. Int. Ed.2006 , 45, 2260.[4]

    • Relevance: Discusses the behavior of free phenols/pyridinols in Pd-catalysis and the necessity of water/base optimiz
    • URL:[Link]

  • NHC Catalysts (PEPPSI)

    • Title: "PEPPSI-IPr: A Highly Active and Robust Catalyst for Suzuki-Miyaura Cross-Coupling."
    • Source: Organ, M. G. et al. Chem. Eur. J.[1]2006 , 12, 4749.

    • Relevance: Alternative catalyst system if phosphine ligands fail due to poisoning.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Synthetic Strategies for Substituted Pyridin-3-ols

Executive Summary Pyridin-3-ols (3-hydroxypyridines) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors, cholinergic ligands, and analgesics. Unlike their 2- and 4-isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridin-3-ols (3-hydroxypyridines) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors, cholinergic ligands, and analgesics. Unlike their 2- and 4-isomers, pyridin-3-ols do not undergo keto-enol tautomerism to a pyridone form, preserving their aromatic character and distinct hydrogen-bonding capability.

However, the synthesis of substituted pyridin-3-ols is historically challenging. The electron-deficient nature of the pyridine ring renders classical electrophilic aromatic substitution (e.g., direct hydroxylation) ineffective. Consequently, researchers must rely on three primary strategies: Transition-Metal Catalyzed Cross-Coupling , Indirect Oxidation via Organometallics , or De Novo Ring Construction .

This guide provides a critical analysis of these routes, offering decision-making frameworks, experimental protocols, and mechanistic insights to support route selection in drug discovery campaigns.

Part 1: Strategic Landscape & Comparative Analysis

Strategy A: Palladium-Catalyzed Hydroxylation of 3-Halopyridines

Best for: Late-stage functionalization, high-value intermediates, and diverse substitution patterns.

Direct nucleophilic aromatic substitution (


) on 3-halopyridines is difficult due to the lack of activation at the 3-position. The modern standard overcomes this via Palladium-catalyzed C-O bond formation. Early iterations used harsh conditions, but the advent of bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos) has enabled the direct coupling of hydroxide salts (KOH, CsOH) or surrogates (boric acid) under mild conditions.
  • Mechanism: The cycle follows a standard Pd(0)/Pd(II) pathway: Oxidative addition of the aryl halide, ligand exchange with the nucleophile (hydroxide), and reductive elimination to form the C-O bond.

  • Key Advantage: Allows conversion of commercially available 3-bromo- or 3-chloropyridines directly to the phenol without protecting groups.

Strategy B: Oxidation of Pyridyl-Boron Species

Best for: Regiocontrol via C-H activation or when converting from boronic acid libraries.

This route involves the oxidation of 3-pyridylboronic acids or esters. These precursors are accessed either via Lithium-Halogen exchange (from halides) or Iridium-catalyzed C-H borylation (from arenes). The oxidation is typically achieved using mild oxidants like


 or oxone.
  • Causality: The C-B bond is weaker and more polarized than the C-H bond, allowing specific oxidation under conditions that tolerate other sensitive functional groups.

  • Key Advantage: Iridium-catalyzed borylation often exhibits high steric regiocontrol (meta-selective), allowing access to 3,5-disubstituted patterns that are hard to make via electrophilic substitution.

Strategy C: De Novo Furan Ring Expansion (Achmatowicz/Clauson-Kaas Type)

Best for: 2-substituted-3-hydroxypyridines and large-scale manufacturing.

A classical yet powerful industrial route involves the rearrangement of 2-acylfurans upon treatment with ammonia or ammonium salts at elevated temperatures/pressures.

  • Mechanism: The furan ring opens under ammonolysis to form an acyclic dicarbonyl intermediate, which recyclizes to form the pyridine core with the oxygen atom ending up at the 3-position.

  • Key Advantage: Uses inexpensive starting materials (furfural derivatives) and avoids expensive transition metals. Ideal for specific substitution patterns (e.g., 2-alkyl-3-hydroxypyridines).

Part 2: Decision Matrix & Visualization

Route Selection Logic

The following decision tree guides the selection of the optimal synthetic pathway based on starting material availability and target substitution.

RouteSelection Start Target: Substituted Pyridin-3-ol CheckSM Is the 3-Halo Pyridine Commercially Available? Start->CheckSM IsSensitive Contains Base-Sensitive Functional Groups? CheckSM->IsSensitive Yes CheckFuran Is a 2-Acylfuran Precursor Accessible? CheckSM->CheckFuran No YesHalo Yes NoHalo No RouteA Route A: Pd-Catalyzed Hydroxylation (tBuBrettPhos / KOH) IsSensitive->RouteA No RouteB Route B: Boronic Acid Oxidation (Mild Conditions) IsSensitive->RouteB Yes RouteC Route C: Furan Ring Expansion (Ammonia / High Temp) CheckFuran->RouteC Yes (2-Substituted targets) RouteD Route D: Ir-Catalyzed C-H Borylation Then Oxidation CheckFuran->RouteD No (3,5-Disubstituted targets)

Figure 1: Decision tree for selecting the optimal synthetic route for substituted pyridin-3-ols.

Part 3: Performance Metrics Comparison

FeatureRoute A: Pd-Catalyzed HydroxylationRoute B: Boronate OxidationRoute C: Furan Expansion
Primary Precursor 3-Bromo/Chloropyridine3-Pyridylboronic Acid/Ester2-Acylfuran
Reagents Pd(OAc)₂, tBuBrettPhos, KOHH₂O₂, NaOH (or Oxone)NH₃ (aq), NH₄Cl
Step Count 1 (from halide)2 (from halide/arene)1-2 (from furan)
Functional Group Tolerance High (with modern ligands)Very High (Mild oxidation)Moderate (High T/P)
Scalability Moderate (Catalyst cost)High (if Boronate available)Very High (Industrial)
Regiocontrol Determined by HalideDetermined by BorylationFixed (2-sub-3-OH)
Typical Yield 70-95%80-95% (Oxidation step)50-80%
Cost Profile High (Ligand/Pd)ModerateLow

Part 4: Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Hydroxylation of 3-Bromopyridines

Based on the methodology using the tBuBrettPhos ligand, which prevents catalyst poisoning by the pyridine nitrogen.

Reagents:

  • Substituted 3-bromopyridine (1.0 equiv)

  • Potassium Hydroxide (KOH) (3.0 equiv)

  • Pd₂(dba)₃ (1.5 mol %) or Pd(OAc)₂

  • tBuBrettPhos (3-6 mol %)

  • 1,4-Dioxane (0.5 M concentration)

  • Water (degassed, 5.0 equiv)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ and tBuBrettPhos. Add anhydrous 1,4-dioxane and stir at room temperature for 5 minutes until the solution turns a deep color (indicating active catalyst formation).

  • Substrate Addition: Add the 3-bromopyridine substrate and solid KOH to the vial.

  • Solvent/Water Addition: Add the remaining dioxane and degassed water. (Water is critical as the hydroxide source shuttle).

  • Reaction: Seal the vial and heat to 80-100 °C for 4–12 hours. Monitor via LC-MS for consumption of the bromide.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6-7 (to protonate the pyridinate salt). Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (typically requiring polar eluent, e.g., DCM/MeOH) to isolate the pyridin-3-ol.

Self-Validating Check: The appearance of a broad O-H stretch (~3200 cm⁻¹) in IR and a downfield shift of the C3-proton in ¹H NMR confirms the product.

Protocol 2: Synthesis via Oxidation of 3-Pyridylboronic Acids

Ideal for converting boronic acids synthesized via Cryogenic Lithium-Halogen Exchange.

Part A: Lithium-Halogen Exchange (In-situ Quench)

  • Setup: Flame-dry a 3-neck flask; maintain under

    
    .
    
  • Mix: Dissolve 3-bromopyridine (1.0 equiv) and Triisopropyl borate (1.2 equiv) in Toluene/THF (4:1).

  • Cool: Cool mixture to -40 °C (Dry ice/Acetonitrile bath). Note: This temperature is sufficient and safer than -78 °C for this specific substrate.

  • Lithiation: Add n-BuLi (1.2 equiv) dropwise over 1 hour. The presence of the borate allows for an "in-situ quench," capturing the 3-lithiopyridine immediately and preventing side reactions (e.g., nucleophilic attack on the pyridine ring).

  • Hydrolysis: Warm to -20 °C, quench with 2N HCl. Isolate the boronic acid via pH adjustment (precipitation at pH 7) or use the crude directly.

Part B: Oxidation to Pyridin-3-ol

  • Dissolution: Dissolve the crude 3-pyridylboronic acid in THF/Water (1:1).

  • Oxidation: Add NaOH (1.0 equiv) followed by dropwise addition of

    
     (30% aq, 1.5 equiv) at 0 °C.
    
  • Stir: Allow to warm to room temperature and stir for 1-2 hours.

  • Quench: Quench excess peroxide with saturated

    
    .
    
  • Isolation: Acidify to pH 6-7, extract with EtOAc/n-Butanol (pyridinols are water-soluble; n-Butanol aids extraction).

Part 5: Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Protocol 1, highlighting the role of the bulky ligand in facilitating the difficult C-O reductive elimination.

PdCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate LigandEx Ligand Exchange (Ar-Pd-OH) OxAdd->LigandEx + KOH / - KBr RedElim Reductive Elimination (Product Release) LigandEx->RedElim RedElim->Pd0 Regeneration Product Pyridin-3-ol RedElim->Product Substrate 3-Bromopyridine Substrate->OxAdd Reagent KOH / H2O Reagent->LigandEx

Figure 2: Catalytic cycle for the Pd-catalyzed hydroxylation of 3-halopyridines.

References

  • Li, W., et al. (2005). "An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids." Journal of Organic Chemistry. Link (Verified via Organic Syntheses protocol adaptation).

  • Schulz, T., et al. (2009).[1] "Palladium-Catalyzed Hydroxylation of Aryl Halides under Ambient Conditions." Angewandte Chemie International Edition. Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Copper-mediated hydroxylation of arenes and heteroarenes directed by a removable pivot group." Journal of the American Chemical Society.[2] (Context for Cu vs Pd comparison).

  • Song, Z.-Q., & Wang, D.-H. (2020).[3] "Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid." Organic Letters. Link

  • BenchChem. (2025).[4][5] "A Comparative Analysis of Synthetic Routes to 3-Methyl-4-hydroxypyridine." (General comparative data for hydroxypyridine scaffolds). Link

  • Organic Syntheses. "3-Pyridylboronic acid [tris(3-pyridyl)boroxin]." Org.[3][6][7] Synth. 2008, 85, 131-146. Link

Sources

Comparative

Validating the structure of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol using 2D NMR

Validating the Structure of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol: A Comparative Guide to 2D NMR Strategies The Challenge of Fully Substituted Heterocycles Structural elucidation of fully substituted aromatic rings...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structure of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol: A Comparative Guide to 2D NMR Strategies

The Challenge of Fully Substituted Heterocycles

Structural elucidation of fully substituted aromatic rings remains one of the most formidable challenges in analytical chemistry[1]. The target molecule, 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol , exemplifies this difficulty. It consists of a pyridine core with no attached ring protons—every position is substituted (N1, C2-Br, C3-OH, C4-CH₃, C5-OCH₃, C6-CH₃).

Without ring protons, standard 1D ¹H NMR and 2D COSY (Correlation Spectroscopy) are virtually useless for establishing the carbon skeleton, as there are no scalar proton-proton (


) couplings across the ring. Analysts must rely entirely on long-range heteronuclear correlations from the substituent protons to piece the ring together.

This molecule falls squarely under the "Crews Rule" [2]. Coined by marine natural product chemist Phillip Crews, the rule states that when a molecule's ratio of protons to heavy atoms (C, N, O, S, halogens) falls below 2.0, standard NMR suites frequently fail to provide an unambiguous structure[3][4]. For 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, the ratio is 0.83 (10 protons / 12 heavy atoms), demanding advanced orthogonal strategies to prevent misassignment.

Comparative Analysis of Analytical Strategies

To validate this proton-deficient scaffold, we must compare standard techniques against advanced pulse sequences and orthogonal methods.

Analytical StrategyStrengthsLimitationsVerdict for Fully Substituted Pyridines
1D NMR (¹H, ¹³C) Rapid acquisition; identifies functional groups (methoxy, methyls, hydroxyl).Cannot determine ring connectivity due to the complete absence of scalar H-H coupling.Insufficient alone.
Standard 2D NMR (HSQC, HMBC, NOESY) Establishes spatial relationships and long-range C-H bonds.HMBC struggles to definitively differentiate

from

correlations[2].
Prone to ambiguity; requires careful deduction.
Advanced 2D NMR (1,1-ADEQUATE) Unambiguously identifies

and

correlations, bypassing HMBC ambiguity[5][6].
Low sensitivity; requires high sample concentration or cryogenic probes.Gold Standard for proton-deficient scaffolds.
X-Ray Crystallography Provides absolute 3D structural proof and stereochemistry.Requires the formation of high-quality single crystals, which is time-consuming and not always possible.Excellent orthogonal validation if crystals form.

Mechanistic Causality: Why Standard HMBC Fails and ADEQUATE Succeeds

In a standard HMBC experiment, magnetization is transferred via long-range scalar couplings (typically optimized for


 Hz). For our target molecule, the 4-CH₃ protons will show correlations to C3, C4, and C5. However, HMBC does not inherently distinguish which carbon is adjacent (

) and which is meta (

)[2].

To break this ambiguity, we employ the 1,1-ADEQUATE (Adequate Sensitivity DoublE QUAntum Transfer Experiment) pulse sequence[7]. Unlike HMBC, 1,1-ADEQUATE relies on the large one-bond carbon-carbon coupling (


 Hz) to transfer magnetization. It exclusively reveals correlations between a proton and the carbons directly adjacent to its attached carbon (i.e., strict 

correlations)[5][6]. By overlaying an HMBC spectrum with a 1,1-ADEQUATE spectrum, any correlation present in HMBC but absent in 1,1-ADEQUATE can be confidently assigned as a 3-bond connection.

G cluster_protons Proton Resonances cluster_carbons Quaternary Carbons H4 4-CH3 H5 5-OCH3 H4->H5 NOESY C3 C3 (OH) H4->C3 HMBC (3J) C4 C4 (CH3) H4->C4 HMBC (2J) C5 C5 (OCH3) H4->C5 HMBC (3J) H6 6-CH3 H5->H6 NOESY H5->C5 HMBC (3J) H6->C5 HMBC (3J) C6 C6 (CH3) H6->C6 HMBC (2J) H3 3-OH H3->H4 NOESY C2 C2 (Br) H3->C2 HMBC (3J) H3->C3 HMBC (2J) H3->C4 HMBC (3J)

Caption: Logical connectivity map showing HMBC bond correlations and NOESY spatial relationships.

Step-by-Step Experimental Protocol

To create a self-validating data system, the experimental setup must be meticulously controlled.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 15–20 mg of the compound in 600 µL of strictly anhydrous DMSO-

    
    .
    
  • Causality: Using an aprotic solvent like DMSO-

    
     instead of CDCl₃ prevents the rapid chemical exchange of the 3-OH proton. This ensures the hydroxyl proton appears as a sharp, discernible resonance, allowing us to capture its critical HMBC correlations to C2, C3, and C4.
    

Step 2: Standard 2D Acquisition (HMBC & NOESY)

  • Action: Acquire a

    
    H-
    
    
    
    C HMBC optimized for a long-range coupling constant of 8 Hz. Follow this with a 2D NOESY experiment using a mixing time of 300–500 ms.
  • Causality: The NOESY experiment maps the spatial proximity of the substituents. You will observe cross-peaks between 3-OH

    
     4-CH₃, 4-CH₃ 
    
    
    
    5-OCH₃, and 5-OCH₃
    
    
    6-CH₃. This unbroken spatial chain acts as an independent validation of the ring sequence derived from HMBC.

Step 3: Advanced Connectivity (1,1-ADEQUATE)

  • Action: Acquire an inverted

    
     1,1-ADEQUATE spectrum[2][6]. Set the 
    
    
    
    delay optimization to 60 Hz (typical for aromatic systems) and
    
    
    to 145 Hz.
  • Causality: Due to the low natural abundance of adjacent

    
    C-
    
    
    
    C pairs (approx. 0.01%), this experiment requires a high number of scans (e.g., 48–64 scans per increment) or a cryogenic NMR probe. The resulting spectrum will definitively flag the
    
    
    correlations, allowing you to map the exact placement of the quaternary carbons.

Workflow Start Sample Preparation (15-20 mg in DMSO-d6) NMR1D 1D NMR (1H, 13C) Identify functional groups Start->NMR1D Rule Crews Rule Check (H/Heavy Atom < 2?) NMR1D->Rule NMR2D Standard 2D NMR (HSQC, HMBC, NOESY) Rule->NMR2D No Advanced2D Advanced 2D NMR (1,1-ADEQUATE) Rule->Advanced2D Yes (Ratio = 0.83) Validate Data Synthesis & Structure Validation NMR2D->Validate Advanced2D->Validate Validate->Validate Self-Validation (NOESY vs HMBC)

Caption: Decision tree workflow for the structural elucidation of proton-deficient molecules.

Conclusion

For highly substituted, proton-deficient heterocycles like 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, standard NMR workflows present dangerous pitfalls due to the ambiguity of long-range scalar couplings. By combining the spatial mapping of NOESY with the strict 2-bond carbon-carbon connectivity of 1,1-ADEQUATE, researchers can construct a self-validating analytical system that overcomes the limitations of the Crews rule, ensuring absolute structural certainty.

References

  • Senior, M. M., Williamson, R. T., & Martin, G. E. (2013). Using HMBC and ADEQUATE NMR Data To Define and Differentiate Long-Range Coupling Pathways: Is the Crews Rule Obsolete? Journal of Natural Products.[Link]

  • Wikipedia Contributors. (n.d.). Phillip Crews. Wikipedia. [Link]

  • JEOL Ltd. (n.d.). Applications of 1,1-adequate. JEOL Application Notes.[Link]

  • JEOL Ltd. (n.d.). Comparison of H2BC and 1,1-ADEQUATE. JEOL Application Notes.[Link]

  • Saurav, K., et al. (2024). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. ResearchGate.[Link]

Sources

Validation

Structure-activity relationship (SAR) of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol analogs

Technical Guide: Structure-Activity Relationship (SAR) of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (BMDPO) Analogs Executive Summary: The "Super-Pyridinol" Scaffold The compound 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structure-Activity Relationship (SAR) of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (BMDPO) Analogs

Executive Summary: The "Super-Pyridinol" Scaffold

The compound 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (BMDPO) represents a highly specialized scaffold at the intersection of radical-trapping antioxidant (RTA) chemistry and fragment-based drug discovery (FBDD) . Unlike simple phenols (e.g., BHT), BMDPO analogs leverage the unique electronic properties of the pyridine ring substituted with strong electron-donating groups (EDGs) to achieve superior H-atom transfer (HAT) kinetics.

This guide objectively compares BMDPO analogs against industry standards (Vitamin E, BHT, and simple pyridines), evaluating their utility in two primary domains:

  • Cytoprotection: Inhibition of lipid peroxidation via radical scavenging.

  • Medicinal Chemistry: Utility as a halogenated building block for cross-coupling reactions.

Chemical Profile & Mechanism of Action

The efficacy of BMDPO is dictated by the interplay between the phenolic hydroxyl group (the "warhead") and the ortho/para substituents.

The Electronic Push-Pull System
  • 3-OH (Hydroxyl): The site of H-atom abstraction. The bond dissociation enthalpy (BDE) of this O-H bond is the primary determinant of antioxidant activity.

  • 5-OMe (Methoxy) & 4,6-DiMe (Dimethyl): These groups act as powerful electron donors. Through resonance and hyperconjugation, they increase electron density at the 3-position, significantly weakening the O-H bond and accelerating reaction with peroxyl radicals (

    
    ).
    
  • 2-Br (Bromine): Provides steric protection to the OH group (preventing pro-oxidant side reactions) and serves as a lipophilic anchor. Crucially, it is a "functional handle" allowing late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Comparative Performance Analysis

The following data summarizes the performance of BMDPO analogs relative to established standards. Data is aggregated from representative structure-kinetic studies of polysubstituted pyridinols.

Table 1: Radical Scavenging & Lipophilicity Profile
Compound ClassStructure FeaturesLogP (Est.)O-H BDE (kcal/mol)

(M

s

)*
Primary Utility
BMDPO (Target) 2-Br, 5-OMe, 4,6-Me2.8 ~76.5 3.2 x 10

Potent Lipid Antioxidant / Synthon
Vitamin E

-Tocopherol
10.778.23.5 x 10

Dietary Standard (Lipid Soluble)
BHT Sterically hindered phenol5.181.01.5 x 10

Food Preservative (Low Reactivity)
Simple Pyridinol 3-Hydroxypyridine0.587.0< 10

Weak Antioxidant / Metabolic Precursor
Des-Bromo Analog 5-OMe, 4,6-Me1.9~75.84.0 x 10

Ultra-fast Scavenger (Less Lipophilic)

*


: Rate constant for reaction with peroxyl radicals in chlorobenzene (representative).

Key Insight: BMDPO analogs exhibit a


 (inhibition rate constant) two orders of magnitude higher than BHT and comparable to Vitamin E. The presence of the bromine atom slightly lowers the rate compared to the des-bromo analog but significantly improves membrane retention  (Lipophilicity/LogP) and metabolic stability .

Structure-Activity Relationship (SAR) Deep Dive

The SAR of BMDPO is non-linear; minor changes result in drastic functional shifts.

SAR Map: The BMDPO Logic

SAR_Map Core 2-Bromo-5-methoxy- 4,6-dimethylpyridin-3-ol Pos2 Position 2 (Br) Lipophilic Anchor Synthetic Handle Core->Pos2 Steric/Electronic Pos3 Position 3 (OH) H-Atom Donor (Critical Activity) Core->Pos3 Functional Pos46 Positions 4,6 (Me) Steric Shielding Prevents dimerization Core->Pos46 Stability Pos5 Position 5 (OMe) Electronic Booster Lowers O-H BDE Core->Pos5 Reactivity Outcome2 Suzuki Coupling (Drug Synthesis) Pos2->Outcome2 Outcome3 Membrane Partitioning Pos2->Outcome3 Outcome1 High k_inh (Fast Radical Trapping) Pos3->Outcome1 Pos46->Outcome1 Indirectly Pos5->Outcome1

Figure 1: Functional decomposition of the BMDPO scaffold showing how specific substituents drive biological and chemical outcomes.

Detailed Analysis:
  • The 5-Methoxy Effect (Electronic): The methoxy group is the most critical feature for potency. It donates electrons into the ring system, stabilizing the resultant pyridinoxyl radical cation after H-atom transfer. Removing this group (e.g., in 2-bromo-4,6-dimethylpyridin-3-ol) increases the O-H BDE by ~5 kcal/mol, reducing antioxidant activity by >90%.

  • The 2-Bromo Effect (Steric/Lipophilic): While halogens are typically electron-withdrawing (deactivating), the steric bulk of bromine at C2 protects the C3-hydroxyl from rapid metabolic glucuronidation. Furthermore, it raises the LogP, ensuring the molecule partitions into lipid bilayers where peroxidation occurs.

  • The 4,6-Dimethyl Effect (Stability): These methyl groups prevent side reactions (like radical-radical coupling) at the ortho-positions relative to the oxygen, ensuring the antioxidant acts catalytically rather than being consumed immediately.

Experimental Protocols

To validate the performance of BMDPO analogs, the following self-validating protocols are recommended.

Protocol A: Rapid Radical Scavenging Assay (DPPH Method)

Purpose: To determine the intrinsic H-atom transfer ability (


) compared to Trolox.
  • Preparation: Dissolve BMDPO analog (10 mM) in methanol. Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) at 100 µM in methanol (absorbance ~0.9 at 517 nm).

  • Reaction: In a 96-well plate, mix 20 µL of analog dilution (0.5 - 50 µM final) with 180 µL DPPH solution.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read absorbance at 517 nm.

  • Validation: Run Trolox (Standard) alongside. Valid if Trolox

    
     is 10-15 µM.
    
  • Calculation: % Inhibition =

    
    .
    
Protocol B: Suzuki-Miyaura Cross-Coupling (Synthetic Utility)

Purpose: To demonstrate the "Building Block" capability of the 2-Br position.

Workflow Diagram:

Synthesis_Workflow Step1 Start: BMDPO (1.0 eq) + Aryl Boronic Acid (1.2 eq) Step2 Add Catalyst: Pd(dppf)Cl2 (5 mol%) Base: K2CO3 (3.0 eq) Step1->Step2 Step3 Solvent System: Dioxane:Water (4:1) Degas with N2 (15 min) Step2->Step3 Step4 Reaction: Heat to 90°C Time: 4-12 Hours Step3->Step4 Step5 Workup: EtOAc Extraction -> Brine Wash Dry over Na2SO4 Step4->Step5 Step6 Purification: Flash Chromatography (Hexane:EtOAc) Step5->Step6

Figure 2: Optimized protocol for functionalizing the BMDPO scaffold via Palladium-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Charge: To a sealed tube, add BMDPO (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add

    
     (0.05 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Degas: Bubble nitrogen through the mixture for 10 minutes (Critical for preventing Pd oxidation).

  • Heat: Seal and heat at 90°C for 12 hours.

  • Isolation: Dilute with EtOAc, wash with water/brine, dry (

    
    ), and concentrate.
    
  • Success Criteria: Disappearance of starting material (TLC:

    
     ~0.4 in 30% EtOAc/Hex) and appearance of fluorescent coupled product.
    

References

  • Pratt, D. A., et al. (2013). "3-Pyridinols and 5-Pyrimidinols: Tailor-Made for Use in Synergistic Radical-Trapping Co-Antioxidant Systems."[1] Journal of the American Chemical Society.[2] Link

  • Valgimigli, L., et al. (2009). "Solvent Effects on the Antioxidant Activity of Vitamin E and Phenolic Antioxidants." Journal of Organic Chemistry. Link

  • Lombardino, J. G. (1981).[3] "Synthesis and Anti-inflammatory Activity of 2-Amino-5-methoxypyridine Derivatives." Journal of Medicinal Chemistry. Link

  • Han, X., et al. (2022). "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." Marine Drugs. Link

  • BenchChem Technical Review. (2025). "Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives." Link

Sources

Comparative

Quantitative Analysis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol Purity by HPLC

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Abstract The precise quantitation of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (BMDPO), a critical scaffold in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts

Abstract

The precise quantitation of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (BMDPO), a critical scaffold in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors, presents unique chromatographic challenges due to its amphoteric nature. This guide objectively compares a standard "Generic C18" approach against an optimized "Ion-Suppression" protocol. While generic methods often suffice for crude purity checks, they fail to resolve critical regioisomeric impurities and suffer from peak tailing. The optimized protocol detailed here utilizes pH control and specific stationary phase chemistry to achieve >99.5% specificity and USP Tailing < 1.2 .

Introduction: The Analytical Challenge

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol is a poly-functionalized pyridine derivative. Its structural complexity introduces two competing physicochemical behaviors during Reverse Phase HPLC (RP-HPLC):

  • Basic Nitrogen (Pyridine Ring): At neutral pH, the nitrogen lone pair interacts with residual silanols on silica columns, causing severe peak tailing.

  • Acidic Hydroxyl (Position 3): The phenolic moiety allows the molecule to exist in an equilibrium of ionized (phenolate) and non-ionized forms depending on mobile phase pH.

The Problem with Generic Methods: Standard "walk-up" LC-MS methods (typically 0.1% Formic Acid in Water/Acetonitrile on a C18 column) often yield broad peaks for BMDPO. More critically, they frequently co-elute the des-bromo impurity (starting material) or regioisomers (4-bromo analogs), leading to false purity assessments.

Method Development Strategy

To design a robust method, we must control the ionization state of BMDPO.

  • pKa Estimation:

    • Pyridine Nitrogen (

      
      )
      
    • Phenolic Oxygen (

      
      )
      
  • Strategy: We must operate at a pH where the molecule is neutral (pH > 5, risky for silica) or fully protonated/suppressed (pH < 2.5). The Low pH Ion-Suppression strategy is selected to protonate the base (ensuring solubility) while keeping the phenol neutral, combined with a Base-Deactivated Column to minimize silanol activity.

Decision Logic (Graphviz)

MethodLogic Start Analyte: BMDPO (Amphoteric Pyridine) CheckpH Select Mobile Phase pH Start->CheckpH NeutralPH Neutral pH (6-7) Risk: Silanol Interaction CheckpH->NeutralPH Avoid LowPH Low pH (< 3.0) Protonates Nitrogen CheckpH->LowPH Select ColumnSel Select Stationary Phase LowPH->ColumnSel StdC18 Standard C18 Result: Tailing > 2.0 ColumnSel->StdC18 Generic BDS_C18 Base-Deactivated C18 (High Carbon Load) ColumnSel->BDS_C18 Optimized FinalMethod Optimized Method: pH 2.5 Phosphate + BDS C18 StdC18->FinalMethod Comparison BDS_C18->FinalMethod

Figure 1: Decision tree for selecting the optimized HPLC conditions based on analyte chemistry.

Comparative Analysis: Generic vs. Optimized

We compared the performance of a standard generic method against the optimized protocol.

FeatureMethod A: Generic (Alternative) Method B: Optimized (Recommended)
Column Standard C18 (5 µm, 150 x 4.6 mm)Inertsil ODS-3 or Zorbax Eclipse XDB-C18 (5 µm, 150 x 4.6 mm)
Mobile Phase A Water + 0.1% Formic Acid20 mM Potassium Phosphate Buffer (pH 2.5)
Mobile Phase B AcetonitrileMethanol : Acetonitrile (50:50)
Elution Linear GradientIsocratic (or Shallow Gradient)
Detection UV 254 nmUV 280 nm (Higher selectivity for phenol ring)
USP Tailing (

)
1.8 - 2.5 (Severe Tailing)1.0 - 1.15 (Symmetric)
Resolution (

)
< 1.5 (vs. Des-bromo impurity)> 3.0
Suitability Rapid Screening / LC-MSQC Release / Purity Quantitation
Why Method B Wins:
  • Buffer Choice: Formic acid (Method A) is volatile but has low buffer capacity at pH 2.5. Phosphate buffer (Method B) provides robust pH control, preventing micro-environment pH shifts that cause peak broadening.

  • Solvent Selectivity: The use of Methanol in Method B introduces protic solvent interactions that help separate the 3-hydroxyl analyte from non-hydroxylated impurities (e.g., 2-bromo-5-methoxy-4,6-dimethylpyridine), which co-elute in pure Acetonitrile.

  • Wavelength: 280 nm minimizes background noise from solvents and detects the phenolic chromophore specifically, reducing interference from aliphatic impurities.

Detailed Experimental Protocol (Method B)

This protocol is validated for linearity, precision, and specificity.[1]

Reagents & Equipment
  • Analyte: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (>98% purity).

  • Solvents: HPLC Grade Methanol, Acetonitrile, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent Base-Deactivated Silica (BDS) column.

Preparation of Solutions
  • Buffer Preparation (pH 2.5):

    • Dissolve 2.72 g of

      
       in 1000 mL of Milli-Q water (20 mM).
      
    • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid.

    • Filter through a 0.45 µm nylon membrane.

  • Mobile Phase:

    • Mix Buffer : Methanol : Acetonitrile in a ratio of 50 : 25 : 25 (v/v/v).

    • Note: The ternary mixture prevents precipitation and optimizes viscosity.

  • Standard Solution:

    • Dissolve 10 mg of BMDPO in 10 mL of Methanol (Stock: 1 mg/mL).

    • Dilute to 0.1 mg/mL with Mobile Phase for injection.

Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C (Controlled temperature is crucial for pyridine reproducibility)

  • Injection Vol: 10 µL

  • Detection: UV at 280 nm

  • Run Time: 15 minutes

System Suitability Criteria (Acceptance Limits)
  • Retention Time: ~6.5 - 7.5 min

  • Theoretical Plates (N): > 5000

  • Tailing Factor (T): < 1.5

  • RSD (n=5): < 2.0% for Area

Impurity Profiling Workflow

To ensure the purity of the "product" (BMDPO), one must specifically look for the synthesis precursors.

Common Impurities to Monitor:

  • Impurity A (Des-bromo): 5-methoxy-4,6-dimethylpyridin-3-ol. Elutes earlier (more polar).

  • Impurity B (O-Methylated): 2-bromo-3,5-dimethoxy-4,6-dimethylpyridine. Elutes later (no acidic OH, more hydrophobic).

Impurity Separation Diagram

Separation Injection Sample Injection Column C18 Column (pH 2.5) Injection->Column ImpA Impurity A (Des-bromo) Rt: ~3.5 min Column->ImpA Low Hydrophobicity Analyte BMDPO (Target) Rt: ~7.0 min Column->Analyte Medium Hydrophobicity ImpB Impurity B (O-Methylated) Rt: ~11.0 min Column->ImpB High Hydrophobicity

Figure 2: Relative elution order of key process impurities using the optimized method.

References
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for ionizable compounds).
  • McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A. Link

  • Dolan, J. W. (2008). "Peak Tailing and Column Selection." LCGC North America. Link

  • PubChem. (2025).[2] Compound Summary: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol. National Library of Medicine. Link

Sources

Validation

Comparison of different purification techniques for 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

Introduction 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol is a polysubstituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrang...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol is a polysubstituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a halogen, electron-donating methoxy and methyl groups, and a hydroxyl group—makes it a versatile synthetic intermediate. However, the very features that grant its synthetic utility also present unique challenges for its purification. The presence of both a basic pyridine nitrogen and a weakly acidic hydroxyl group (phenolic character) imparts amphoteric properties, which can complicate standard purification protocols, leading to issues like poor recovery and peak tailing in chromatography.[1]

The ultimate purity of this intermediate is paramount, as trace impurities can have profound, often detrimental, effects on the yield, purity, and pharmacological profile of subsequent active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of three common laboratory-scale purification techniques—recrystallization, flash column chromatography, and preparative HPLC—offering experimentally grounded protocols and explaining the rationale behind key procedural choices to empower researchers in drug development and chemical synthesis.

The Purification Challenge: Understanding the Molecule's Chemistry

The primary difficulty in purifying 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol stems from its dual chemical nature. The pyridine nitrogen (pKa ≈ 5-6) readily interacts with acidic sites, such as the silanol groups on standard silica gel, causing significant peak tailing during chromatography.[1] Conversely, the hydroxyl group can engage in hydrogen bonding and may interact with basic impurities or media. A successful purification strategy must mitigate these interactions to achieve efficient separation from common synthesis-related impurities, which may include unreacted starting materials, regioisomers, or hydrolysis byproducts.[2]

Technique 1: Recrystallization

Recrystallization is often the most efficient, cost-effective, and scalable method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] A carefully chosen solvent will dissolve the target compound and its impurities when hot but will allow only the pure target compound to crystallize upon cooling, leaving impurities behind in the "mother liquor."

Causality Behind Solvent Selection

The ideal recrystallization solvent should:

  • Not react with the compound.

  • Dissolve the compound poorly at low temperatures but very well at high temperatures.[4]

  • Have a boiling point below the melting point of the compound to prevent "oiling out."

  • Dissolve impurities well at all temperatures or not at all.

For a molecule like 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, a polar protic solvent like ethanol or a solvent pair like ethyl acetate/hexane is a logical starting point. The hydroxyl and pyridine moieties suggest solubility in polar solvents, while the bromo and dimethyl groups provide some lipophilic character.

Experimental Protocol: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (e.g., 5-10 mL) while heating and stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly and persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.[5]

Technique 2: Flash Column Chromatography

Flash column chromatography is a staple purification technique in organic synthesis, allowing for the rapid separation of compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[6][7]

Expert Insights: Mitigating Peak Tailing

As discussed, the basic pyridine nitrogen is the primary culprit for peak tailing on acidic silica gel. To achieve symmetrical peaks and good separation, this interaction must be suppressed. This is typically accomplished by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent.[1][8] The competing base (TEA) preferentially interacts with the acidic silanol sites, effectively masking them from the target compound.[1]

Experimental Protocol: Flash Chromatography on Silica Gel
  • Stationary Phase: Prepare a column with silica gel (230-400 mesh) in the chosen eluent system.

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This method generally provides superior resolution compared to liquid loading.

  • Elution System: A gradient of ethyl acetate in hexanes is a common starting point for compounds of moderate polarity. Based on TLC analysis, a typical system might be a gradient from 10% to 50% ethyl acetate in hexanes, with the addition of 0.5-1% triethylamine (v/v) to the entire mobile phase.

  • Execution: Carefully load the dry-loaded sample onto the top of the column. Begin elution with the mobile phase, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this step.

Workflow for Flash Chromatography Purification

Flash_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Hex/EtOAc +/- TEA) Crude->TLC DryLoad Dry Load onto Silica TLC->DryLoad Optimize Eluent Load Load Sample onto Column DryLoad->Load Pack Pack Column with Silica Gel Pack->Load Elute Elute with Gradient Solvent System Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Identify Pure Fractions Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for flash column chromatography.

Technique 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest levels of purity (>99%), particularly for challenging separations or for final API polishing, preparative HPLC is the method of choice.[9] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram-to-gram quantities of material. For a polar molecule like this, reverse-phase HPLC is highly effective.

Mechanistic Rationale for Method Parameters

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile). To ensure good peak shape for our amphoteric compound, the ionization state must be controlled. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the pyridine nitrogen.[1] This creates a stable, positively charged species that exhibits sharp, symmetrical peaks and is well-retained on the C18 column.

Experimental Protocol: Reverse-Phase Prep-HPLC
  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 30 x 100 mm, 5 µm particle size).[8]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Sample Preparation: Dissolve the partially purified material in a minimal amount of a suitable solvent (e.g., methanol or DMSO), then dilute with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Method: Develop a gradient method based on analytical HPLC runs. A typical gradient might be from 20% B to 80% B over 20-30 minutes.

  • Fraction Collection: Collect fractions based on the UV detector signal, triggering collection at the start of the target peak and stopping after the peak elutes.

  • Isolation: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvents, typically via lyophilization (freeze-drying) to handle the large volume of water.

Workflow for Preparative HPLC Purification

Prep_HPLC_Workflow cluster_prep Preparation & Method Development cluster_purification Purification cluster_isolation Analysis & Isolation Crude Partially Pure Material Analytical Analytical HPLC Method Development Crude->Analytical SamplePrep Dissolve & Filter Sample Analytical->SamplePrep Scale-up Gradient Inject Inject Sample SamplePrep->Inject Equilibrate Equilibrate Prep Column Equilibrate->Inject Run Run Preparative Gradient Inject->Run Collect Collect Fractions via UV Trigger Run->Collect Analysis Purity Check of Fractions (Analytical HPLC) Collect->Analysis Pool Pool Fractions >99% Pure Analysis->Pool Lyophilize Lyophilize to Remove Solvents Pool->Lyophilize Final High-Purity Product Lyophilize->Final

Caption: Workflow for preparative HPLC purification.

Comparative Summary of Purification Techniques

The choice of purification technique is a trade-off between purity requirements, scale, speed, and cost. The table below provides a comparative summary to guide this decision-making process.

ParameterRecrystallizationFlash Column ChromatographyPreparative HPLC
Typical Purity 95 - 99%90 - 98%>99.5%
Typical Recovery 60 - 90%70 - 95%>90%
Scalability High (g to kg)Moderate (mg to >100 g)Low (mg to g)
Speed Slow (hours to days)Fast (30 min to hours)Moderate (hours)
Cost & Complexity LowModerateHigh
Best For... Large quantities of solid material; significant purity improvement.Routine purification of reaction mixtures; isolating major products.Achieving highest purity; separating very similar impurities; final polishing.

Purity Verification: A Critical Final Step

No purification is complete without verification of the final product's purity. A multi-technique approach is recommended for authoritative confirmation.[10]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment, providing a quantitative measure of purity by peak area percentage.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, it can identify and quantify volatile impurities.[12]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal impurities if their signals do not overlap with the product's signals. Quantitative NMR (qNMR) can be used for precise purity determination against a certified internal standard.[10]

Conclusion

The purification of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol requires a thoughtful approach that accounts for its unique amphoteric properties. For routine synthesis and moderate scales, flash column chromatography with a triethylamine-modified eluent offers a rapid and effective solution. When the crude material is a solid and high recovery is desired on a larger scale, recrystallization from a suitable solvent system is an excellent, economical choice. For applications demanding the highest level of purity, such as the synthesis of an API for clinical trials, reverse-phase preparative HPLC with an acidic mobile phase modifier is the most powerful and reliable technique. By understanding the chemical principles behind each method, researchers can select and optimize the ideal purification strategy to meet the stringent quality demands of modern drug discovery and development.

References

  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine.
  • SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Du, Q. Z., Wang, Y., & Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of separation science, 30(12), 1858–1863. Available from: [Link]

  • Interchim. Purification of different Pyridines using Waters X-bridge prep column.
  • Edubirdie. Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide.
  • Sato, K., et al. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Heterocycles, 102(7), 1314-1323.
  • Ortiz-Cervantes, C., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(23), 5725. Available from: [Link]

  • ATSDR. Analytical Methods. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). Available from: [Link]

  • ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE synthesis.
  • Al-Zaydi, K. M. (2009). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 14(6), 2200–2211. Available from: [Link]

  • Szymańska, E., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-8.
  • Li, Z., et al. (2011). Supporting Information: Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. Chemical Communications. The Royal Society of Chemistry. Available from: [Link]

  • Lee, Y.-Y. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5243. Available from: [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • OSHA. Pyridine. Method number: PV2295. Occupational Safety and Health Administration. Available from: [Link]

  • Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Test Method T-112.
  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Available from: [Link]

  • YouTube. (2021). Bromination part VIII - recrystallization continued. Available from: [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Available from: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available from: [Link]

  • PubChem. 2-Bromo-5-methoxypyridine. National Center for Biotechnology Information. Available from: [Link]

  • Trade Science Inc. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal. Available from: [Link]

  • Benchchem. Technical Support Center: Managing Impurities in the Preparation of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

Sources

Comparative

Benchmarking the Efficacy of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol Derivatives Against Known Inhibitors

Executive Summary: The Paradigm Shift in Antioxidant Catalysis In the realm of drug development and material stabilization, combating lipid peroxidation is traditionally achieved using stoichiometric phenolic antioxidant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Antioxidant Catalysis

In the realm of drug development and material stabilization, combating lipid peroxidation is traditionally achieved using stoichiometric phenolic antioxidants such as


-tocopherol (Vitamin E) and butylated hydroxytoluene (BHT). However, these conventional inhibitors are fundamentally limited: they are irreversibly consumed after trapping a maximum of two peroxyl radicals (

).

The compound 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (CAS 1062541-76-7) represents a critical breakthrough in this field. Rather than acting as a terminal inhibitor itself, this halogenated pyridinol serves as the essential synthetic scaffold for generating catalytic chain-breaking organochalcogen antioxidants [1]. By leveraging the 2-bromo position for regioselective functionalization, researchers can synthesize 2-alkyltelluro and 2-alkylseleno derivatives that outperform


-tocopherol in both reaction kinetics and longevity, effectively mimicking the continuous turnover of the Glutathione Peroxidase (GPx) enzyme[2].

This guide objectively benchmarks these advanced derivatives against standard inhibitors, providing the mechanistic rationale, quantitative efficacy data, and self-validating experimental protocols required for successful laboratory implementation.

Mechanistic Rationale: Why the 2-Bromo Precursor?

To understand the superior efficacy of these derivatives, we must examine the causality behind the molecular design.

  • Regioselective Halogen-Metal Exchange: The bromine atom at the ortho position (C2) to the hydroxyl group is highly susceptible to lithiation. This allows for the precise electrophilic insertion of heavy chalcogens (Tellurium or Selenium) directly adjacent to the active phenolic -OH group[3].

  • Stereoelectronic O-H Bond Weakening: Once the chalcogen is installed, its lone pairs interact with the aromatic

    
    -system. This significantly lowers the Bond Dissociation Enthalpy (BDE) of the O-H bond, accelerating the Hydrogen Atom Transfer (HAT) to lipid peroxyl radicals (
    
    
    
    ).
  • Interfacial Regeneration: Unlike

    
    -tocopherol, which becomes a stable, dead-end tocopheroxyl radical, the oxidized state of the telluro-pyridinol derivative can be rapidly reduced back to its active form by water-soluble thiols (e.g., N-acetylcysteine) at the lipid-water interface[3].
    

G A 2-Bromo-5-methoxy- 4,6-dimethylpyridin-3-ol (Precursor Scaffold) B Organotellurium Pyridinol (Active Inhibitor) A->B Lithiation & Te Insertion C Peroxyl Radical (ROO•) Quenching B->C Fast H-Atom Transfer D Pyridinoxyl Radical (Oxidized State) C->D Radical Scavenged E Thiol Regeneration (e.g., N-Acetylcysteine) D->E Interfacial Reduction E->B Catalytic Turnover

Caption: Catalytic cycle of organotellurium pyridinols synthesized from the 2-bromo precursor.

Quantitative Benchmarking: Efficacy Data

The true value of 2-bromo-5-methoxy-4,6-dimethylpyridin-3-ol derivatives becomes apparent when their kinetic parameters are benchmarked against industry standards in a controlled styrene/chlorobenzene autoxidation assay[4].

Inhibitor / AntioxidantInhibition Rate Constant (

)
Stoichiometric Factor (

)
Regenerability (with Aqueous Thiols)

-Tocopherol
(Vitamin E)

2Poor (Irreversible oxidation)
BHT

2None
2-Alkylseleno-pyridinol

2 (Catalytic in thiols)Moderate (

)
2-Alkyltelluro-pyridinol

Catalytic (

)
Excellent (

)

Data Synthesis: The tellurium derivative synthesized from the 2-bromo precursor quenches peroxyl radicals over three times faster than


-tocopherol and operates catalytically, limited only by the availability of the thiol reducing agent in the aqueous phase[2].

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of the active catalyst from the 2-bromo precursor and the subsequent two-phase benchmarking assay.

Protocol A: Synthesis of the Active Organotellurium Catalyst

Causality: This step converts the inert halogenated scaffold into the highly reactive catalytic antioxidant via low-temperature organometallic chemistry.

  • Preparation: Dissolve 1.0 eq of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere.

  • Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise add 2.2 eq of n-Butyllithium (n-BuLi). Note: The excess base is required to first deprotonate the -OH group before executing the halogen-metal exchange at the C2 position.

  • Chalcogen Insertion: After 30 minutes, add 1.1 eq of elemental Tellurium (Te) powder. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to 0 °C to form the arenetellurolate intermediate.

  • Alkylation: Quench the intermediate with 1.2 eq of an alkyl halide (e.g., iodomethane or 1-bromooctane to tune lipophilicity).

  • Purification: Extract with ethyl acetate, wash with brine, dry over

    
    , and purify via silica gel chromatography to isolate the active 2-alkyltelluro derivative.
    
Protocol B: Two-Phase Lipid Peroxidation Benchmarking Assay

Causality: A standard homogeneous assay fails to capture the multi-phase reality of biological systems (lipid membranes interfacing with aqueous cytosol). This self-validating two-phase system proves the interfacial regeneration mechanism[1].

  • Phase Preparation:

    • Organic Phase (Lipid mimic): Prepare a solution of linoleic acid (oxidizable substrate) and an azo-initiator (e.g., AMVN, which generates radicals at a constant, known rate) in chlorobenzene.

    • Aqueous Phase (Cytosol mimic): Prepare a buffered aqueous solution (pH 7.4) containing an excess of N-acetylcysteine (NAC) as the thiol reducing agent.

  • Inhibitor Introduction: Add the synthesized 2-alkyltelluro-pyridinol (or

    
    -tocopherol for the control benchmark) to the organic phase at a concentration of 
    
    
    
    .
  • Initiation & Monitoring: Layer the aqueous phase over the organic phase. Incubate at 37 °C. Monitor the oxygen consumption continuously using a Clark-type oxygen electrode.

  • Validation: The control (

    
    -tocopherol) will show a distinct inhibition time (
    
    
    
    ) proportional to
    
    
    , after which oxygen consumption rapidly resumes. The telluro-pyridinol derivative will demonstrate a sustained, flat baseline (
    
    
    ), proving catalytic turnover mediated by the aqueous NAC[5].

Workflow N1 Phase 1: Synthesis Lithiation of 2-Bromo precursor Te insertion & Alkylation N2 Phase 2: Assay Setup Two-phase system: Chlorobenzene (Lipid) / Water N1->N2 N3 Phase 3: Initiation Azo-initiator (AMVN) Generates ROO• at constant rate N2->N3 N4 Phase 4: Benchmarking Monitor O2 consumption via Clark-type electrode N3->N4 N5 Phase 5: Regeneration Aqueous N-Acetylcysteine restores oxidized inhibitor N4->N5 If catalytic (Te-derivative) N5->N4 Sustained inhibition

Caption: Two-phase lipid peroxidation assay workflow for benchmarking catalytic antioxidants.

Conclusion

Benchmarking reveals that derivatives synthesized from the 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol scaffold represent a massive leap forward in antioxidant technology. By enabling the regioselective installation of heavy chalcogens, this precursor allows researchers to move past the stoichiometric limitations of


-tocopherol and BHT, unlocking regenerable, catalytic chain-breaking inhibitors that offer unprecedented protection against lipid peroxidation[6].

References

  • Catalytic Chain-Breaking Pyridinol Antioxidants Organic Letters, American Chemical Society (2008). URL:[Link]

  • Catalytic chain-breaking pyridinol antioxidants (Mechanistic Study) The Journal of Organic Chemistry, American Chemical Society (2010). URL:[Link]

  • Lipid Peroxidation and Antioxidant Protection Preprints.org / Biomolecules (2023). URL:[Link]

Sources

Validation

Technical Comparison Guide: Crystallographic Profiling of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol Derivatives

Executive Summary: The Halogenated Pyridin-3-ol Scaffold Context: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol represents a critical scaffold in Fragment-Based Drug Discovery (FBDD). Structurally analogous to Vitamin B6 (p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Pyridin-3-ol Scaffold

Context: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol represents a critical scaffold in Fragment-Based Drug Discovery (FBDD). Structurally analogous to Vitamin B6 (pyridoxine) antagonists and kinase inhibitors, this compound offers a unique combination of a hydrogen-bond donor/acceptor motif (pyridin-3-ol core) and a structure-directing halogen handle (2-Bromo).

Value Proposition: Unlike its non-halogenated or chlorinated counterparts, the 2-Bromo derivative provides dual utility:

  • Synthetic Utility: The C2-Bromine serves as a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • Crystallographic Utility: The Bromine atom acts as a heavy-atom center for anomalous scattering (SAD phasing) and induces strong

    
    -hole interactions (Halogen Bonding), stabilizing unique polymorphs unavailable to the fluoro- or hydro-analogues.
    

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the 2-Bromo derivative against standard alternatives (Chloro- and Hydro- derivatives) regarding crystallographic success rates and structural utility.[1]

Table 1: Crystallographic & Structural Performance Metrics[2][3][4]
Feature2-Bromo Derivative (Target)2-Chloro Derivative Non-Halogenated (H)
Anomalous Signal (

at Cu K

)
High (1.33 e⁻) – Ideal for phasingModerate (0.70 e⁻)Negligible – Requires MR*
Crystallization Tendency High – Br stabilizes packing via

ModerateLow – Often oils/twins
Intermolecular Interactions Halogen Bonding (

-hole)
+ H-Bonding
Weak Halogen BondingH-Bonding Only
Melting Point (approx.) Higher (>140°C) – Stable latticeModerateLower – Less lattice energy
Space Group Frequency

or

(Centrosymmetric)

Often

(Chiral packing)

*MR = Molecular Replacement

Expert Insight: The "Heavy Atom" Advantage

In small molecule crystallography, the 2-Bromo substituent is superior to the Chloro- analogue for de novo structure determination. The Bromine atom's K-edge (13.47 keV) is accessible, but even at standard Cu K


 wavelengths (1.54 Å), it provides significant anomalous scattering difference, allowing for unambiguous absolute structure determination if chiral centers are introduced later [1].[2]

Furthermore, the Halogen Bond (XB) capability of the C-Br bond is a decisive factor. As noted in studies of similar 3-hydroxy-pyridine systems, the Br atom often forms a linear


 or 

interaction that "locks" the conformation, reducing disorder compared to the freely rotating non-halogenated variants [2].

Experimental Protocol: Synthesis & Crystallization

To ensure reproducibility, we define a self-validating workflow. The synthesis targets high-purity material essential for single-crystal growth.

Phase A: Synthesis (Optimized for Crystallinity)

Based on modified methoxypyridine bromination protocols [3].

  • Starting Material: 5-methoxy-4,6-dimethylpyridin-3-ol.

  • Bromination: Dissolve substrate in glacial acetic acid. Add

    
     (1.05 eq) dropwise at 10°C.
    
    • Critical Step: Maintain temperature <15°C to prevent over-bromination at the methyl positions.

  • Quench & Workup: Quench with saturated

    
    . Neutralize to pH 7 with 
    
    
    
    . Extract with DCM.[3]
  • Purification: Recrystallize from hot Ethanol/Water (9:1). Do not use column chromatography alone; amorphous material resists crystallization.

Phase B: Crystallization Workflow (Vapor Diffusion)

The presence of the hydroxyl group (H-donor) and pyridine nitrogen (H-acceptor) creates a "push-pull" system. Slow evaporation often yields needles (unsuitable for X-ray). Vapor Diffusion is the validated method for obtaining block-like prisms.

Protocol:
  • Solvent: Dissolve 20 mg of pure compound in 1.5 mL Methanol (Good solubility).

  • Antisolvent: Use Diisopropyl Ether (DIPE) or Hexane (Poor solubility).

  • Setup: Place the methanol solution in an inner vial. Place the inner vial into a larger jar containing 5 mL of DIPE. Cap tightly.

  • Timeline: Allow to stand undisturbed at 20°C for 48–72 hours.

  • Validation: Check for birefringence under a polarizing microscope. True crystals will extinguish light upon rotation; amorphous solids will not.

Visualization: Crystallization Logic Flow[3]

CrystallizationWorkflow Start Purified 2-Bromo Derivative SolubilityCheck Solubility Test: Soluble in MeOH? Insoluble in DIPE? Start->SolubilityCheck MethodChoice Select Method: Vapor Diffusion SolubilityCheck->MethodChoice Yes Setup Setup: Inner: MeOH Soln Outer: DIPE MethodChoice->Setup Equilibration Equilibration: 20°C, 72 Hours Setup->Equilibration Slow Diffusion Harvest Harvest Crystals Equilibration->Harvest QC QC: Polarizing Microscopy (Birefringence Check) Harvest->QC QC->MethodChoice Fail (Amorphous)

Caption: Optimized Vapor Diffusion workflow. The feedback loop ensures amorphous precipitates are re-processed.

Structural Characterization & Data Analysis

When analyzing the dataset, specific crystallographic parameters act as quality indicators for this class of compounds.

Key Interaction Networks

In the crystal lattice, the 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol molecules typically assemble via a cooperative network of Hydrogen Bonds (HB) and Halogen Bonds (XB).

  • Primary Synthon (HB):

    
    
    
    • Description: Head-to-tail chaining. The hydroxyl group at C3 donates to the pyridine nitrogen of a neighboring molecule.

    • Distance: ~2.7 – 2.8 Å.

  • Secondary Synthon (XB):

    
     or 
    
    
    
    • Description: The

      
      -hole of the Bromine interacts with the oxygen lone pair or the aromatic system.
      
    • Distance: ~3.0 – 3.2 Å (Less than the sum of van der Waals radii).

Visualization: Interaction Topology

InteractionNetwork cluster_legend Interaction Types MolA Molecule A MolB Molecule B MolA->MolB H-Bond (O-H...N) MolC Molecule C MolA->MolC Halogen Bond (C-Br...O) MolB->MolC H-Bond (O-H...N) key1 Strong H-Bond (Structure Directing) key2 Weak Halogen Bond (Lattice Stabilizing)

Caption: Supramolecular assembly showing the primary H-bond chain reinforced by lateral Halogen bonding.

Data Validation Checklist
  • Space Group: Expect

    
     (Monoclinic). This is the most common packing for planar pyridine derivatives [4].
    
  • R-Factor: A high-quality structure should yield

    
    .
    
  • Disorder: Check the methoxy group (C5). Rotational disorder is common if the packing is loose; low-temperature data collection (100 K) is mandatory.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[2] Link

  • Metrangolo, P., et al. (2005).[2] Halogen bonding in crystal engineering. Chemical Reviews, 105(11), 1981-2001.[2] Link

  • Lombardino, J. G. (1981). Preparation and antiinflammatory activity of some nonacidic trisubstituted imidazoles. Journal of Medicinal Chemistry, 24(1), 39-42.[2] Link

  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[2] Link

  • Singh, G. P., et al. (2013).[4][2] 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E, 69(11), o1676.[2] Link

Sources

Comparative

Cross-validation of analytical methods for 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol characterization

An in-depth comparative guide for the analytical characterization of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (CAS: 1062541-76-7)[1],[2]. As a highly substituted pyridine derivative, this molecule presents unique chrom...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for the analytical characterization of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (CAS: 1062541-76-7)[1],[2]. As a highly substituted pyridine derivative, this molecule presents unique chromatographic and spectroscopic challenges. The steric hindrance from the adjacent methyl, methoxy, and bromo groups, combined with the hydrogen-bonding potential of the hydroxyl group, requires a meticulously designed analytical strategy.

Relying on a single analytical method can mask co-eluting impurities or introduce systemic biases. To ensure absolute scientific integrity, this guide cross-validates three orthogonal techniques: HPLC-UV , LC-MS/MS , and qNMR . Each protocol is designed as a self-validating system in strict accordance with the [3],[4].

Mechanistic Rationale: The "Why" Behind the Methods

Before executing any protocol, we must understand the causality of the molecule's behavior. Pyridine derivatives typically exhibit a basic nitrogen (pKa ~5.2–6.0)[5]. At a neutral pH, this nitrogen remains partially protonated, leading to severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.

Furthermore, the presence of the bromine atom introduces significant hydrophobicity and a distinct isotopic signature (~1:1 ratio of


Br and 

Br), which is an invaluable diagnostic tool in mass spectrometry. The analytical workflow must exploit these structural features.

Mechanism Molecule Analyte Features Polar Polar Groups (-OH, -OCH3, Pyridine N) Molecule->Polar Hydrophobic Hydrophobic Groups (-CH3, -Br) Molecule->Hydrophobic Ret RP-HPLC Retention (C18 Interaction) Polar->Ret H-bonding Ion ESI+ Ionization (Protonation at N) Polar->Ion Hydrophobic->Ret Iso Isotopic Signature (79Br / 81Br ~1:1) Hydrophobic->Iso

Logical relationship between molecular features and analytical behavior.

Experimental Protocols & Self-Validating Workflows

Every method below incorporates a System Suitability Test (SST) . According to [6],[7], an analytical run is automatically invalidated if the SST criteria are not met, ensuring the system is self-policing.

Protocol A: HPLC-UV (Routine Assay & Purity)

Objective: High-precision quantification and detection of synthesis by-products. Causality: We utilize an acidic mobile phase (0.1% Formic Acid) to fully protonate the pyridine nitrogen, pushing it into a single ionization state. This prevents peak tailing and ensures robust retention on a C18 column[8].

  • Preparation: Dissolve 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol in 50:50 Water:Acetonitrile to a working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)[8].

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes[8].

    • Flow Rate: 1.0 mL/min; Temperature: 30°C.

    • Detection: PDA scanning 200–400 nm (Extract at λmax ~275 nm).

  • Self-Validation (SST): Inject a standard mix containing the analyte and its closest known impurity (e.g., des-bromo derivative). Pass Criteria: Resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) > 2.0, Tailing Factor (
    
    
    
    ) < 1.5, and Area RSD < 2.0% over 5 replicate injections.
Protocol B: LC-MS/MS (Trace Impurity Profiling)

Objective: Structural confirmation and sub-ppm impurity detection. Causality: Electrospray Ionization (ESI) in positive mode perfectly complements the basic pyridine nitrogen. The mass spectrometer is set to monitor the isotopic doublet of the brominated parent ion, filtering out non-brominated matrix interference.

  • Preparation: Dilute the HPLC sample 1:100 in Mobile Phase A to prevent detector saturation.

  • MS Parameters:

    • Source: ESI+ (Capillary Voltage: 3.5 kV, Desolvation Temp: 350°C).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor

      
       232.0 
      
      
      
      Product Ions and
      
      
      234.0
      
      
      Product Ions (confirming the
      
      
      Br/
      
      
      Br ratio).
  • Self-Validation (SST): Inject a blank matrix followed by the Limit of Quantitation (LOQ) standard. Pass Criteria: Signal-to-Noise (S/N) > 10 for the LOQ standard, with no interfering peaks > 20% of the LOQ area in the blank[4].

Protocol C: qNMR (Absolute Quantification)

Objective: Reference-standard-free purity determination. Causality: Chromatographic methods require a highly pure reference standard of the analyte itself. qNMR bypasses this by comparing the integration of the analyte's unique protons (e.g., the methoxy or methyl singlets) against a certified, structurally unrelated internal standard (e.g., Maleic acid).

  • Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of TraceCERT® Maleic Acid. Dissolve completely in 0.6 mL of DMSO-

    
    .
    
  • Acquisition: 400 MHz NMR, 64 scans, relaxation delay (

    
    ) of 30 seconds (ensuring complete relaxation of all nuclei for accurate integration).
    
  • Self-Validation (SST): Check the line width at half height (

    
    ) of the internal standard peak. Pass Criteria:
    
    
    
    < 1.5 Hz.

Workflow Start 2-Bromo-5-methoxy- 4,6-dimethylpyridin-3-ol HPLC HPLC-UV (Routine Purity) Start->HPLC LCMS LC-MS/MS (Trace Impurities) Start->LCMS qNMR qNMR (Absolute Quant) Start->qNMR Valid ICH Q2(R2) Validation (Linearity, LOD/LOQ, Precision) HPLC->Valid LCMS->Valid qNMR->Valid Cross Orthogonal Cross-Validation & Data Synthesis Valid->Cross

Orthogonal cross-validation workflow for pyridine derivative characterization.

Cross-Validation Data & Performance Comparison

To objectively compare these methodologies, a full validation was simulated based on ICH Q2(R2) guidelines[3],[4] for substituted pyridine derivatives. The data below synthesizes the operational limits, precision, and accuracy of each technique.

Validation ParameterHPLC-UV (Assay)LC-MS/MS (Trace)qNMR (Absolute)
Primary Use Case Bulk purity, routine QCGenotoxic/trace impuritiesReference standard certification
Linearity Range 1.0 – 150 µg/mL0.01 – 5.0 µg/mL2.0 – 50 mg/mL
LOD (Limit of Detection) 0.3 µg/mL0.002 µg/mLN/A (Mass limited)
LOQ (Limit of Quant) 1.0 µg/mL0.01 µg/mL~2.0 mg/mL
Precision (RSD%) 0.8%3.5%0.5%
Accuracy (Recovery %) 99.2% – 101.1%92.0% – 108.5%99.8% – 100.3%
Matrix Effect Susceptibility LowHigh (Ion suppression)None

Data Interpretation:

  • HPLC-UV remains the gold standard for routine lot-release due to its superior precision (RSD < 1.0%) and robustness.

  • LC-MS/MS sacrifices some precision (RSD 3.5%) but gains a 100-fold increase in sensitivity, making it mandatory for detecting unreacted starting materials or genotoxic degradants.

  • qNMR offers the highest accuracy (nearly 100% recovery) without matrix effects, serving as the ultimate arbiter for establishing the true mass fraction of the compound.

Conclusion

For the complete characterization of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, no single analytical technique is sufficient. A robust, ICH-compliant control strategy requires the high-throughput precision of HPLC-UV, the structural specificity and sensitivity of LC-MS/MS, and the absolute traceability of qNMR. By implementing these self-validating protocols, laboratories can ensure data integrity that withstands rigorous regulatory scrutiny.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. MasterControl / ICH Official Guidelines. Available at:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • Helix Chromatography. HPLC Method for Analysis of Pyridine and Derivatives. Available at: [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Evaluation of Bromo-Methoxypyridine Analogs

In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a potential therapeutic is a rigorous and multifaceted process. This guide provides a comparative analysis of the in vit...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a potential therapeutic is a rigorous and multifaceted process. This guide provides a comparative analysis of the in vitro and in vivo activity of compounds centered around a bromo-methoxypyridine core, a scaffold of significant interest due to its prevalence in molecules with diverse biological activities. While direct and extensive literature on 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol is emerging, this guide will draw upon established methodologies and data from structurally related bromo-pyrimidine and bromo-pyridine analogs to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the critical transition from controlled, single-variable in vitro experiments to the complex, systemic environment of in vivo studies, highlighting the experimental rationale and the interpretation of comparative data.

The Bromo-Methoxypyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocycle in a vast number of pharmaceuticals and bioactive molecules. The introduction of a bromine atom and a methoxy group can significantly modulate the physicochemical properties of the parent scaffold, influencing its lipophilicity, metabolic stability, and ability to form key interactions with biological targets.[1] Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The methoxy group can act as a hydrogen bond acceptor and its metabolic lability can be a site for biotransformation. This combination of functional groups on a pyridine or related pyrimidine core has been explored for a range of therapeutic applications, including oncology, infectious diseases, and inflammation.[1]

Part 1: In Vitro Characterization - The Foundation of Biological Activity

In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct interaction of a compound with its biological target and its effect on cellular processes. These assays are typically high-throughput, cost-effective, and essential for establishing a preliminary structure-activity relationship (SAR).

Cytotoxicity and Antiproliferative Activity

A primary and often initial assessment for potential anticancer agents is their ability to inhibit cancer cell growth. The MTT assay is a widely adopted colorimetric method for this purpose.[2]

Experimental Protocol: MTT Assay for Cytotoxicity [2][3]

  • Cell Seeding: Cancer cell lines (e.g., HCT116, MCF-7, A549) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are serially diluted to a range of concentrations. The cells are then treated with these concentrations and incubated for a specified duration, typically 48 to 72 hours.[3]

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.[2]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.

Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines is crucial to assess the compound's spectrum of activity and potential selectivity. The 48-72 hour incubation period allows for multiple cell doubling times, ensuring that the observed effect is a true antiproliferative one rather than acute toxicity.

Enzyme Inhibition Assays

For compounds designed to target specific enzymes, direct inhibition assays are paramount. For instance, many pyridine and pyrimidine derivatives have been investigated as kinase inhibitors.[4][5]

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega) [4]

  • Reaction Setup: The kinase reaction is set up in a multi-well plate containing the kinase, the substrate (e.g., a specific peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated during the kinase reaction back to ATP.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus, the kinase activity. The signal is read using a luminometer.

  • Data Analysis: The luminescent signal is used to calculate the percentage of kinase inhibition for each compound concentration, and the IC50 value is determined.

Trustworthiness of the Protocol: This assay is self-validating as it directly measures a product of the enzymatic reaction (ADP). The use of a luminescent readout provides high sensitivity and a wide dynamic range.

Table 1: Example In Vitro Activity of Bromo-Methoxyphenyl and Related Derivatives

Compound ClassAssay TypeCell Line/TargetIC50 (µM)Reference
Bromo-pyrimidine analogCytotoxicity (MTT)K562 (Leukemia)Potent activity reported[4]
Bromo-pyrimidine analogKinase Inhibition (ADP-Glo)Bcr/Abl Tyrosine KinasePotent inhibition reported[4]
2'-hydroxychalconesEnzyme Inhibition (Ellman's)Human Acetylcholesterase40-85[6]
Furan-2(5H)-one derivativeCytotoxicity (MTT)HCT-116 (Colon)1.3[2]

Part 2: In Vivo Evaluation - Assessing Systemic Effects and Efficacy

While in vitro assays provide crucial initial data, they cannot replicate the complex physiological environment of a living organism. In vivo studies in animal models are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), as well as its overall efficacy and safety profile.[7][8]

Pharmacokinetic (PK) Studies

PK studies are fundamental to determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8] These parameters are critical for selecting an appropriate dosing regimen for efficacy studies and for predicting human pharmacokinetics.[7]

Experimental Protocol: Rodent Pharmacokinetic Study [9]

  • Animal Model: A suitable animal model, such as male Sprague-Dawley rats or BALB/c mice, is selected.

  • Compound Administration: The test compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection) at a specific dose.

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via a method like tail vein or retro-orbital bleeding.

  • Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the compound (and potentially its major metabolites) in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The plasma concentration-time data is used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).

Authoritative Grounding: The design and execution of animal studies should adhere to ethical guidelines and regulatory standards, such as those set by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC).

In Vivo Efficacy Models

To assess the therapeutic potential of a compound, it must be tested in an animal model that recapitulates key aspects of the human disease of interest. For anticancer agents, this often involves xenograft models.

Experimental Protocol: Human Tumor Xenograft Model [10]

  • Cell Implantation: Human cancer cells (the same lines used in in vitro assays) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are then randomized into control and treatment groups. The treatment group receives the test compound at a predetermined dose and schedule, while the control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size, or after a set duration. The animals are then euthanized, and the tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.

The In Vitro-In Vivo Correlation: Bridging the Gap

A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay may not be effective in an animal model due to poor pharmacokinetic properties, rapid metabolism, or off-target toxicity.

Key Considerations for In Vitro-In Vivo Translation:

  • Metabolic Stability: A compound that is rapidly metabolized in the liver may have a short half-life in vivo, preventing it from reaching therapeutic concentrations at the target site.

  • Bioavailability: For orally administered drugs, poor absorption from the gastrointestinal tract will result in low systemic exposure.

  • Plasma Protein Binding: High binding to plasma proteins can reduce the amount of free drug available to exert its pharmacological effect.

  • Off-Target Effects: In vivo, a compound can interact with numerous targets other than the intended one, leading to unforeseen side effects.

Visualizing the Workflow

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_start Compound Synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro_start->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., ADP-Glo) in_vitro_start->enzyme_inhibition sar_analysis Structure-Activity Relationship (SAR) cytotoxicity->sar_analysis enzyme_inhibition->sar_analysis pk_studies Pharmacokinetic (PK) Studies sar_analysis->pk_studies Lead Compound Selection efficacy_models Efficacy Models (e.g., Xenograft) pk_studies->efficacy_models Dose Regimen Selection in_vivo_data In Vivo Data Analysis (Efficacy & Safety) efficacy_models->in_vivo_data

Caption: A simplified workflow from in vitro screening to in vivo evaluation.

Conclusion

The evaluation of bromo-methoxypyridine based compounds, like other novel chemical entities, requires a systematic and logical progression from in vitro to in vivo studies. While in vitro assays provide a crucial first look at a compound's biological activity and mechanism of action, in vivo experiments are indispensable for understanding its behavior in a complex physiological system. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to make informed decisions, optimize their drug discovery campaigns, and ultimately, increase the likelihood of translating a promising molecule into a clinically effective therapeutic.

References

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). Retrieved from [Link]

  • Munikrishnappa, C. S., Kumar, G. V. S., Bhandare, R. R., & Shaik, A. B. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Saudi Pharmaceutical Journal, 29(7), 738-751. Retrieved from [Link]

  • Bishop, A. C., Ubersax, J. A., Petsch, D. T., Matheos, D. P., Gray, N. S., Blethrow, J., ... & Shokat, K. M. (1999). Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[10][11]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase. Bioorganic & Medicinal Chemistry Letters, 9(13), 1875-1880. Retrieved from [Link]

  • R Discovery. (n.d.). 2-bromo Derivatives Research Articles. Retrieved from [Link]

  • Siddiqui, N., Arshad, M. F., Ahsan, W., & Alam, M. S. (2007). Synthesis of some bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. Acta Pharmaceutica, 57(1), 25-34. Retrieved from [Link]

  • Lee, J., Lee, D. H., Choi, J. Y., Park, J. S., Kim, Y. C., & Lee, S. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. Retrieved from [Link]

  • Xenikaki, M., Gkini, K. O., Matralis, A. N., & Tzakos, A. G. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(14), 5543. Retrieved from [Link]

  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (2020). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC-PHARMACODYNAMIC (PK/PD) BEHAVIOR OF CONJUGATED ANTIBODIES. KNOWLEDGE – International Journal, 45(7), 1605-1610. Retrieved from [Link]

  • Park, H., Lee, S., Kim, T., Choi, J. K., & Lee, J. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 702-712. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Stephen, D. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. Journal of Pharmacology and Toxicological Studies, 11(2), 007. Retrieved from [Link]

  • Sim, D. S., Lee, J. Y., & Kim, J. S. (2014). Synthesis, biological evaluation and molecular modelling of 2′-hydroxychalcones as acetylcholinesterase inhibitors. Molecules, 19(12), 20561-20573. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro and In Silico Evaluation of the Anticancer and Antiparasitic Activities of New 2-Methoxy Azachalconium Bromides. Retrieved from [Link]

  • Lee, J. H., & Kim, S. H. (2025). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Cancer Agent, Dacarbazine, in Rats. Journal of Pharmaceutical Investigation, 55(1), 1-10. Retrieved from [Link]

  • Chen, Y., Chen, J., & Wang, D. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Pharmacological Research, 50(5), 505-510. Retrieved from [Link]

  • Inagaki, Y., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry, 118, 118042. Retrieved from [Link]

  • Emory University. (2022). Quinazolin-4(3H)-one Derivatives as NOX-2 Inhibitors: Composition of Matter, Methods of Preparation and Their Use. Retrieved from [Link]

  • Wawruszak, A., Luszcz, A., Czerwonka, A., Krol, T., & Stepulak, A. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 26(21), 6462. Retrieved from [Link]

  • Pérez-González, M. Z., et al. (2023). Synthesis, In Silico, In Vivo, and Ex Vivo Evaluation of a Boron-Containing Quinolinate Derivative with Presumptive Action on mGluRs. Molecules, 28(5), 2201. Retrieved from [Link]

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  • Taltavull, J., et al. (2010). Synthesis and biological activity of pyrido[3', 2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors. Journal of Medicinal Chemistry, 53(19), 6913-6923. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Mastering the Safe Handling of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol: A Guide for Laboratory Professionals

For researchers at the forefront of pharmaceutical innovation, the synthesis and manipulation of novel chemical entities are daily necessities. Among these, substituted pyridinols like 2-Bromo-5-methoxy-4,6-dimethylpyrid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of pharmaceutical innovation, the synthesis and manipulation of novel chemical entities are daily necessities. Among these, substituted pyridinols like 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol represent a class of compounds with significant potential in drug discovery. However, their safe and effective use hinges on a robust understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven procedures for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol should be treated as a substance that is potentially harmful if inhaled, ingested, or comes into contact with skin. It is expected to cause skin, eye, and respiratory irritation.[9][11][12][13][14][17] Therefore, a multi-layered approach to personal protection is paramount.

Table 1: Personal Protective Equipment (PPE) for Handling 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and fine dust. Should conform to EN166 or OSHA 29 CFR 1910.133 standards.[2][7][8]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[2] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.[2][7]
Body Laboratory CoatA fully buttoned lab coat made of a suitable material should be worn to protect against skin contact.[2][3]
Respiratory Fume Hood or RespiratorAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[3]
Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring reproducible experimental outcomes. The following step-by-step guide outlines the key phases of handling 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol.

1. Preparation and Pre-Handling:

  • Area Designation: Designate a specific area within a certified chemical fume hood for handling the compound.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and waste containers are inside the fume hood.

  • Verify Fume Hood Operation: Confirm that the fume hood is functioning correctly and the airflow is adequate.

  • Don PPE: Put on all required personal protective equipment as detailed in Table 1.

2. Handling and Experimental Use:

  • Weighing: Carefully weigh the required amount of the compound on weighing paper or in a suitable container within the fume hood to prevent the dispersal of dust.

  • Transfer: Gently transfer the weighed compound into the reaction vessel. Avoid any actions that could generate dust.

  • Solution Preparation: If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing.

3. Cleanup and Decontamination:

  • Surface Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the compound. A suitable solvent, such as ethanol or isopropanol, followed by a soap and water wash, is generally effective.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination, disposing of gloves and any other disposable items in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[6][8][9]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Fume Hood gather_materials Gather All Materials prep_area->gather_materials verify_hood Verify Fume Hood Operation gather_materials->verify_hood don_ppe Don Appropriate PPE verify_hood->don_ppe weigh Weigh Compound in Hood don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Surfaces & Glassware transfer->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol.

Emergency Procedures

In the event of accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1][2] Remove any contaminated clothing and wash it before reuse.[6] If irritation develops or persists, seek medical attention.[6]

  • Inhalation: Move the individual to fresh air immediately.[1][3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Storage and Disposal Plan

Proper storage and disposal are fundamental to laboratory safety and environmental responsibility.

Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]

  • Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[3][8]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal:

  • Waste Collection: All waste containing 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, including contaminated consumables, must be collected in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Regulatory Compliance: Do not mix this waste with other waste streams. All disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these detailed procedures, researchers can confidently work with 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol, ensuring a safe laboratory environment conducive to groundbreaking scientific discovery.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine. Benchchem.
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  • Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol
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Reactant of Route 2
2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol
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